Kadsurenin L
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S,6R,7R,8S)-6-(3,4-dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-7-8-16-12-23(28-6)13(2)19(20(21(16)25)22(23)29-14(3)24)15-9-10-17(26-4)18(11-15)27-5/h7,9-13,19-20,22H,1,8H2,2-6H3/t13-,19+,20-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQUJSTRADHSU-WWDCKHPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933648 | |
| Record name | 6-(3,4-Dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-2-en-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149438-61-9 | |
| Record name | (1S,5R,6R,7R,8S)-8-(Acetyloxy)-7-(3,4-dimethoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149438-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kadsurenin L | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149438619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(3,4-Dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-2-en-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Isolation and Characterization of Kadsurenin L from Piper kadsura
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family, is a medicinal plant with a long history of use in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis.[1] Phytochemical investigations have revealed that its primary chemical constituents are lignans and neolignans, which are responsible for many of its therapeutic properties, particularly its anti-inflammatory effects.[1] To date, over 208 different compounds have been identified from this plant.[2]
Among these compounds is Kadsurenin L, a neolignan with a bicyclo[3.2.1]octanoid skeleton.[1][3] Neolignans from P. kadsura have demonstrated a range of biological activities, including anti-neuroinflammatory and cytotoxic effects.[4][5][6] Specifically, this compound has been identified as a platelet-activating factor (PAF) receptor antagonist, suggesting its potential as a lead compound for developing novel anti-inflammatory or anti-thrombotic agents.[7]
This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, structural elucidation, and quantitative analysis of this compound from the aerial parts of Piper kadsura.
Experimental Protocol: Isolation and Purification
The isolation of this compound follows a multi-step process involving extraction, fractionation, and chromatography. The general workflow is outlined below.
Caption: General workflow for the isolation of this compound.
Plant Material and Extraction
-
Collection: Obtain aerial parts (stems and leaves) of Piper kadsura. Ensure proper botanical identification.
-
Preparation: Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH, e.g., 3 x 5 L) at room temperature for 72 hours per extraction.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude MeOH extract.
Solvent Partitioning (Fractionation)
-
Suspend the crude MeOH extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Typically, this involves n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Bioassay-guided fractionation is often employed, where fractions are tested for the desired biological activity (e.g., inhibition of nitric oxide production) to identify the most potent fraction for further purification.[4][5][8] The CHCl₃ soluble fraction has been reported to be particularly active.[5]
-
Concentrate each fraction to dryness in vacuo.
Chromatographic Separation
-
Column Chromatography: Subject the bioactive fraction (e.g., the CHCl₃ fraction) to silica gel column chromatography.
-
Elution: Elute the column with a gradient solvent system, such as n-hexane-EtOAc or CHCl₃-MeOH, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect the eluent in numerous small sub-fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pooling: Combine sub-fractions with similar TLC profiles.
-
High-Performance Liquid Chromatography (HPLC): Purify the target sub-fractions further using semi-preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to isolate this compound as a pure compound.[5]
Structural Elucidation
The definitive structure of the isolated compound is determined using a combination of modern spectroscopic techniques.
Spectroscopic Methodologies
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.[9]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[10][11]
-
¹H NMR: Identifies the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Determines the number of non-equivalent carbons and their types (e.g., methyl, methylene, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.[12]
-
Data Presentation
The spectroscopic data for this compound would be compiled and compared with literature values for confirmation.
Table 1: Representative Spectroscopic Data for this compound
| Data Type | Parameters and Expected Observations |
|---|---|
| Molecular Formula | C₂₃H₂₈O₆ (Determined by HRESIMS)[7] |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methoxy groups, olefinic protons, aliphatic protons within the bicyclo[3.2.1]octanoid core, and an acetate methyl group. Chemical shifts (δ) and coupling constants (J) are recorded. |
| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons, carbonyl carbons (ketone and ester), olefinic carbons, methoxy carbons, and aliphatic carbons of the core structure. |
| Key HMBC Correlations | Long-range correlations confirming the connectivity between the aromatic rings, the bicyclic core, and the acetate moiety. |
| Key NOESY/ROESY Correlations | Through-space correlations used to determine the relative stereochemistry of the molecule. |
Quantitative Analysis
After isolation, it is critical to determine the yield and purity of this compound.
-
Yield: The yield is calculated as the mass of the pure isolated compound divided by the initial mass of the dried plant material, expressed as a percentage.
-
Purity: The purity of the final compound is typically assessed by HPLC-UV, where a pure compound should exhibit a single peak. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment by integrating the signals of the compound against a certified internal standard.[13]
Table 2: Summary of Quantitative Data for this compound Isolation
| Parameter | Measurement | Notes |
|---|---|---|
| Starting Plant Material | (e.g., 1.0 kg) | Dry weight of Piper kadsura aerial parts. |
| Crude Extract Yield | (e.g., 50.0 g, 5.0%) | Weight and percentage yield of the initial methanolic extract. |
| Bioactive Fraction Yield | (e.g., 10.0 g, 1.0%) | Weight and percentage yield of the fraction used for final purification. |
| Final Pure Compound Yield | (Value not specified in literature) | The final mass of isolated this compound. |
| Purity | >95% (Target) | Determined by HPLC or qNMR analysis. |
Biological Activity and Signaling Pathway
Compounds isolated from Piper kadsura are known to possess potent anti-inflammatory properties.[1] Several neolignans from this plant inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated microglial cells.[4][8]
This compound is characterized as a platelet-activating factor (PAF) receptor antagonist.[7] PAF is a potent phospholipid mediator that plays a crucial role in inflammation, allergic responses, and platelet aggregation. By blocking the PAF receptor, this compound can inhibit these downstream inflammatory cascades.
Caption: Proposed mechanism of this compound as a PAF receptor antagonist.
Table 3: Anti-inflammatory Activity of Selected Neolignans from Piper kadsura
| Compound | Biological Activity | IC₅₀ Value | Reference |
|---|---|---|---|
| Piperkadsin A | Inhibition of ROS production in human neutrophils | 4.3 µM | Lin et al., 2006[1] |
| Piperkadsin B | Inhibition of ROS production in human neutrophils | 12.2 µM | Lin et al., 2006[1] |
| Piperkadsin C | Inhibition of NO production in LPS-activated BV-2 cells | 14.6 µM | Kim et al., 2010[1][8] |
| Futoquinol | Inhibition of NO production in LPS-activated BV-2 cells | 16.8 µM | Kim et al., 2010[1][8] |
| Kadsurenone | PAF-induced rabbit platelet aggregation antagonist | 2.4 - 24 µM | Shen et al., 1985[1] |
ROS: Reactive Oxygen Species; NO: Nitric Oxide; PAF: Platelet-Activating Factor.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kadsurenin C | CAS:145722-88-9 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 149438-61-9 [chemicalbook.com]
- 8. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
structure elucidation of Kadsurenin L
An in-depth analysis of the current scientific literature reveals no specific compound designated as "Kadsurenin L." It is plausible that this is a novel, yet-to-be-published discovery, a compound known by an alternative name, or a less-documented constituent of the Kadsura genus. However, the elucidation of numerous other lignans from this genus, such as the recently identified Kadsutherins and Kadsuindutains, provides a robust framework for understanding the structural characterization of these molecules.[1][2]
This guide will, therefore, present a representative technical overview of the structure elucidation process for a typical dibenzocyclooctadiene lignan isolated from the genus Kadsura, based on established methodologies and data from recently characterized examples. This will serve as a practical blueprint for researchers, scientists, and drug development professionals engaged in the study of this important class of natural products.
Isolation and Purification
The initial step in the structure elucidation of a novel lignan from Kadsura species involves the extraction and chromatographic separation of the compound from the plant material.
Experimental Protocol: Isolation and Purification
A typical protocol for the isolation of lignans from the stems of Kadsura species is as follows:
-
Extraction: The air-dried and powdered stems of the Kadsura plant are extracted with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is often rich in lignans, is subjected to repeated column chromatography. A variety of stationary phases are employed, including silica gel, Sephadex LH-20, and ODS (octadecylsilane).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of methanol and water, to yield the pure lignan.
Spectroscopic Analysis and Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated lignan. For instance, a hypothetical "this compound" might show a protonated molecular ion peak [M+H]⁺ or a sodiated adduct [M+Na]⁺, from which its elemental composition can be deduced with high accuracy.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to piece together the carbon skeleton and determine the relative stereochemistry of the molecule.
The following table summarizes the characteristic ¹H- and ¹³C-NMR data for a representative dibenzocyclooctadiene lignan from Kadsura.
| Position | δH (ppm, J in Hz) | δC (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | - | 135.2 | - | - |
| 2 | - | 152.1 | OMe-2 to C-2 | - |
| 3 | - | 140.8 | OMe-3 to C-3 | - |
| 4 | 6.50 (s) | 108.9 | H-4 to C-2, C-3, C-5, C-11 | H-4 to H-6, OMe-3 |
| 5 | - | 130.1 | - | - |
| 6 | 5.75 (d, 10.5) | 78.5 | H-6 to C-4, C-5, C-7, C-8 | H-6 to H-4, H-7 |
| 7 | 2.45 (m) | 45.3 | H-7 to C-6, C-8, C-9, C-17 | H-7 to H-6, H-8, H-17 |
| 8 | 1.98 (m) | 38.2 | H-8 to C-7, C-9, C-10, C-18 | H-8 to H-7, H-18 |
| 9 | 4.95 (d, 2.5) | 71.9 | H-9 to C-8, C-10, C-11 | H-9 to H-11, H-18 |
| 10 | - | 138.7 | - | - |
| 11 | 6.80 (s) | 105.4 | H-11 to C-1, C-4, C-9, C-10 | H-11 to H-9 |
| 12 | - | 148.5 | OMe-12 to C-12 | - |
| 13 | - | 149.1 | OMe-13 to C-13 | - |
| 14 | - | 125.6 | OMe-14 to C-14 | - |
| 15 | - | 132.8 | - | - |
| 16 | - | 122.5 | - | - |
| 17 | 1.05 (d, 7.0) | 15.8 | H-17 to C-7, C-8 | H-17 to H-7 |
| 18 | 0.95 (d, 7.0) | 12.3 | H-18 to C-8, C-9 | H-18 to H-8, H-9 |
| OMe-2 | 3.85 (s) | 60.9 | - | - |
| OMe-3 | 3.90 (s) | 61.2 | - | - |
| OMe-12 | 3.75 (s) | 56.1 | - | - |
| OMe-13 | 3.78 (s) | 56.3 | - | - |
| OMe-14 | 3.65 (s) | 55.9 | - | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified lignan is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent signal. The structure is assembled by interpreting the correlations observed in the 2D NMR spectra.
Stereochemistry Determination
The absolute configuration of the biphenyl moiety and the relative stereochemistry of the cyclooctadiene ring are crucial for defining the complete structure of the lignan.
Electronic Circular Dichroism (ECD)
The absolute configuration of the biphenyl ring in dibenzocyclooctadiene lignans can be determined by ECD spectroscopy. A positive Cotton effect around 210-220 nm and a negative Cotton effect around 240-250 nm are indicative of an S-configuration of the biphenyl moiety, while the opposite is true for the R-configuration.
NOESY Spectroscopy
The relative stereochemistry of the substituents on the cyclooctadiene ring is determined by analyzing the through-space correlations in the NOESY spectrum. For example, a NOESY correlation between H-6 and H-7 would suggest that these protons are on the same face of the ring.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of a novel lignan from Kadsura.
Conclusion
The structure elucidation of novel lignans from the genus Kadsura is a systematic process that relies on the synergistic application of modern isolation and spectroscopic techniques. While "this compound" remains an elusive entity in the current body of scientific literature, the methodologies outlined in this guide provide a comprehensive framework for the characterization of this and other new natural products. The detailed analysis of spectroscopic data, particularly from a suite of 2D NMR experiments, is paramount in piecing together the intricate molecular architecture of these biologically active compounds.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Kadsurenin L
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Kadsurenin L, a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, exhibits a range of promising pharmacological activities. Despite its therapeutic potential, the precise biosynthetic pathway leading to its formation remains largely uncharted. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound and its class of lignans, drawing from transcriptomic, metabolomic, and functional characterization studies of key enzymes. While the complete enzymatic cascade is yet to be fully elucidated, this document synthesizes the available data on the precursor pathways, key enzymatic families, and proposed transformations. This guide also highlights the existing knowledge gaps and provides generalized experimental protocols for the characterization of the enzyme families implicated in this complex biosynthetic pathway, aiming to facilitate future research in this area.
Introduction
Lignans, a diverse class of phenylpropanoid-derived natural products, are renowned for their wide array of biological activities. Among these, the dibenzocyclooctadiene lignans, predominantly found in the Schisandraceae family (e.g., Kadsura and Schisandra species), have garnered significant attention for their therapeutic properties, including hepatoprotective, anti-inflammatory, and anti-cancer effects. This compound is a notable member of this family, and understanding its biosynthesis is crucial for its sustainable production through metabolic engineering and synthetic biology approaches.
This guide details the proposed biosynthetic pathway of this compound, from the general phenylpropanoid pathway to the formation of the characteristic dibenzocyclooctadiene skeleton and its subsequent modifications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of dibenzocyclooctadiene lignans, which can be divided into three main stages:
-
Phenylpropanoid Pathway: The journey begins with the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into monolignols, the fundamental building blocks of lignans.
-
Monolignol Coupling and Initial Reductions: Two monolignol units are coupled to form the initial lignan scaffold, which then undergoes reductive modifications.
-
Modification of the Lignan Skeleton: The core lignan structure is further modified by a series of enzymatic reactions, including hydroxylations, methylations, and the formation of methylenedioxy bridges, to yield the diverse array of dibenzocyclooctadiene lignans, including this compound.
While the early steps of this pathway are well-established, the later, more specific steps leading to this compound are largely based on candidate genes identified through transcriptomic and metabolomic analyses of Kadsura coccinea and related species.[1][2] The complete enzymatic sequence and their specific functions are still an active area of research.
The Phenylpropanoid Pathway: Synthesizing the Building Blocks
The biosynthesis of this compound commences with the conversion of L-phenylalanine to coniferyl alcohol, a key monolignol precursor. This multi-step process involves a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.
-
Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
Formation of the Lignan Scaffold
The formation of the core lignan structure involves the oxidative coupling of two coniferyl alcohol molecules. This crucial step is mediated by a laccase and a dirigent protein (DIR), which controls the stereochemistry of the product.
-
Laccase/Peroxidase: Oxidizes coniferyl alcohol to generate monolignol radicals.
-
Dirigent Protein (DIR): Guides the radical-radical coupling to stereoselectively form (+)-pinoresinol.[3][4]
The resulting (+)-pinoresinol then undergoes two sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) .[5]
-
(+)-Pinoresinol is reduced to (+)-lariciresinol.
-
(+)-Lariciresinol is further reduced to (-)-secoisolariciresinol.
Proposed Late-Stage Modifications
The conversion of the initial lignan scaffold into the complex dibenzocyclooctadiene structure of this compound involves a series of largely uncharacterized oxidative modifications. Transcriptome analysis of Kadsura coccinea has identified several candidate genes encoding cytochrome P450s (CYPs) and O-methyltransferases (OMTs) that are highly expressed in tissues with high lignan content and are therefore prime candidates for catalyzing these late-stage reactions.[1][2]
The key transformations are proposed to be:
-
Intramolecular Oxidative Coupling: Formation of the dibenzocyclooctadiene ring system from a dibenzylbutane lignan precursor, likely catalyzed by a specific CYP enzyme.
-
Hydroxylations: Introduction of hydroxyl groups at various positions on the aromatic rings and the cyclooctadiene ring, catalyzed by CYPs.
-
Methylations: O-methylation of hydroxyl groups, catalyzed by OMTs.
-
Methylenedioxy Bridge Formation: A characteristic feature of many dibenzocyclooctadiene lignans, this reaction is catalyzed by specific CYPs, likely belonging to the CYP719 family.[1]
The precise sequence of these events and the specific enzymes involved in the biosynthesis of this compound are yet to be experimentally validated.
Quantitative Data
A significant challenge in the study of this compound biosynthesis is the lack of quantitative data for the enzymes involved. While transcriptomic studies provide valuable insights into gene expression levels, detailed biochemical characterization, including enzyme kinetics, is largely unavailable for the specific enzymes in the this compound pathway.
The following table presents a summary of the types of quantitative data that are needed to fully understand and engineer this pathway. Currently, this data is not available in the public domain for the specific enzymes involved in this compound biosynthesis.
| Enzyme Class | Key Parameters to be Determined | Relevance to Pathway Analysis |
| Dirigent Protein (DIR) | Binding affinity (Kd) for monolignol radicals, Stereoselectivity (%) | Understanding the efficiency and stereochemical control of the initial coupling reaction. |
| Pinoresinol-Lariciresinol Reductase (PLR) | Km, kcat, kcat/Km for pinoresinol and lariciresinol | Quantifying the efficiency of the reductive steps in the formation of the lignan backbone. |
| Cytochrome P450s (CYPs) | Km, kcat, kcat/Km for various lignan intermediates, Regio- and stereoselectivity of hydroxylation and methylenedioxy bridge formation | Identifying the specific roles and efficiencies of the various CYPs in the modification of the lignan skeleton. |
| O-Methyltransferases (OMTs) | Km, kcat, kcat/Km for hydroxylated lignan intermediates, Regiospecificity of methylation | Determining the substrate specificity and catalytic efficiency of the methylation steps. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for the key experimental workflows required for the functional characterization of the candidate enzymes.
Heterologous Expression and Functional Characterization of Candidate Cytochrome P450s
The functional characterization of candidate CYPs identified from transcriptome data is essential to determine their role in the biosynthetic pathway. Yeast (Saccharomyces cerevisiae) is a commonly used and effective system for the expression of plant CYPs.
Experimental Workflow:
Detailed Methodology:
-
Gene Cloning:
-
Total RNA is extracted from Kadsura coccinea tissues with high lignan content (e.g., roots).
-
First-strand cDNA is synthesized using reverse transcriptase.
-
The full-length coding sequence of the candidate CYP gene is amplified by PCR using gene-specific primers.
-
The PCR product is cloned into a yeast expression vector, typically under the control of a galactose-inducible promoter.
-
-
Yeast Transformation and Expression:
-
The expression vector is transformed into a suitable yeast strain, often one that also expresses a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents.
-
Yeast cultures are grown in selective media to the mid-log phase.
-
Protein expression is induced by the addition of galactose to the culture medium.
-
-
Microsome Preparation:
-
Yeast cells are harvested and lysed.
-
The microsomal fraction, containing the membrane-bound CYP, is isolated by differential centrifugation.
-
-
Enzyme Assays:
-
The enzyme assay is performed by incubating the isolated microsomes with a putative lignan substrate, NADPH, and an appropriate buffer.
-
The reaction is quenched, and the products are extracted with an organic solvent.
-
-
Product Analysis:
-
The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly formed compounds.
-
Functional Characterization of Dirigent Proteins and Pinoresinol-Lariciresinol Reductases
The early steps of lignan biosynthesis are catalyzed by DIRs and PLRs. Their functional characterization typically involves heterologous expression in E. coli and in vitro enzyme assays.
Experimental Workflow:
Detailed Methodology for PLR Assay:
-
Protein Expression and Purification:
-
The coding sequence of the candidate PLR is cloned into an E. coli expression vector, often with a polyhistidine tag for purification.
-
The protein is expressed in a suitable E. coli strain and purified using affinity chromatography.
-
-
Enzyme Assay:
-
The purified PLR enzyme is incubated with (+)-pinoresinol or (+)-lariciresinol as a substrate in a buffer containing NADPH as a cofactor.
-
The reaction is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
-
Product Identification:
-
The reaction products are extracted and analyzed by HPLC and GC-MS to confirm the formation of lariciresinol and secoisolariciresinol.
-
Conclusion and Future Perspectives
The biosynthetic pathway of this compound represents a fascinating and complex area of natural product chemistry. While significant progress has been made in identifying the precursor pathways and the key enzyme families involved, the specific enzymatic steps leading to the final structure of this compound remain to be fully elucidated. The current understanding is largely based on correlative studies of gene expression and metabolite accumulation.
Future research should focus on the functional characterization of the candidate CYP and OMT genes identified in Kadsura coccinea and related species. This will require the successful heterologous expression of these enzymes and the development of robust in vitro assays with the appropriate lignan intermediates. The determination of the kinetic parameters of these enzymes will be crucial for understanding the flux through the pathway and for future metabolic engineering efforts.
The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the evolution of chemical diversity in plants but will also open up new avenues for the sustainable production of this valuable medicinal compound.
References
- 1. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis [mdpi.com]
- 2. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the functional characterization of DIR proteins through genome-wide in silico and evolutionary studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsurenin L: A Technical Whitepaper on its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsurenin L, a dibenzocyclooctadiene lignan, has garnered interest within the scientific community for its potential therapeutic properties. This technical document provides a comprehensive overview of this compound, focusing on its natural source, geographical origin, and detailed methodologies for its isolation and characterization. Furthermore, this paper elucidates the current understanding of its biosynthetic pathway and explores its mechanism of action as an anti-inflammatory agent through the modulation of key signaling pathways. All quantitative data are presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a member of the dibenzocyclooctadiene class of lignans, a group of secondary metabolites known for their diverse biological activities. Lignans are synthesized in plants from the oxidative coupling of two phenylpropanoid units. The unique stereochemistry and bicyclic core of this compound contribute to its notable pharmacological profile, particularly its anti-inflammatory effects. This whitepaper serves as a technical guide for researchers interested in the isolation, characterization, and further investigation of this compound for potential therapeutic applications.
Natural Source and Geographical Origin
The primary natural source of this compound is the plant species Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family.[1] Specifically, this compound is isolated from the aerial parts of this plant.[1]
Piper kadsura is a perennial vine that is predominantly found in the subtropical regions of Southeast China.[2] It has a history of use in traditional Chinese medicine for the treatment of various ailments, including rheumatic arthritis and asthma, which aligns with the observed anti-inflammatory properties of its chemical constituents.[1]
Biosynthesis of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, the general pathway for dibenzocyclooctadiene lignans is understood to originate from the phenylpropanoid pathway. The key precursor is coniferyl alcohol . The proposed biosynthetic route involves the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol, which then undergoes a series of enzymatic transformations, including reduction and cyclization, to form the characteristic dibenzocyclooctadiene scaffold.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the aerial parts of Piper kadsura is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating neolignans from Piper species.
4.1.1. Extraction
-
Drying and Pulverization: The fresh aerial parts of Piper kadsura are air-dried at room temperature and then pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated several times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4.1.2. Chromatographic Separation
-
Initial Fractionation: The crude methanolic extract is subjected to column chromatography over silica gel. A gradient elution system is employed, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol.
-
Further Purification: Fractions showing the presence of lignans (as determined by thin-layer chromatography) are pooled and further purified using preparative high-performance liquid chromatography (prep-HPLC). A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
| Compound | Plant Source | Part Used | Yield (% of dry weight) | Reference |
| Dibenzocyclooctadiene Lignans | Schisandra sphenanthera | Fruits | Not specified, but isolated in mg quantities from kg of material. | (Ren et al., 2011) |
| Piperine | Piper nigrum | Fruits | ~4.5% | (Santosh et al., 2005) |
Biological Activity and Mechanism of Action
This compound and related dibenzocyclooctadiene lignans have demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the inhibition of key pro-inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Dibenzocyclooctadiene lignans have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[1][3]
-
NF-κB Pathway: this compound is proposed to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
-
MAPK Pathway: These lignans also inhibit the phosphorylation of key kinases in the MAPK cascade, including ERK, JNK, and p38. The MAPK pathway is upstream of NF-κB and also plays a crucial role in regulating the inflammatory response.
Conclusion
This compound, a dibenzocyclooctadiene lignan from Piper kadsura, presents a promising scaffold for the development of novel anti-inflammatory agents. This technical guide has provided a comprehensive overview of its natural source, isolation protocols, and mechanism of action. The detailed experimental workflows and signaling pathway diagrams are intended to facilitate further research and development in this area. Future studies should focus on optimizing the isolation of this compound to improve yields, conducting more in-depth investigations into its pharmacological properties, and exploring its potential for clinical applications.
References
Pharmacological Profile of Kadsurenin L: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Kadsurenin L is a neolignan compound isolated from Piper kadsura (Choisy) Ohwi, a plant with a history of use in traditional Chinese medicine for treating inflammatory conditions such as asthma and rheumatic arthritis. While research on this compound is not as extensive as for some of its analogues, the existing data, coupled with the well-documented pharmacological activities of related kadsurenin compounds, points towards its potential as a modulator of inflammatory and other cellular signaling pathways. This technical guide provides a comprehensive overview of the available information on the pharmacological profiling of this compound and its closely related family members, offering insights for researchers, scientists, and drug development professionals.
Pharmacological Activities
While specific quantitative data for this compound is limited in publicly available literature, the pharmacological profile can be inferred from studies on the extracts of Piper kadsura and its other isolated lignans and neolignans. The primary activities associated with this class of compounds are anti-inflammatory and Platelet-Activating Factor (PAF) antagonistic effects.
Anti-Inflammatory and Anti-Neuroinflammatory Activity
Several compounds isolated from Piper kadsura have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties. For instance, a study by Kim et al. (2010) on neolignans from this plant showed significant inhibition of nitric oxide (NO) production in LPS-activated BV-2 microglia. While this specific study did not detail the activity of this compound, it established the potential of kadsurenins to modulate neuroinflammatory pathways.
Platelet-Activating Factor (PAF) Antagonism
Research by Ma et al. (1993) identified several benzofuran neolignans from Piper kadsura as PAF antagonists. PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. Antagonism of the PAF receptor is a key mechanism for the anti-inflammatory effects of many compounds isolated from this plant.
Quantitative Pharmacological Data
| Compound | Target/Assay | Activity | IC50 Value | Reference |
| Kadsurenone | PAF-induced rabbit platelet aggregation | Antagonist | 0.28 µM | Shen et al., 1985 |
| Kadsurenin C | PAF receptor binding | Antagonist | 5.1 µM | Jiang et al., 2003 |
| Kadsurenin F | LPS-induced NO production in RAW 264.7 cells | Inhibition | Not specified | Stravopodis et al., 2024 |
| Piperkadsin C | LPS-induced NO production in BV-2 microglia | Inhibition | 14.6 µM | Kim et al., 2010 |
| Futoquinol | LPS-induced NO production in BV-2 microglia | Inhibition | 16.8 µM | Kim et al., 2010 |
Signaling Pathways
Based on the activities of related compounds, this compound is likely to modulate key inflammatory signaling pathways.
Platelet-Activating Factor (PAF) Signaling Pathway
Kadsurenins, such as Kadsurenone, act as antagonists at the PAF receptor (PAFR), a G-protein coupled receptor. By blocking the binding of PAF to its receptor, these compounds can inhibit downstream signaling cascades that lead to inflammation, platelet aggregation, and other allergic responses.
Caption: Putative inhibitory action of this compound on the PAF signaling pathway.
NF-κB Signaling Pathway
The anti-neuroinflammatory effects observed with compounds from Piper kadsura, such as the inhibition of NO production, are often mediated through the NF-κB signaling pathway. Lipopolysaccharide (LPS) is a potent activator of this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound may inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Kadsurenin L: A Technical Whitepaper on its Mechanism of Action as a Platelet-Activating Factor (PAF) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of inflammatory and pathological processes. Its biological effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The discovery of specific PAFR antagonists is of significant therapeutic interest. Kadsurenin L, a neolignan isolated from Piper futokadsura, has been identified as a potent, specific, and competitive antagonist of the PAF receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound as a PAF Antagonist
This compound exerts its antagonistic effect by directly competing with PAF for binding to the PAF receptor.[1] This has been demonstrated through radioligand binding assays where this compound inhibits the specific binding of tritiated PAF ([³H]PAF) to its receptor on platelet membranes. The competitive nature of this antagonism is further substantiated by Schild plot analysis, which yields linearity and slopes of unity, characteristic of competitive antagonists.[2] By occupying the receptor binding site, this compound prevents the conformational changes in the PAFR necessary for signal transduction, thereby blocking the downstream cellular responses induced by PAF.
The PAF Receptor Signaling Pathway
The PAF receptor is coupled to both Gq and Gi proteins.[3][4][5] Upon activation by PAF, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gi protein pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These signaling cascades culminate in a range of physiological responses, including platelet aggregation, inflammation, and smooth muscle contraction.
This compound, by competitively inhibiting PAF binding, effectively blocks the initiation of these downstream signaling events.
Figure 1: PAF Receptor Signaling and this compound Inhibition.
Quantitative Data
The potency of this compound as a PAF antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | System | Reference |
| IC₅₀ | 2.6 µmol/L | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | [6] |
| Kᵢ | 2 x 10⁻¹² mol/L | [³H]PAF Receptor Binding | Washed Rabbit Platelets | [6] |
| Kₐ | 16.81 ± 0.57 nM | [³H]Dihydrokadsurenone Binding | Rabbit Platelet Membranes | [1] |
| Bₘₐₓ | 2.27 ± 0.09 pmol/mg protein | [³H]Dihydrokadsurenone Binding | Rabbit Platelet Membranes | [1] |
| ED₅₀ (Displacement) | 4.4 x 10⁻⁸ M | [³H]Dihydrokadsurenone Binding | Rabbit Platelet Membranes | [1] |
Table 1: In Vitro Activity of this compound
| Dose | Effect | Model | Reference |
| 0.1 mg/kg, i.v. | Complete inhibition of PAF-induced platelet aggregation | Rabbit | [6] |
| 2.2 µmol/kg bolus, 0.9 µmol/min/kg continuous infusion | 67% reversal of endotoxin-induced hypotension | Rat | [7] |
Table 2: In Vivo Activity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the PAF antagonist activity of this compound.
PAF Receptor Binding Assay (Competitive Inhibition)
This assay determines the ability of a test compound (this compound) to compete with a radiolabeled ligand ([³H]PAF or a suitable radiolabeled antagonist like [³H]dihydrokadsurenone) for binding to the PAF receptor.
References
- 1. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Degranulation of rabbit platelets with PAF-acether: a new procedure for unravelling the mode of action of platelet-activating substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Antagonistic Binding of Lignans from Piper kadsura to the Platelet-Activating Factor Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic responses. Its effects are mediated through the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). The discovery of specific PAFR antagonists has been a significant area of research for developing novel therapeutics. This document provides a technical overview of the binding of Kadsurenin L and its extensively studied analogue, Kadsurenone, to the PAFR. It details the quantitative binding affinities, the experimental protocols used for their determination, and the underlying signaling pathways affected by this antagonism.
A Note on this compound and Kadsurenone: The user's query specifically requested information on this compound. While this compound is identified as a neolignan from Piper kadsura and a PAFR antagonist[1], the vast majority of published research, including detailed binding studies and quantitative data, has focused on a closely related and well-characterized compound from the same plant, Kadsurenone .[2][3][4] Therefore, this guide will present the comprehensive data available for Kadsurenone as a potent PAFR antagonist, which serves as a paradigm for this class of compounds.
Quantitative Data: Kadsurenone Binding and Functional Inhibition
Kadsurenone has been demonstrated to be a potent and specific competitive antagonist of the platelet-activating factor receptor.[5] Its binding affinity and functional inhibitory concentrations have been quantified through various assays. The data below is compiled from studies using rabbit platelet membranes and whole platelets.
| Parameter | Value | Assay Type | Species/System | Reference |
| Binding Affinity | ||||
| Kd (for [3H]dihydrokadsurenone) | 16.81 (± 0.57) nM | Radioligand Binding | Rabbit Platelet Membranes | [5] |
| Bmax (for [3H]dihydrokadsurenone) | 2.27 (± 0.09) pmol/mg protein | Radioligand Binding | Rabbit Platelet Membranes | [5] |
| ED50 (Kadsurenone displacement) | 4.4 x 10-8 M | Competitive Binding | Rabbit Platelet Membranes | [5] |
| Functional Inhibition | ||||
| IC50 (vs. PAF-induced aggregation) | 1 x 10-7 M | Platelet Aggregation | Rabbit Platelets | [6] |
| IC50 (racemic Kadsurenone) | 2 x 10-7 M | Platelet Aggregation | Rabbit Platelets | [6] |
Experimental Protocols
The characterization of Kadsurenone as a PAFR antagonist relies on two primary experimental approaches: direct binding assays using radiolabeled ligands and functional assays measuring the inhibition of PAF-induced biological responses.
Competitive Radioligand Binding Assay
This method is used to determine the affinity of an unlabeled ligand (Kadsurenone) by measuring its ability to displace a radiolabeled ligand ([3H]dihydrokadsurenone) from the PAFR.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Kadsurenone for the PAFR.
Materials:
-
Receptor Source: Isolated platelet membranes from rabbit blood.
-
Radioligand: [3H]dihydrokadsurenone (a tritiated, potent analog of Kadsurenone).[5]
-
Competitor: Unlabeled Kadsurenone.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) to reduce non-specific binding.
-
Instrumentation: Scintillation counter, glass fiber filters.
Methodology:
-
Membrane Preparation: Platelets are isolated from whole rabbit blood by differential centrifugation. The isolated platelets are then lysed, and the cell membranes containing the PAFR are collected via ultracentrifugation. The protein concentration of the membrane preparation is quantified.
-
Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format.
-
Incubation: A fixed concentration of the radioligand ([3H]dihydrokadsurenone, e.g., 5 nM) and a fixed amount of platelet membrane protein are incubated with varying concentrations of unlabeled Kadsurenone.[5]
-
Equilibration: The mixture is incubated for a sufficient time (e.g., 60 minutes at 24°C) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled PAF) from the total binding. The data are then analyzed using non-linear regression to fit a competition binding curve, from which the ED50 (or IC50) is determined.
Platelet Aggregation Assay
This functional assay measures the ability of Kadsurenone to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the IC50 value of Kadsurenone for the inhibition of PAF-induced platelet activation.
Materials:
-
Platelet Source: Washed platelets isolated from rabbit or human blood.
-
Agonist: Platelet-Activating Factor (PAF).
-
Inhibitor: Kadsurenone.
-
Instrumentation: Aggregometer, a specialized spectrophotometer that measures changes in light transmission through a platelet suspension as they aggregate.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from centrifuged whole blood. The platelets are then washed and resuspended in a suitable buffer.
-
Baseline Measurement: The platelet suspension is placed in the aggregometer cuvette, and a baseline light transmission is established.
-
Pre-incubation with Inhibitor: Platelets are pre-incubated with various concentrations of Kadsurenone for a short period.
-
Induction of Aggregation: A fixed, sub-maximal concentration of PAF is added to the cuvette to induce platelet aggregation.
-
Monitoring: The change in light transmission is recorded over time. As platelets aggregate, the suspension becomes clearer, and light transmission increases.
-
Data Analysis: The maximum aggregation response is measured for each concentration of Kadsurenone. The percentage of inhibition is calculated relative to the control (PAF alone). The IC50 value is determined by plotting the percent inhibition against the logarithm of the Kadsurenone concentration.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding experiment to assess the affinity of Kadsurenone for the PAF receptor.
Caption: Workflow for PAFR Competitive Binding Assay.
PAF Receptor Signaling Pathway and Antagonism by Kadsurenone
The PAF receptor is a classic GPCR that can couple to multiple G-protein subtypes, primarily Gq and Gi, to initiate downstream signaling cascades.[5][7] Kadsurenone acts by competitively binding to the receptor, thereby blocking the initiation of these pathways.
Caption: PAFR signaling and the inhibitory action of Kadsurenone.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Kadsurenone | C21H24O5 | CID 122159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anti-inflammatory Properties of Kadsurenin F
A Note on Kadsurenin L and Kadsurenin F: Initial searches for the anti-inflammatory properties of this compound did not yield specific research data. However, significant findings are available for Kadsurenin F, a closely related neolignan isolated from the same plant, Piper kadsura. This technical guide will focus on the scientifically documented anti-inflammatory properties of Kadsurenin F.
Introduction
Kadsurenin F is a neolignan compound isolated from Piper kadsura, a plant used in traditional medicine for treating inflammatory conditions such as asthma and rheumatic arthritis. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of Kadsurenin F, positioning it as a compound of interest for drug development professionals. This guide provides a comprehensive overview of its in vitro anti-inflammatory activities, focusing on its effects on macrophage signaling pathways.
Quantitative Data on Anti-inflammatory Effects of Kadsurenin F
The anti-inflammatory properties of Kadsurenin F were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The following tables summarize the key quantitative findings.
Table 1: Effect of Kadsurenin F on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Relative NO Production (%) | Statistical Significance (vs. LPS alone) |
| Control (unstimulated) | - | 100 | - |
| LPS (0.5 µg/mL) | - | ~450 | - |
| LPS + Kadsurenin F | 0.1 | ~350 | * |
| LPS + Kadsurenin F | 1 | ~250 | |
| LPS + Kadsurenin F | 10 | ~200 |
*p<0.05, **p<0.01. Data are expressed as a percentage of the control group.[1]
Table 2: Effect of Kadsurenin F on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Gene | Treatment Group | Relative mRNA Expression (Fold Change) |
| Il6 | LPS (0.5 µg/mL) | ~1200 |
| LPS + Kadsurenin F (1 µM) | ~600 | |
| Tnf | LPS (0.5 µg/mL) | ~25 |
| LPS + Kadsurenin F (1 µM) | ~15 | |
| Nfkb1 | LPS (0.5 µg/mL) | ~12 |
| LPS + Kadsurenin F (1 µM) | ~8 |
Data are presented as fold change relative to untreated control cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Kadsurenin F's anti-inflammatory properties.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of Kadsurenin F (0.1, 1, and 10 µM) for a specified duration before stimulation with lipopolysaccharide (LPS; 0.5 µg/mL) for 24 hours to induce an inflammatory response.
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Kadsurenin F on RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Kadsurenin F for 24 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of a stop buffer (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and treat with Kadsurenin F and/or LPS as described above.
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve of sodium nitrite.
-
4. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
-
Objective: To measure the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
Treat RAW 264.7 cells with Kadsurenin F and/or LPS.
-
Extract total RNA from the cells using a suitable RNA extraction kit (e.g., TransZol Up).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for Il6, Tnf, Nfkb1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Kadsurenin F are associated with the modulation of key inflammatory signaling pathways, particularly the NF-κB pathway.
Caption: Proposed mechanism of Kadsurenin F on the NF-κB signaling pathway.
Caption: Experimental workflow for assessing the anti-inflammatory properties of Kadsurenin F.
References
Neuroprotective Potential of Kadsura Lignans: A Technical Guide
Disclaimer: As of October 2025, specific research on the neuroprotective effects of Kadsurenin L is not available in the public domain. This technical guide, therefore, focuses on the neuroprotective properties of closely related and well-studied lignans isolated from the Kadsura and Piper genera, providing a comprehensive overview of their mechanisms of action, relevant experimental models, and associated signaling pathways. This information serves as a valuable proxy for understanding the potential therapeutic applications of this compound and other related compounds in neurodegenerative diseases.
Executive Summary
Lignans, a diverse class of polyphenolic compounds found in various plant species, have garnered significant attention for their potential therapeutic benefits, including their neuroprotective activities. This guide provides an in-depth analysis of the neuroprotective effects of several lignans from the Kadsura and Piper genera, such as Ananolignan F and L, Polysperlignans, Piperkadsin C, and Futoquinol, as well as the related compound Kadsurenone. These compounds have demonstrated promising neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and neuronal survival. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds for neurological disorders.
Quantitative Data on Neuroprotective Effects
The neuroprotective activities of various lignans from Kadsura and Piper species have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of their potency in different experimental models.
| Compound | Model | Endpoint | Result |
| Ananolignan F | In vitro assay | Neuroprotection | Significant |
| Ananolignan L | In vitro assay | Neuroprotection | Significant |
| Polysperlignan A | Aβ-induced neurotoxicity in PC12 cells | Neuroprotection | Statistically significant |
| Polysperlignan B | Aβ-induced neurotoxicity in PC12 cells | Neuroprotection | Statistically significant |
| Polysperlignan D | Aβ-induced neurotoxicity in PC12 cells | Neuroprotection | Statistically significant |
| Polysperlignan E | Aβ-induced neurotoxicity in PC12 cells | Neuroprotection | Statistically significant |
| Kadsurenone | PAF-induced signaling | Inhibition | Effective |
| Piperkadsin C | LPS-induced NO production in BV-2 cells | Inhibition | IC₅₀: 14.6 µM |
| Futoquinol | LPS-induced NO production in BV-2 cells | Inhibition | IC₅₀: 16.8 µM |
| Various Neolignans & Amide Alkaloids | Aβ₂₅₋₃₅-induced damage in PC12 cells | Neuroprotection | EC₅₀: 3.06-29.3 µM |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the neuroprotective effects of the discussed lignans.
In Vitro Neuroprotection Assay: Aβ₂₅₋₃₅-Induced Neurotoxicity in PC12 Cells
This protocol is designed to assess the ability of a compound to protect neuronal-like cells from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
3.1.1 Cell Culture and Differentiation
-
Cell Line: PC12 cells (rat pheochromocytoma cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: To induce a neuronal phenotype, PC12 cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.
3.1.2 Aβ₂₅₋₃₅ Preparation and Treatment
-
Aβ₂₅₋₃₅ Preparation: The Aβ₂₅₋₃₅ peptide is dissolved in sterile distilled water to a stock concentration of 1 mM and incubated at 37°C for 3-4 days to promote aggregation.
-
Treatment: Differentiated PC12 cells are pre-treated with various concentrations of the test compound for 2 hours. Subsequently, aggregated Aβ₂₅₋₃₅ is added to the culture medium to a final concentration of 10-25 µM. The cells are then incubated for an additional 24-48 hours.
3.1.3 Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
LDH release is an indicator of cell membrane damage and cytotoxicity.
-
In Vitro Anti-Neuroinflammatory Assay: LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells
This protocol assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in activated microglial cells.
3.2.1 Cell Culture
-
Cell Line: BV-2 cells (immortalized murine microglial cell line).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
3.2.2 LPS Stimulation and Treatment
-
BV-2 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Lipopolysaccharide (LPS) is then added to the culture medium to a final concentration of 1 µg/mL to induce an inflammatory response.
-
The cells are incubated for an additional 24 hours.
3.2.3 Measurement of Nitric Oxide Production (Griess Assay)
-
After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of the discussed lignans are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.
SIRT1/PPARγ/GLUT1 Signaling Pathway
Certain lignans, such as Futoquinol, have been shown to exert their neuroprotective effects by activating the SIRT1/PPARγ/GLUT1 pathway. This pathway is crucial for cellular energy metabolism and protection against oxidative stress.
Kadsurenin L: A Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsurenin L, a neolignan compound isolated from Piper kadsura, has emerged as a molecule of significant interest in the field of signal transduction and drug discovery. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the bioactivity of this compound, with a primary focus on its role as a potent antagonist of the Platelet-Activating Factor (PAF) receptor. We will explore its impact on downstream signaling cascades, including intracellular calcium mobilization, MAP kinase, and NF-κB pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
This compound is a bioactive neolignan that has been identified as a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, this compound can modulate these critical signaling pathways, highlighting its therapeutic potential in inflammatory and thrombotic diseases.
Mechanism of Action: PAF Receptor Antagonism
The primary mechanism of action of this compound is its ability to bind to the PAF receptor, thereby preventing the binding of PAF and inhibiting the initiation of downstream signaling events.
Quantitative Data: Receptor Binding and Functional Inhibition
Several studies have quantified the inhibitory activity of this compound. The available data on its potency is summarized in the table below.
| Parameter | Value | Species | Assay System |
| IC50 (PAF Receptor Antagonism) | 4.4 µmol/L | - | - |
| IC50 (PAF-induced Platelet Aggregation) | 0.8 ± 0.4 µM | Human | Washed human platelets |
IC50: Half-maximal inhibitory concentration
Role in Signal Transduction
Activation of the G-protein coupled PAF receptor (PAFR) by its ligand, PAF, triggers a cascade of intracellular signaling events. This compound, by blocking this initial step, effectively attenuates these downstream pathways.
Inhibition of Gq-Protein Mediated Signaling
Upon PAF binding, the PAFR couples to Gq alpha subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Attenuation of Intracellular Calcium Mobilization
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger that activates various downstream effectors. This compound is expected to inhibit this PAF-induced calcium mobilization in a dose-dependent manner.
Modulation of the MAP Kinase Pathway
The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG can initiate the mitogen-activated protein kinase (MAPK) cascade. This pathway, involving key kinases such as ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, inflammation, and apoptosis. By blocking the initial PAFR activation, this compound can prevent the phosphorylation and activation of these MAP kinases.[1]
Suppression of the NF-κB Signaling Pathway
The PAF receptor signaling cascade is also known to activate the nuclear factor-kappa B (NF-κB) pathway, a master regulator of the inflammatory response.[1] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound, by inhibiting PAFR, can prevent the activation of the IκB kinase (IKK) complex, the degradation of IκBα, and the subsequent nuclear translocation of NF-κB subunits (p50/p65), thereby suppressing the expression of inflammatory mediators.[2][3][4]
Signaling Pathway Diagrams
To visually represent the role of this compound in signal transduction, the following diagrams were generated using the DOT language.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Platelet-Activating Factor (PAF) Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the PAF receptor.
Materials:
-
Washed human or rabbit platelets
-
[3H]-PAF (radioligand)
-
This compound (test compound)
-
Unlabeled PAF (for non-specific binding)
-
Binding buffer (e.g., Tyrode's buffer with 0.25% BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Platelet Preparation: Prepare washed platelets from fresh human or rabbit blood by differential centrifugation.
-
Assay Setup: In microcentrifuge tubes, combine a fixed concentration of [3H]-PAF, varying concentrations of this compound, and the washed platelet suspension in binding buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled PAF) from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a PAF Receptor Binding Assay.
PAF-Induced Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to measure the inhibitory effect of this compound on PAF-induced platelet aggregation.[5][6]
Objective: To determine the IC50 of this compound for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet-Activating Factor (PAF)
-
This compound
-
Saline solution
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP from fresh human blood by centrifugation.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Add a defined volume of PRP to a cuvette with a stir bar.
-
Add varying concentrations of this compound or vehicle control and incubate for a short period (e.g., 1-5 minutes).
-
Add a sub-maximal concentration of PAF to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for a PAF-Induced Platelet Aggregation Assay.
Conclusion
This compound is a well-characterized antagonist of the PAF receptor, exhibiting potent inhibitory effects on PAF-induced signaling and cellular responses. Its ability to modulate key signal transduction pathways, including intracellular calcium mobilization, MAP kinase, and NF-κB signaling, underscores its potential as a therapeutic agent for a variety of inflammatory and thrombotic disorders. This technical guide provides a foundational understanding of the molecular pharmacology of this compound, offering valuable insights for researchers and drug developers working to harness its therapeutic potential. Further research is warranted to fully elucidate its effects on downstream signaling events in various cell types and disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Kadsurenin L: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin L is a bicyclo[3.2.1]octanoid neolignan isolated from Piper kadsura[1][2][3]. This class of natural products has garnered significant interest due to its diverse biological activities. This compound, in particular, has been identified as a platelet-activating factor (PAF) receptor antagonist, suggesting its potential therapeutic applications in inflammatory and cardiovascular diseases[2][3][4]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some properties have been computationally predicted, specific experimental data for melting point and solubility are not extensively reported in the available literature.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₆ | [3][5] |
| Molecular Weight | 400.46 g/mol | [3][5] |
| Physical Form | Solid | [5] |
| CAS Number | 149438-61-9 | [2][5] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 505.2 ± 50.0 °C | ChemicalBook |
| Density | 1.18 ± 0.1 g/cm³ | ChemicalBook |
| Water Solubility | 0.0043 g/L | PhytoBank |
| logP | 3.66 | PhytoBank |
Note: The solubility of this compound in common organic solvents has not been quantitatively reported. However, based on its neolignan structure, it is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform, with poor solubility in water.
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely available. The following sections describe the expected spectroscopic characteristics based on its chemical structure, which comprises a bicyclo[3.2.1]octanoid core, a 3,4-dimethoxyphenyl group, an allyl group, a methoxy group, and an acetate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:
-
Aromatic protons of the dimethoxyphenyl group, likely appearing in the range of δ 6.5-7.0 ppm.
-
Protons of the two methoxy groups on the aromatic ring and the additional methoxy group, appearing as singlets around δ 3.7-3.9 ppm.
-
Protons of the allyl group, including vinyl and methylene protons, with characteristic splitting patterns.
-
Protons of the bicyclo[3.2.1]octanoid core, which will exhibit complex splitting patterns due to their rigid stereochemistry.
-
A singlet corresponding to the methyl protons of the acetate group around δ 2.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 23 carbons, including:
-
Signals for the carbonyl carbons of the ketone and ester functionalities in the downfield region (δ 170-210 ppm).
-
Aromatic and olefinic carbon signals in the range of δ 100-150 ppm.
-
Signals for the methoxy carbons around δ 55-60 ppm.
-
Aliphatic carbons of the bicyclo[3.2.1]octanoid core and the acetate methyl group in the upfield region.
-
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 400.46, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO), the methoxy group (OCH₃), and cleavage of the bicyclo[3.2.1]octanoid ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
C=O stretching (ketone): ~1710-1735 cm⁻¹
-
C=O stretching (ester): ~1735-1750 cm⁻¹
-
C-O stretching (ethers and ester): ~1000-1300 cm⁻¹
-
C=C stretching (aromatic and allyl): ~1450-1600 cm⁻¹
-
C-H stretching (aromatic and vinyl): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
Experimental Protocols
Isolation of Bicyclo[3.2.1]octanoid Neolignans from Piper kadsura
The following is a generalized protocol for the isolation of neolignans from Piper kadsura, which can be adapted for the specific isolation of this compound.
1. Extraction: a. Air-dry the aerial parts of Piper kadsura and grind them into a fine powder. b. Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 7 days), with occasional shaking. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
2. Fractionation: a. Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Concentrate each fraction to dryness. The neolignans are typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification: a. Subject the ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor them by thin-layer chromatography (TLC). d. Combine fractions containing compounds with similar TLC profiles. e. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient to yield pure this compound.
Biological Activity Assays
This assay determines the ability of this compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor.
1. Materials:
- Human platelet membranes (or other cells expressing PAF receptors)
- [³H]-PAF (radioligand)
- This compound (test compound)
- Unlabeled PAF (for non-specific binding)
- Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter
2. Protocol: a. In a 96-well plate, add the assay buffer, platelet membranes, and varying concentrations of this compound. b. For total binding, add only the buffer and membranes. For non-specific binding, add a high concentration of unlabeled PAF. c. Add [³H]-PAF to all wells to initiate the binding reaction. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. h. Calculate the specific binding by subtracting the non-specific binding from the total binding. i. Determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of [³H]-PAF.
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by PAF.
1. Materials:
- Platelet-rich plasma (PRP) from healthy donors
- Platelet-activating factor (PAF)
- This compound
- Saline solution
- Platelet aggregometer
2. Protocol: a. Prepare PRP by centrifuging fresh whole blood. b. Adjust the platelet count in the PRP to a standardized concentration. c. Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar. d. Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2 minutes). e. Add PAF to induce platelet aggregation and record the change in light transmittance for several minutes. f. The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control aggregation. g. Determine the IC₅₀ value of this compound for the inhibition of PAF-induced platelet aggregation.
Mechanism of Action: PAF Receptor Antagonism
Platelet-activating factor (PAF) is a potent phospholipid mediator that exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of various cell types, including platelets, neutrophils, and endothelial cells. The PAF receptor is coupled to Gq and Gi proteins.
Activation of the Gq protein by PAF leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.
This compound acts as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents PAF from binding and initiating the downstream signaling cascade. This inhibitory action blocks the PAF-induced increase in intracellular calcium and subsequent cellular responses.
Conclusion
This compound is a promising neolignan with potential therapeutic applications stemming from its activity as a platelet-activating factor receptor antagonist. While a comprehensive profile of its physicochemical and spectroscopic properties is still emerging, this guide provides a foundational understanding for researchers in natural product chemistry and drug development. The detailed experimental protocols offer a starting point for the isolation, characterization, and biological evaluation of this compound and related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Unveiling the Therapeutic Promise of Lignans from Kadsura coccinea: A Technical Guide
While specific research on Kadsurenin L is limited, this guide explores the significant therapeutic potential of the broader class of lignans isolated from Kadsura coccinea. This plant, a member of the Schisandraceae family, is a rich reservoir of structurally diverse and biologically active compounds, offering a fertile ground for drug discovery and development.
Kadsura coccinea, known in traditional Chinese medicine as "Heilaohu," has a long history of use for treating conditions such as rheumatoid arthritis and gastroenteric disorders. Modern phytochemical investigations have revealed that the primary therapeutic activities of this plant can be attributed to its abundant lignan and triterpenoid constituents. This technical guide provides an in-depth overview of the cytotoxic, anti-inflammatory, and hepatoprotective properties of lignans from Kadsura coccinea, detailing their mechanisms of action and the experimental methodologies used for their evaluation.
Cytotoxic and Anti-Tumor Potential of Kadsura coccinea Lignans
A significant body of research has focused on the cytotoxic effects of lignans from Kadsura coccinea against various human cancer cell lines. These compounds, particularly dibenzocyclooctadiene lignans, have demonstrated potent anti-proliferative activities.
Table 1: Cytotoxic Activity of Lignans from Kadsura coccinea
| Compound | Cell Line | Activity | IC50 (µM) |
| Kadusurain A | A549 (Lung carcinoma) | Anti-proliferative | 1.05 µg/mL |
| HCT116 (Colon carcinoma) | Anti-proliferative | 12.56 µg/mL | |
| HL-60 (Promyelocytic leukemia) | Anti-proliferative | - | |
| HepG2 (Hepatocellular carcinoma) | Anti-proliferative | - | |
| Heilaohusu C | HepG-2, HCT-116, BGC-823, Hela | Weak cytotoxicity | 13.04 - 21.93 |
| Compound 6 (from K. coccinea) | HepG-2, HCT-116, BGC-823, Hela | Weak cytotoxicity | 13.04 - 21.93 |
| Compound 7 (from K. coccinea) | HepG-2, HCT-116, BGC-823, Hela | Weak cytotoxicity | 13.04 - 21.93 |
| Heilaohusu A | RA-FLS (Rheumatoid arthritis fibroblast-like synoviocytes) | Anti-proliferative | 14.57 |
| Compound 7 (from K. coccinea) | RA-FLS (Rheumatoid arthritis fibroblast-like synoviocytes) | Anti-proliferative | 11.70 |
Experimental Protocols for Assessing Cytotoxicity
The evaluation of the anti-proliferative effects of Kadsura coccinea lignans typically involves the following experimental workflow:
-
Cell Culture: Human tumor cell lines (e.g., A549, HCT116, HL-60, and HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated lignans for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.
Cytotoxicity Experimental Workflow
Anti-Inflammatory and Hepatoprotective Activities
Lignans from Kadsura coccinea have also been investigated for their anti-inflammatory and hepatoprotective properties.
Table 2: Anti-inflammatory and Hepatoprotective Effects of Kadsura coccinea Compounds
| Compound/Extract | Model | Activity | Key Findings |
| Chloroform extract of rhizoma | LPS-activated RAW 264.7 macrophages | Nitric oxide (NO) production inhibition | First report of NO inhibitory activity from K. coccinea |
| Dibenzocyclooctadiene lignans | Acetaminophen (APAP)-induced HepG2 cells | Hepatoprotective | Attenuates hepatotoxicity via oxidative stress inhibition and Nrf2 pathway activation |
| Heilaohuacids C & D, Heilaohumethylesters A-C | LPS-induced RAW 264.7 macrophages | Anti-inflammatory | Inhibition of inflammatory cytokines IL-6 and TNF-α |
Signaling Pathways Modulated by Kadsura coccinea Compounds
The therapeutic effects of compounds from Kadsura coccinea are mediated through the modulation of several key signaling pathways.
The PI3K-Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Leaf extracts of Kadsura coccinea have been shown to exert antidiabetic effects by potentially modulating this pathway.
PI3K-Akt Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. The antidiabetic effects of Kadsura coccinea leaf extracts are also linked to the modulation of this pathway.
MAPK Signaling Pathway Modulation
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Dibenzocyclooctadiene lignans from Kadsura coccinea have been found to activate this pathway, thereby protecting liver cells from oxidative stress-induced damage.
Nrf2 Pathway Activation
Conclusion
The lignans isolated from Kadsura coccinea represent a promising class of natural products with diverse therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and hepatoprotective activities, coupled with their ability to modulate key signaling pathways, underscore their importance as lead compounds for the development of novel therapeutics. While specific data on this compound remains elusive in the context of Kadsura coccinea, the rich chemical diversity of this plant warrants further investigation to unlock its full medicinal potential. Future research should focus on the isolation and detailed biological evaluation of individual lignans, including this compound if identified, to elucidate their precise mechanisms of action and pave the way for their clinical application.
Kadsurenin L as a Lead Compound for Drug Discovery: A Technical Whitepaper
Disclaimer: The scientific literature available in the public domain regarding Kadsurenin L is exceptionally limited. The foundational research identifying its primary biological activity was published in 1993 in a Chinese journal, and the full-text article containing detailed quantitative data and experimental protocols could not be accessed for this review. Consequently, this guide provides a comprehensive overview based on the available information and draws parallels with closely related compounds and standard experimental methodologies.
Introduction
This compound is a naturally occurring neolignan isolated from Piper kadsura (Choisy) Ohwi, a plant used in traditional Chinese medicine.[1] Lignans and neolignans are a large class of polyphenolic compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-platelet functions.[2][3] this compound has been identified as a platelet-activating factor (PAF) receptor antagonist, suggesting its potential as a lead compound for the development of therapeutics targeting PAF-mediated inflammatory and thrombotic diseases.[1]
Lead Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | (1S,5R,6R,7R,8S)-8-(acetyloxy)-7-(3,4-dimethoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-en-2-one | PubChem |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molecular Weight | 400.47 g/mol | [1] |
| CAS Number | 149438-61-9 | [1] |
| Source Organism | Piper kadsura (Choisy) Ohwi | [1] |
| Compound Class | Bicyclo[3.2.1]octanoid neolignan | [1] |
| Known Biological Activity | Platelet-Activating Factor (PAF) Receptor Antagonist | [1] |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to act as a platelet-activating factor (PAF) receptor antagonist.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. By blocking the PAF receptor, this compound can potentially inhibit these downstream effects.
Quantitative Data
The seminal study by Ma et al. (1993) reported that this compound demonstrated significant PAF-antagonistic activity in a ³H-PAF receptor binding assay.[1] However, the specific quantitative data, such as the IC₅₀ (half-maximal inhibitory concentration), could not be retrieved from the available abstract. For context, other neolignans from Piper kadsura and related compounds have shown potent PAF antagonistic activities with IC₅₀ values in the micromolar to nanomolar range. For instance, Kadsurenone, another well-studied neolignan from the same plant, exhibits an IC₅₀ value of approximately 0.1 µM for PAF receptor binding.[4]
Table of PAF Antagonistic Activity for Selected Neolignans
| Compound | Source Organism | Assay | IC₅₀ | Reference |
| This compound | Piper kadsura | ³H-PAF Receptor Binding Assay | Data not available | [1] |
| Kadsurenone | Piper kadsura | ³H-PAF Receptor Binding Assay | ~0.1 µM | [4] |
| Denudatin B | Piper kadsura | ³H-PAF Receptor Binding Assay | Potent activity reported | [5] |
| Piperkadsin C | Piper kadsura | Nitric Oxide Production in LPS-activated BV-2 cells | 14.6 µM | [6] |
| Futoquinol | Piper kadsura | Nitric Oxide Production in LPS-activated BV-2 cells | 16.8 µM | [6] |
Note: The activities of Piperkadsin C and Futoquinol are related to anti-inflammatory effects, which can be downstream of PAF signaling, but are not direct measures of PAF receptor antagonism.
Signaling Pathways
As a PAF receptor antagonist, this compound is expected to modulate the signaling pathways activated by PAF. The PAF receptor is a G-protein coupled receptor (GPCR) that can couple to various G proteins, primarily Gq/11 and Gi/o. Activation of these pathways leads to a cascade of intracellular events.
Below is a diagram illustrating the general PAF receptor signaling pathway, which this compound is presumed to inhibit.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the accessible literature. However, based on the abstract of the primary study and standard practices in pharmacology, the following methodologies are likely to have been employed.
Isolation and Purification of this compound
A general workflow for the isolation of neolignans from plant material is depicted below.
³H-PAF Receptor Binding Assay
This is a competitive radioligand binding assay used to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the PAF receptor.
Materials:
-
³H-labeled PAF (radioligand)
-
Unlabeled PAF (for determining non-specific binding)
-
This compound (test compound)
-
Rabbit platelet membranes (source of PAF receptors)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare rabbit platelet membranes by differential centrifugation of rabbit blood.
-
In a series of microcentrifuge tubes, add a constant concentration of rabbit platelet membranes and ³H-PAF.
-
To these tubes, add increasing concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PAF).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC₅₀ value.
Drug Discovery Potential and Future Directions
The identification of this compound as a PAF receptor antagonist from a natural source presents a valuable starting point for drug discovery. The bicyclo[3.2.1]octanoid neolignan scaffold is a unique chemical structure that could be explored for the development of novel anti-inflammatory and anti-thrombotic agents.
Future research should focus on:
-
Re-isolation and Full Characterization: Isolation of this compound to obtain sufficient quantities for comprehensive biological testing and to confirm its structure.
-
In Vitro Pharmacological Profiling:
-
Determination of its binding affinity (Ki) and IC₅₀ for the PAF receptor.
-
Functional assays to confirm its antagonistic activity (e.g., inhibition of PAF-induced platelet aggregation, calcium mobilization, or inflammatory cytokine release).
-
Selectivity profiling against other receptors to assess off-target effects.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to identify the key structural features responsible for its activity and to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of PAF-mediated diseases, such as asthma, thrombosis, or sepsis.
-
Pharmacokinetic and Toxicological Evaluation: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Conclusion
This compound is a neolignan with a promising, yet largely unexplored, potential as a lead compound for the development of PAF receptor antagonists. While the currently available data is insufficient to form a complete picture of its therapeutic potential, its unique chemical structure and initial reports of significant PAF-antagonistic activity warrant further investigation. The methodologies and future research directions outlined in this whitepaper provide a roadmap for elucidating the pharmacological properties of this compound and harnessing its potential in drug discovery.
References
- 1. [Studies on PAF antagonistic bicyclo(3,2,1) octanoid neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PAF antagonistic benzofuran neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review on the Bioactivity of Kadsurenin L: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Executive Summary
This guide, therefore, aims to provide a comprehensive overview of the known bioactivities of closely related kadsurenin compounds, primarily Kadsurenin F, Kadsurenin C, Kadsurenin H, and the well-studied lignan, Kadsurenone, all of which are also isolated from Piper kadsura. The data presented for these related compounds can serve as a valuable reference point and guide for future research into the potential therapeutic applications of Kadsurenin L. The information is structured to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the elucidation of signaling pathways.
Bioactivity of Kadsurenin Analogs from Piper kadsura
Piper kadsura is a plant utilized in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis.[1] Its extracts and secondary metabolites, particularly lignans and neolignans, have been the subject of numerous studies for their anti-inflammatory and other therapeutic properties.[1]
Anti-inflammatory Activity
Several compounds isolated from Piper kadsura have demonstrated potent anti-inflammatory effects. While specific data for this compound is unavailable, the activities of related compounds are summarized below.
Table 1: Anti-inflammatory Activity of Phytochemicals from Piper kadsura
| Compound | Bioactivity | IC50 Value | Cell Line / Model | Reference |
| Piperkadsin C | Inhibition of NO production | 14.6 μM | LPS-activated BV-2 microglia cells | [1] |
| Futoquinol | Inhibition of NO production | 16.8 μM | LPS-activated BV-2 microglia cells | [1] |
| Galgravin | Inhibition of NO production | 33.4 μM | Murine macrophage-like cell line (RAW 264.7) | [1] |
| Piperkadsin A | Inhibition of PMA-induced ROS production | 4.3 μM | Human polymorphonuclear neutrophils | [1] |
| Piperkadsin B | Inhibition of PMA-induced ROS production | 12.2 μM | Human polymorphonuclear neutrophils | [1] |
| Futoquinol | Inhibition of PMA-induced ROS production | 13.1 μM | Human polymorphonuclear neutrophils | [1] |
Platelet-Activating Factor (PAF) Antagonistic Activity
Kadsurenone, a prominent lignan from Piper kadsura, is a well-characterized inhibitor of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and allergic responses.[1] Other kadsurenins have also shown significant PAF antagonistic activity.
Table 2: PAF Antagonistic Activity of Kadsurenins
| Compound | Bioactivity | IC50 Value | Experimental System | Reference |
| Kadsurenin C | PAF antagonistic activity | 5.1 x 10⁻⁶ mol/L | Not specified | [1] |
| Kadsurenin H | PAF antagonistic activity | 1.8 x 10⁻⁷ mol/L | Not specified | [1] |
| Kadsurenone | Inhibition of PAF-induced aggregation | 2.4 - 24 μM | Rabbit platelets and human neutrophils | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key assays used to determine the bioactivities of compounds from Piper kadsura.
Nitric Oxide (NO) Production Inhibition Assay
This assay is commonly used to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage-like cells (e.g., RAW 264.7) or microglia cells (e.g., BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound analog) for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the antioxidant potential of a compound.
-
Cell Isolation: Human polymorphonuclear neutrophils (PMNs) are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation.
-
Cell Suspension: The isolated PMNs are suspended in a suitable buffer.
-
Treatment: The PMNs are pre-incubated with the test compound at various concentrations.
-
Stimulation: ROS production is induced by adding a stimulating agent such as phorbol-12-myristate-13-acetate (PMA).
-
Detection: A chemiluminescence probe (e.g., luminol) is added, and the light emission, which is proportional to the amount of ROS produced, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the test compound on ROS production is calculated, and the IC50 value is determined.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This assay determines the ability of a compound to antagonize the PAF receptor.
-
Membrane Preparation: Platelet membranes are prepared from washed rabbit platelets or human neutrophils.
-
Binding Assay: The prepared membranes are incubated with a radiolabeled PAF ligand (e.g., [³H]PAF) in the presence and absence of the test compound at various concentrations.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding. The inhibitory concentration (IC50) of the test compound is calculated from the competition binding curve.
Signaling Pathways
While the specific signaling pathways modulated by this compound are unknown, the pathways affected by related compounds provide a logical starting point for future investigations. Kadsurenone, for instance, acts as a competitive antagonist of the PAF receptor, thereby inhibiting downstream signaling cascades.
Below is a conceptual diagram of the PAF receptor signaling pathway, which is a likely target for kadsurenin compounds.
Caption: Kadsurenone inhibits the PAF signaling pathway.
Experimental Workflow for Bioactivity Screening
A logical workflow for screening the bioactivity of a novel compound like this compound would involve a series of in vitro assays, progressing from general cytotoxicity to more specific mechanistic studies.
Caption: Workflow for this compound bioactivity screening.
Conclusion and Future Directions
While the current body of scientific literature lacks specific data on the bioactivity of this compound, the demonstrated anti-inflammatory and PAF antagonistic activities of its structural analogs from Piper kadsura provide a strong rationale for its investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform a comprehensive panel of bioactivity assays, including those for anti-inflammatory, antioxidant, and receptor-specific activities. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining its potential as a therapeutic lead compound. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for such investigations.
References
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Kadsurenin L
For Researchers, Scientists, and Drug Development Professionals
Abstract: Kadsurenin L is a member of the dibenzocyclooctadiene lignan family of natural products, a class of compounds known for their complex structures and interesting biological activities. While a formal total synthesis of this compound has not been explicitly reported in the literature, this document outlines a detailed proposed synthetic protocol based on well-established methodologies for the synthesis of structurally related lignans. The proposed strategy relies on a convergent approach featuring an atroposelective biaryl coupling to construct the sterically hindered eight-membered ring and subsequent functional group manipulations to complete the synthesis. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is based on strategies successfully employed in the total synthesis of other dibenzocyclooctadiene lignans, such as Gomisin O. The key disconnection is the biaryl axis of the dibenzocyclooctadiene core, which can be formed via an intramolecular Suzuki-Miyaura coupling reaction. This leads back to a functionalized biaryl precursor, which in turn can be assembled from two simpler aromatic fragments.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis is proposed to commence with the preparation of two key aromatic building blocks, followed by their coupling and a subsequent atroposelective ring-closing reaction to form the core dibenzocyclooctadiene structure. Final functional group manipulations will then yield the target molecule, this compound.
Application Notes and Protocols for Kadsurenin in Inflammation Studies
Note: Extensive literature searches for "Kadsurenin L" in the context of animal models for inflammation studies yielded limited specific data. However, significant research exists for a closely related neolignan, Kadsurenin F . The following application notes and protocols are based on the available data for Kadsurenin F and are intended to serve as a comprehensive guide for researchers interested in the anti-inflammatory properties of this class of compounds.
Introduction
Kadsurenin F is a neolignan compound isolated from plants of the Piper genus, which are traditionally used in medicine to treat conditions like asthma and rheumatic pain.[1] Recent studies have highlighted the anti-inflammatory potential of Kadsurenin F, making it a compound of interest for drug development in inflammatory diseases.[1][2] These notes provide an overview of the in vitro anti-inflammatory activity of Kadsurenin F and protocols for its investigation.
In Vitro Anti-Inflammatory Activity of Kadsurenin F
Kadsurenin F has demonstrated notable anti-inflammatory properties in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] The key findings from these studies are summarized below.
Data Presentation: Quantitative Effects of Kadsurenin F
The anti-inflammatory effects of Kadsurenin F have been quantified by measuring the inhibition of key inflammatory mediators.
Table 1: Effect of Kadsurenin F on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) |
| Control | - | 100 |
| LPS (0.5 µg/mL) | - | > 250 |
| LPS + Kadsurenin F | 0.1 | Reduced |
| LPS + Kadsurenin F | 1 | Significantly Reduced |
Data adapted from studies on LPS-stimulated RAW 264.7 macrophage cells.[2]
Table 2: Effect of Kadsurenin F on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Gene | Treatment | Fold Change vs. Control |
| Il6 | LPS | Increased |
| LPS + Kadsurenin F (0.1 µM) | Milder Induction | |
| LPS + Kadsurenin F (1 µM) | Milder Induction | |
| Tnf | LPS | Increased |
| LPS + Kadsurenin F (0.1 µM) | Milder Induction | |
| LPS + Kadsurenin F (1 µM) | Milder Induction | |
| Nfkb1 | LPS | Increased |
| LPS + Kadsurenin F (0.1 µM) | Milder Induction | |
| LPS + Kadsurenin F (1 µM) | Milder Induction |
Data indicates a dose-dependent reduction in the expression of pro-inflammatory genes.[2]
Experimental Protocols
In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of Kadsurenin F on LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Kadsurenin F
-
Griess Reagent
-
MTT Assay Kit
-
96-well plates
-
6-well plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of Kadsurenin F for 24 hours.
-
Perform MTT assay according to the manufacturer's instructions to determine non-toxic concentrations of Kadsurenin F.
-
-
Nitric Oxide (NO) Production Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of Kadsurenin F for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which reflects NO production.
-
-
Gene Expression Analysis (qRT-PCR):
-
Seed cells in a 6-well plate.
-
Pre-treat cells with Kadsurenin F for 1 hour, followed by stimulation with LPS (0.5 µg/mL) for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA and perform qRT-PCR to analyze the relative mRNA expression of Il6, Tnf, and Nfkb1. Use a housekeeping gene (e.g., Actin) for normalization.
-
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of Kadsurenin F
Kadsurenin F is suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] The proteasome plays a crucial role in the canonical NF-κB pathway by degrading IκBα, which allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kadsurenin F has been found to suppress proteasome functionality, which may contribute to its anti-inflammatory action.[1][2]
Caption: Proposed mechanism of Kadsurenin F action on the NF-κB pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Studies
The following diagram illustrates the workflow for evaluating the anti-inflammatory properties of Kadsurenin F in a cell-based model.
Caption: Workflow for in vitro anti-inflammatory evaluation of Kadsurenin F.
Proposed In Vivo Animal Model for Inflammation Studies
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of Kadsurenin F.
Animals: Male Wistar rats (180-200 g).
Materials:
-
Kadsurenin F
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into four groups:
-
Group I: Vehicle control
-
Group II: Carrageenan control
-
Group III: Kadsurenin F (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan
-
Group IV: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
-
Dosing: Administer the vehicle, Kadsurenin F, or indomethacin orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.
Logical Workflow for In Vivo Anti-Inflammatory Screening
Caption: Workflow for in vivo screening of Kadsurenin F using a paw edema model.
References
Application Note: Quantitative Analysis of Kadsurenin L using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Kadsurenin L is a bioactive dibenzocyclooctadiene lignan isolated from medicinal plants, notably from the Kadsura genus. Its potential pharmacological activities necessitate a reliable and accurate analytical method for quantification in various matrices, including raw plant material, processed extracts, and pharmaceutical formulations. This document provides a detailed protocol for the quantitative determination of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle The method employs RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and water. The analyte is detected by its ultraviolet (UV) absorbance, and quantification is performed using an external standard calibration method. High-performance liquid chromatography is a powerful technique for separating, identifying, and quantifying compounds in a mixture.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Sample Matrix: e.g., Dried and powdered plant material (Kadsura sp.)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data acquisition and processing software.
-
Analytical balance (accurate to ±0.01 mg).
-
Sonicator bath.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested concentration range is 5, 10, 25, 50, 100, and 150 µg/mL.[3] These solutions should be freshly prepared.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh approximately 1.0 g of pulverized, dried plant material into a centrifuge tube. Add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of this compound.[4]
-
Centrifugation: Centrifuge the resulting slurry at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean flask. Repeat the extraction process (steps 1-3) twice more on the remaining pellet, combining all supernatants.
-
Concentration & Reconstitution: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator. Reconstitute the dried extract with the mobile phase in a 10 mL volumetric flask.
-
Filtration: Prior to injection, filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.[5][6]
HPLC Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation and Method Validation
Calibration Curve
Inject the prepared working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound. The method's linearity should be evaluated over the specified concentration range.
Quantification
The concentration of this compound in the prepared sample is determined using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte
-
m = Slope of the calibration curve
-
x = Concentration of the analyte
-
c = y-intercept
The final concentration in the original sample material is calculated by accounting for the initial weight and dilution factors used during sample preparation.
Summary of Method Validation Parameters
This method should be validated according to ICH guidelines or internal laboratory standards. The table below lists the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Specification |
| Linearity (r²) | Correlation coefficient ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday RSD ≤ 2.0%; Interday RSD ≤ 2.0% |
| Specificity | No interfering peaks at the retention time of this compound from blank/placebo |
| Limit of Detection (LOD) | Determined by S/N ratio of 3:1; e.g., ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Determined by S/N ratio of 10:1; e.g., ~0.5 µg/mL[7] |
| System Suitability | Tailing Factor ≤ 1.5; Theoretical Plates > 2000 |
Visualized Workflows
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound, from sample and standard preparation to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences[v1] | Preprints.org [preprints.org]
- 3. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. ajrconline.org [ajrconline.org]
Application Notes and Protocols for Mass Spectrometry Analysis of Kadsurenin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin L is a neolignan compound originally isolated from Piper kadsura. It has garnered interest in the scientific community for its biological activities, notably as a platelet-activating factor (PAF) receptor antagonist.[1][2] Accurate and robust analytical methods are essential for the characterization, quantification, and pharmacokinetic studies of this compound in various biological matrices. This document provides detailed protocols and application notes for the mass spectrometry-based analysis of this compound, designed to guide researchers in developing and validating their own assays.
While specific, validated LC-MS/MS methods for this compound are not extensively published, this guide leverages data from closely related compounds and theoretical principles to establish a strong foundation for method development.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental for developing appropriate extraction and chromatography methods.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₆ | [1] |
| Molecular Weight | 400.5 g/mol | [1] |
| Exact Mass | 400.18858861 Da | [1] |
| IUPAC Name | [(1R,5S,6R,7R,8S)-6-(3,4-dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate | [1] |
| Description | A neolignan, bridged compound, cyclic ketone, enone, dimethoxybenzene, and acetate ester. | [1] |
| Boiling Point (Predicted) | 505.2 ± 50.0 °C | [2] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |
Proposed LC-MS/MS Method for Quantification
This section outlines a detailed protocol for the quantification of this compound in a biological matrix such as rat plasma. The method is adapted from a validated protocol for Kadsurenone, a structurally similar compound, and should be optimized and validated for this compound specifically.[3]
Sample Preparation: Protein Precipitation
This protocol is designed for the efficient removal of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
-
Aliquot Samples: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add Internal Standard (IS): Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.
Liquid Chromatography (LC) Parameters
The following conditions provide a starting point for the chromatographic separation of this compound.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with a gradient optimized for the analyte (e.g., 65% B), adjust as needed for optimal separation |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
MS detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Gas Flow | Optimize based on instrument manufacturer's recommendations |
| Precursor Ion [M+H]⁺ | m/z 401.2 (Calculated for C₂₃H₂₈O₆) |
| Product Ions | To be determined by infusing a this compound standard and performing product ion scans. Likely fragments include losses of the acetate group, methoxy group, and cleavages of the bicyclo[3.2.1]octenone core. |
Experimental and Analytical Workflow
The following diagram illustrates a standard workflow for a quantitative LC-MS/MS bioanalytical project.
Caption: General workflow for quantitative analysis.
Theoretical Fragmentation Pattern of this compound
The fragmentation of this compound in the mass spectrometer is crucial for identifying the molecule and setting up selective MRM transitions. Based on its structure, the following fragmentation pathways are proposed. The precursor ion is the protonated molecule [M+H]⁺ with a theoretical m/z of 401.2.
Caption: Proposed fragmentation of this compound.
Method Validation Parameters (Reference Data)
A robust analytical method requires thorough validation. The following table presents performance data from a validated LC-MS/MS method for the related compound, Kadsurenone, which can serve as a benchmark for a new this compound assay.[3]
| Parameter | Result for Kadsurenone | Target for this compound Method |
| Linearity Range | 4.88 - 1464 ng/mL | Should cover expected concentration range |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 4.88 ng/mL | To be determined based on sensitivity needs |
| Intra-day Precision (%RSD) | < 8.9% | < 15% |
| Inter-day Precision (%RSD) | < 8.9% | < 15% |
| Accuracy (%Bias) | Within ±8.9% | Within ±15% (±20% at LLOQ) |
| Recovery | Not specified | Consistent and reproducible |
| Matrix Effect | Not specified | Should be assessed and minimized |
Biological Context: Platelet-Activating Factor (PAF) Signaling Pathway
This compound functions as a Platelet-Activating Factor (PAF) receptor antagonist.[1] PAF is a potent lipid mediator that exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events. This compound competitively blocks this binding, thereby inhibiting downstream cellular responses. Understanding this pathway is crucial for interpreting the pharmacological effects of this compound.
Caption: this compound antagonism of the PAF pathway.
References
- 1. (1S,5R,6R,7R,8S)-8-(Acetyloxy)-7-(3,4-dimethoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo(3.2.1)oct-3-en-2-one | C23H28O6 | CID 3083437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 149438-61-9 [chemicalbook.com]
- 3. Development of an LC-MS/MS method for quantification of kadsurenone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of Bicyclo[3.2.1]octanoid Neolignans using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the structural elucidation of bicyclo[3.2.1]octanoid neolignans, a class of natural products with significant biological activities, using Nuclear Magnetic Resonance (NMR) spectroscopy.
Note on Compound Data: The primary subject of this note, Kadsurenin L, is a known bicyclo[3.2.1]octanoid neolignan. However, detailed, publicly accessible NMR spectroscopic data for this compound could not be retrieved for this analysis. Therefore, to illustrate the application of NMR in characterizing this class of molecules, complete ¹H and ¹³C NMR data for Crocatin B , a structurally similar neolignan isolated from Piper crocatum, is used as a representative example. The methodologies and principles described herein are directly applicable to the characterization of this compound and related compounds.
Introduction
Bicyclo[3.2.1]octanoid neolignans are a complex class of natural products isolated from various plant species, notably from the genus Piper. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and neuroprotective properties. The intricate bridged ring system and dense stereochemistry of these molecules make their structural elucidation a challenging task.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such complex structures. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive insights into the molecular connectivity and stereochemistry, which are crucial for drug discovery and development programs.
Experimental Protocols
The following section details a general protocol for the sample preparation and acquisition of NMR spectra for a bicyclo[3.2.1]octanoid neolignan isolated from a natural source.
2.1. Sample Preparation
-
Isolation: The target compound (e.g., this compound or Crocatin B) is first isolated and purified from the plant extract (e.g., stems of Piper kadsura) using standard chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) until a purity of >95% is achieved.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for this class of compounds. The choice of solvent should ensure good sample solubility and minimal signal overlap with key resonances.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter.
2.2. NMR Data Acquisition
Spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available in the spectrometer's software library are used.
-
Spectral widths in both dimensions are set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve sufficient resolution and signal-to-noise ratio within a reasonable experimental time. For HMBC, the long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
-
Data Presentation: Representative NMR Data of Crocatin B
The ¹H and ¹³C NMR data for Crocatin B, a representative bicyclo[3.2.1]octanoid neolignan, are summarized below. This data illustrates the typical chemical shifts and couplings observed for this class of compounds.
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity (J in Hz) |
| Aromatic Ring A | ||
| 1 | 134.1 | - |
| 2 | 106.1 | 6.53, s |
| 3 | 153.0 | - |
| 4 | 137.0 | - |
| 5 | 153.0 | - |
| 6 | 106.1 | 6.53, s |
| Lignan Core | ||
| 7 | 52.1 | 3.55, d (9.5) |
| 8 | 51.5 | 2.50, m |
| 9 | 13.9 | 1.15, d (7.0) |
| Bicyclo[3.2.1]octanoid Ring B | ||
| 1' | 86.8 | - |
| 2' | 81.1 | 4.38, d (6.7) |
| 3' | 59.9 | 3.48, d (6.7) |
| 4' | 199.1 | - |
| 5' | 139.5 | - |
| 6' | 156.5 | 6.13, s |
| 7' | 34.6 | 2.99, dd (13.8, 6.9); 2.92 dd (13.8, 6.9) |
| 8' | 135.2 | 5.86, m |
| 9' | 118.1 | 5.09, d (17.0); 5.06, d (10.1) |
| Methoxy Groups | ||
| 3-OCH₃ | 56.2 | 3.84, s |
| 4-OCH₃ | 60.8 | 3.79, s |
| 5-OCH₃ | 56.2 | 3.84, s |
| 1'-OCH₃ | 51.9 | 3.34, s |
| 3'-OCH₃ | 58.5 | 3.25, s |
| Hydroxy Group | ||
| 2'-OH | - | 3.10, d (5.4) |
Visualization of Workflow and Structure
4.1. Experimental and Logic Workflow
The following diagram illustrates the logical workflow for the isolation and structural elucidation of a novel bicyclo[3.2.1]octanoid neolignan from a natural source.
4.2. Chemical Structure and Atom Numbering (Representative Compound: Crocatin B)
This diagram shows the chemical structure of Crocatin B, with key atoms numbered according to the assignments in the NMR data table. This visualization is critical for mapping the NMR data to the molecular structure.
Application Notes and Protocols for the Development of a Kadsurenin L-based Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsurenin L, a neolignan compound, has emerged as a promising candidate for therapeutic development due to its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and oncogenesis.[3][4] By inhibiting the PAF receptor, this compound presents a therapeutic opportunity for a variety of inflammatory diseases, thromboembolic disorders, and potentially certain types of cancer.[3][5]
These application notes provide a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound and detailed protocols for its investigation. While direct quantitative data for this compound is still emerging, data from the closely related and well-studied compound, Kadsurenone, is presented as a valuable surrogate to guide initial experimental design.
Data Presentation
The following tables summarize the available quantitative data for Kadsurenone, a close structural and functional analog of this compound. This data provides a strong rationale for the therapeutic development of this compound.
Table 1: In Vitro Activity of Kadsurenone
| Assay Type | Target/Cell Line | Agonist | Endpoint | IC50/ED50 | Reference |
| Receptor Binding Assay | Rabbit Platelet Membranes | [3H]PAF | Displacement of Radioligand | 4.4 x 10⁻⁸ M | [1] |
| Platelet Aggregation | Washed Human Platelets | PAF | Inhibition of Aggregation | ~1-10 µM (estimated) | [6] |
| Cell Viability | MDA-MB-231 (Breast Cancer) | - | Cytotoxicity | > 5 µM | [1] |
| Cell Migration | MDA-MB-231 (Breast Cancer) | PAF (200 nM) | Inhibition of Migration | Dose-dependent inhibition | [1] |
| Osteoclastogenesis | Mouse Bone Marrow Macrophages | RANKL | Inhibition of TRAP+ Osteoclasts | Dose-dependent inhibition | [1] |
Table 2: Potential In Vivo Applications and Supporting Evidence for Kadsurenone
| Therapeutic Area | Animal Model | Key Findings | Reference |
| Breast Cancer Bone Metastasis | Co-culture models (MDA-MB-231 and RAW264.7 cells) | Kadsurenone inhibits breast cancer cell-induced osteoclastogenesis. | [1][5] |
| Inflammation | Carrageenan-induced paw edema in rats (protocol template) | A standard model to assess in vivo anti-inflammatory activity of natural products. |
Signaling Pathway and Experimental Workflow
To facilitate the understanding of this compound's mechanism of action and to guide its therapeutic development, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound antagonizes the PAF receptor, inhibiting downstream signaling.
Caption: A general workflow for natural product-based drug discovery and development.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound. Researchers should optimize these protocols based on their specific experimental systems.
PAF Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the PAF receptor.
Materials:
-
Rabbit platelet membranes (source of PAF receptors)
-
[³H]-PAF (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% bovine serum albumin)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add 50 µL of rabbit platelet membrane suspension, 50 µL of [³H]-PAF solution (at a concentration near its Kd), and 50 µL of either binding buffer (for total binding), a high concentration of unlabeled PAF (for non-specific binding), or the this compound dilution.
-
Incubate the mixture at room temperature for 1 hour.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
PAF-Induced Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
Platelet-Activating Factor (PAF)
-
This compound
-
Platelet aggregometer
-
Saline or appropriate buffer
Protocol:
-
Prepare PRP or washed platelets from fresh human blood.
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvette with a stir bar.
-
Add a known concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission for 5-10 minutes using the aggregometer.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC₅₀ value.[6]
Cell Viability Assay (MTT or Resazurin)
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
-
For the Resazurin assay, add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)
Objective: To assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
This compound
-
Phosphate buffered saline (PBS), pH 6.3
-
Spectrophotometer
Protocol:
-
Prepare a 1% aqueous solution of BSA or egg albumin.
-
Prepare a reaction mixture containing 0.45 mL of the albumin solution and 0.05 mL of this compound at various concentrations.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 55°C for 30 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation and determine the IC₅₀ value.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Rodent model (e.g., Wistar rats or BALB/c mice)
-
This compound
-
Carrageenan solution (1% in saline)
-
Vehicle for this compound administration
-
Plethysmometer
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group.
Conclusion
This compound holds significant promise as a therapeutic agent due to its targeted mechanism of action as a PAF receptor antagonist. The data from its analog, Kadsurenone, strongly supports its potential in treating inflammatory conditions and certain cancers. The provided protocols offer a solid foundation for researchers to further investigate and develop this compound into a clinically valuable therapeutic. Further studies are warranted to establish a more comprehensive profile of this compound's efficacy and safety.
References
- 1. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Kadsurenin L in Neurodegenerative Disease Models: Application Notes and Protocols
A comprehensive review of existing scientific literature reveals a notable absence of specific research on Kadsurenin L within the context of neurodegenerative disease models. Despite extensive searches for its neuroprotective effects, mechanism of action, and application in conditions such as Alzheimer's and Parkinson's disease, no dedicated studies detailing its efficacy, experimental protocols, or signaling pathways in these models were identified.
Therefore, the creation of detailed Application Notes and Protocols for this compound in neurodegenerative disease models, as originally requested, is not feasible based on the currently available public information.
While direct research on this compound is lacking, the search results consistently highlighted the significant role of the kynurenine pathway in the pathology of neurodegenerative diseases. This pathway is a critical area of investigation for potential therapeutic targets. For the benefit of researchers, scientists, and drug development professionals, a brief overview of the kynurenine pathway's relevance in neurodegeneration is provided below.
The Kynurenine Pathway: A Potential Target in Neurodegenerative Diseases
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. Its metabolites have been shown to play a dual role in the central nervous system, with some exhibiting neuroprotective properties while others are neurotoxic. An imbalance in this pathway is increasingly implicated in the progression of neurodegenerative disorders.
Key Concepts:
-
Neuroinflammation: The kynurenine pathway is closely linked to neuroinflammatory processes, which are a hallmark of many neurodegenerative diseases.[1]
-
Neurotoxic Metabolites: An accumulation of neurotoxic metabolites, such as quinolinic acid, can lead to excitotoxicity and neuronal cell death.
-
Neuroprotective Metabolites: Conversely, metabolites like kynurenic acid can offer neuroprotection by antagonizing glutamate receptors.
-
Therapeutic Potential: Modulating the activity of enzymes within the kynurenine pathway is being explored as a therapeutic strategy to shift the balance towards neuroprotective metabolites and away from neurotoxic ones.
Signaling Pathway Overview: Tryptophan Metabolism via the Kynurenine Pathway
The following diagram illustrates the major steps in the kynurenine pathway and highlights the key enzymes and metabolites involved.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Disclaimer: The information provided above on the kynurenine pathway is for general informational purposes only and is not a substitute for detailed research on the topic. It is intended to offer a starting point for researchers interested in this area of neurodegeneration research.
References
Application Notes and Protocols: Kadsurenin L in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of Kadsurenin L, also known as Kadsurenone, in cancer cell line studies. This compound is a neolignan compound originally isolated from Piper kadsura.[1][2] Research has primarily focused on its role as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PTAFR).[3][4] This antagonism has been shown to impact cancer cell migration and the tumor microenvironment, particularly in the context of breast cancer bone metastasis.
Mechanism of Action
This compound exerts its effects by blocking the PAF/PTAFR signaling pathway.[3][4] Platelet-activating factor (PAF) is a phospholipid mediator that, upon binding to its receptor (PTAFR), activates downstream signaling cascades, including the NF-κB pathway.[3][5] This activation is implicated in promoting cancer cell migration and osteoclastogenesis, a key process in bone metastasis.[3] By inhibiting PTAFR, this compound attenuates the activation of NF-κB and subsequently reduces the expression of genes involved in cell migration and osteoclast differentiation.[3]
Data Presentation
The following tables summarize the quantitative data from studies on this compound (Kadsurenone) in cancer-related cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect on Viability | Citation |
| MDA-MB-231 | Breast Cancer | MTS Assay | Up to 5 µM | No significant disturbance of cell viability was observed. | [3] |
Table 2: Effect of this compound on Cancer Cell Migration and NF-κB Activity
| Cell Line | Assay | Treatment | Concentration of this compound | Result | Citation |
| MDA-MB-231 | Transwell Assay | PAF (200 nM) | 0.5, 1, 2.5, 5 µM | Dose-dependent inhibition of PAF-induced cell migration. | [3] |
| MDA-MB-231 | Luciferase Reporter Assay | PAF (200 nM) | 0.5, 1, 2.5, 5 µM | Dose-dependent inhibition of NF-κB luciferase activity. | [3] |
Table 3: Effect of this compound on Osteoclastogenesis
| Cell Line | Assay | Treatment | Concentration of this compound | Result | Citation |
| RAW264.7 (co-cultured with MDA-MB-231) | TRAP Staining | - | 1, 2.5, 5 µM | Dose-dependent attenuation of breast cancer cell-induced osteoclast differentiation. | [3] |
| Mouse Bone Marrow Monocytes (BMMs) | TRAP Staining | RANKL (50 ng/ml) | 1, 2.5, 5 µM | Significant attenuation of RANKL-induced osteoclast differentiation. | [3] |
| Mouse Bone Marrow Monocytes (BMMs) | RT-qPCR | RANKL (50 ng/ml) | 1 µM | Inhibition of osteoclast marker genes (Ctsk, Trap, Nfatc1) expression. | [3] |
| Mouse Bone Marrow Monocytes (BMMs) | Luciferase Reporter Assay | RANKL (50 ng/ml) | 1, 2.5, 5 µM | Attenuation of NF-κB and Nfatc1 luciferase activity. | [3] |
Experimental Protocols
Cell Culture
-
MDA-MB-231 Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
RAW264.7 Cells: Maintain in α-Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Transwell Migration Assay
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell migration.[3]
Materials:
-
Boyden chambers (8.0 µm pore size)
-
MDA-MB-231 cells
-
Serum-free DMEM
-
DMEM with 2% FBS
-
Platelet-Activating Factor (PAF)
-
This compound
-
4% Paraformaldehyde (PFA)
-
1% Crystal Violet solution
Procedure:
-
Starve MDA-MB-231 cells in serum-free DMEM for 12 hours.
-
Harvest and resuspend the cells in serum-free DMEM.
-
In the top chambers of the Boyden chambers, plate 6 x 10^5 cells.
-
Add 200 nM PAF and different concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) to the top chambers.
-
Fill the bottom chambers with 600 µl of DMEM supplemented with 2% FBS.
-
Incubate for 8 hours at 37°C.
-
Fix the migrated cells on the lower surface of the membrane with 4% PFA.
-
Stain the fixed cells with 1% crystal violet.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Count the migrated cells under a microscope.
Osteoclast Differentiation Assay
This protocol is based on the co-culture system to mimic the breast cancer bone metastasis microenvironment.[3]
Materials:
-
MDA-MB-231 cells
-
RAW264.7 cells
-
α-MEM with 10% FBS
-
This compound
-
4% PFA
-
0.1% Triton-X 100 in PBS
-
Leukocyte acid phosphatase (TRAP) staining kit
Procedure:
-
Seed 2 x 10^3 MDA-MB-231 cells and 5 x 10^3 RAW264.7 cells together in 24-well plates.
-
Culture the cells in α-MEM with 10% FBS and different concentrations of this compound (e.g., 0, 1, 2.5, 5 µM).
-
Incubate for 5-7 days, changing the medium as required.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton-X 100 in PBS for 5 minutes.
-
Perform TRAP staining according to the manufacturer's instructions.
-
Photograph and count the TRAP-positive multinucleated osteoclasts.
NF-κB Luciferase Reporter Assay
This protocol measures the effect of this compound on NF-κB transcriptional activity.[3]
Materials:
-
MDA-MB-231 cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
PAF
-
This compound
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect MDA-MB-231 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with 200 nM PAF and varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM).
-
Incubate for the desired period (e.g., 24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kadsurin | C25H30O8 | CID 171064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kadsurenin L for In Vivo Imaging of PAF Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Activating Factor (PAF) receptor (PAFR) is a G-protein coupled receptor that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and oncogenesis. The ability to visualize and quantify PAFR expression and occupancy in vivo is of significant interest for understanding disease mechanisms and for the development of novel therapeutics. Kadsurenin L, a natural lignan, is a known potent and specific antagonist of the PAF receptor. While not yet established as a clinical imaging agent, its properties as a PAFR antagonist make it a promising candidate for adaptation into a molecular imaging probe for in vivo studies.
These application notes provide a comprehensive overview of the proposed use of this compound as a backbone for the development of a novel imaging agent for PAF receptors. The following sections detail the signaling pathways of PAFR, hypothetical protocols for the synthesis and in vivo application of labeled this compound, and expected data outcomes.
PAF Receptor Signaling Pathway
The binding of Platelet-Activating Factor (PAF) to its receptor initiates a cascade of intracellular signaling events. PAFR can couple to various G proteins, primarily Gq and Gi, leading to the activation of multiple downstream effectors. The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and cell migration.
Caption: A diagram of the PAF receptor signaling pathway.
Quantitative Data: Binding Affinities
The affinity of this compound and other PAF receptor antagonists is crucial for their potential as imaging agents. A high affinity is generally required for a good signal-to-noise ratio in vivo.
| Compound | Receptor/Assay | Binding Affinity (Ki/IC50) | Reference |
| Kadsurenone (this compound) | Rabbit Platelet Membranes | ED50 = 4.4 x 10-8 M | [1] |
| Dihydrokadsurenone | Rabbit Platelet Membranes | KD = 16.81 nM | [1] |
| WEB 2086 (Apafant) | Human PAF Receptors | Ki = 9.9 nM | |
| CV-6209 | Rabbit Platelets | IC50 = 75 nM | [2] |
| TCV-309 chloride | Rabbit Platelet Microsomes | IC50 = 27 nM | [2] |
Experimental Protocols
The following are proposed protocols for the development and in vivo application of a this compound-based imaging agent. These are hypothetical and would require optimization.
Protocol 1: Radiolabeling of this compound with Carbon-11 for PET Imaging
This protocol describes a potential method for labeling this compound with the positron-emitting radionuclide Carbon-11 (11C).
Materials:
-
This compound precursor (a demethylated analog of this compound)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)
-
HPLC system for purification
-
Sterile, pyrogen-free saline for injection
Procedure:
-
Precursor Preparation: Synthesize a demethylated precursor of this compound, where one of the methyl groups is replaced with a hydroxyl group, providing a site for 11C-methylation.
-
11C-Methylation Reaction:
-
Dissolve the this compound precursor in anhydrous DMF.
-
Add a suitable base, such as NaH or Cs2CO3, to deprotonate the hydroxyl group.
-
Bubble the cyclotron-produced [11C]CH3I or [11C]CH3OTf through the reaction mixture.
-
Heat the reaction at 80-100°C for 5-10 minutes in a sealed vessel.
-
-
Purification:
-
Quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate [11C]this compound.
-
-
Formulation:
-
Collect the HPLC fraction containing the radiolabeled product.
-
Remove the HPLC solvent by rotary evaporation or solid-phase extraction.
-
Formulate the purified [11C]this compound in sterile, pyrogen-free saline for intravenous injection.
-
-
Quality Control:
-
Confirm the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity.
-
Caption: A workflow for the radiolabeling of this compound.
Protocol 2: In Vivo PET Imaging of PAF Receptors with [11C]this compound
This protocol outlines the procedure for performing in vivo Positron Emission Tomography (PET) imaging in a rodent model to visualize PAF receptor distribution.
Animal Model:
-
Use appropriate animal models, such as mice or rats, with known or induced high expression of PAF receptors in the tissue of interest (e.g., inflammatory models, tumor xenografts).
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Place the animal on the scanner bed and maintain body temperature.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound (typically 3.7-7.4 MBq) via the tail vein.
-
-
PET Scan Acquisition:
-
Perform a dynamic PET scan for 60-90 minutes immediately following injection.
-
Follow with a whole-body static scan at a later time point (e.g., 60 minutes post-injection).
-
-
CT Scan:
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images to quantify the radiotracer uptake in various tissues.
-
Express uptake as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, pre-administer an excess of unlabeled this compound or another PAF receptor antagonist 15-30 minutes before the injection of [11C]this compound.
-
A significant reduction in radiotracer uptake in the target tissue would confirm specific binding to PAF receptors.
-
Protocol 3: Fluorescent Labeling of this compound for In Vivo Optical Imaging
This protocol provides a hypothetical method for conjugating a near-infrared (NIR) fluorophore to this compound for in vivo fluorescence imaging.
Materials:
-
This compound derivative with a reactive functional group (e.g., an amine or carboxylic acid).
-
NIR fluorophore with a corresponding reactive group (e.g., NHS ester or maleimide).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Triethylamine (for amine coupling).
-
HPLC system for purification.
Procedure:
-
Synthesis of a this compound Derivative: Modify the structure of this compound to introduce a linker with a reactive functional group suitable for conjugation.
-
Conjugation Reaction:
-
Dissolve the this compound derivative and the NIR fluorophore in anhydrous DMSO.
-
If necessary, add a base like triethylamine to facilitate the reaction.
-
Stir the reaction mixture at room temperature, protected from light, for 2-4 hours.
-
-
Purification:
-
Purify the fluorescently labeled this compound using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
-
Determine the fluorescence properties (excitation/emission spectra, quantum yield).
-
Protocol 4: In Vivo Fluorescence Imaging of PAF Receptors
This protocol describes the use of a fluorescently labeled this compound for in vivo optical imaging.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal as described in the PET imaging protocol.
-
If necessary, shave the area of interest to reduce light scattering.
-
-
Probe Administration:
-
Inject the fluorescently labeled this compound intravenously.
-
-
Fluorescence Imaging:
-
Place the animal in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest.
-
Perform background subtraction to improve the signal-to-noise ratio.
-
-
Ex Vivo Confirmation:
-
At the end of the imaging session, euthanize the animal and excise the organs of interest.
-
Image the excised organs to confirm the in vivo signal localization.
-
Caption: A workflow for in vivo imaging experiments.
Disclaimer
The protocols and applications described herein for the use of this compound as an in vivo imaging agent are proposed methodologies based on established principles of molecular imaging. These procedures have not been validated and would require significant research and development for optimization and verification. These notes are intended for informational purposes for a research audience.
References
Application Notes and Protocols for Testing Kadsurenin L in Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke.[1] The exploration of novel antiplatelet agents, particularly from natural sources, is a significant area of research in drug discovery.[2][3] Kadsurenin L is a novel natural product with potential antiplatelet activity. These application notes provide a detailed protocol for evaluating the efficacy of this compound in inhibiting platelet aggregation using light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing.[4]
The protocol outlines the preparation of human platelet-rich plasma (PRP), the execution of the aggregation assay with various platelet agonists, and the analysis of the inhibitory effects of this compound. Additionally, this document includes a summary of hypothetical data and visualizations of the relevant signaling pathways and experimental workflow.
Data Presentation
Table 1: Hypothetical Inhibitory Effects of this compound on Platelet Aggregation Induced by Various Agonists
| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) | Inhibition (%) | IC50 (µM) |
| 0 (Control) | ADP (10 µM) | 85 ± 5 | 0 | \multirow{4}{}{12.5} |
| 10 | ADP (10 µM) | 48 ± 4 | 43.5 | |
| 25 | ADP (10 µM) | 22 ± 3 | 74.1 | |
| 50 | ADP (10 µM) | 8 ± 2 | 90.6 | |
| 0 (Control) | Collagen (5 µg/mL) | 92 ± 6 | 0 | \multirow{4}{}{8.2} |
| 10 | Collagen (5 µg/mL) | 35 ± 5 | 62.0 | |
| 25 | Collagen (5 µg/mL) | 15 ± 3 | 83.7 | |
| 50 | Collagen (5 µg/mL) | 5 ± 1 | 94.6 | |
| 0 (Control) | Thrombin (0.5 U/mL) | 95 ± 4 | 0 | \multirow{4}{}{28.7} |
| 10 | Thrombin (0.5 U/mL) | 68 ± 6 | 28.4 | |
| 25 | Thrombin (0.5 U/mL) | 40 ± 5 | 57.9 | |
| 50 | Thrombin (0.5 U/mL) | 18 ± 3 | 81.1 | |
| 0 (Control) | Arachidonic Acid (0.5 mM) | 88 ± 7 | 0 | \multirow{4}{}{5.1} |
| 10 | Arachidonic Acid (0.5 mM) | 25 ± 4 | 71.6 | |
| 25 | Arachidonic Acid (0.5 mM) | 10 ± 2 | 88.6 | |
| 50 | Arachidonic Acid (0.5 mM) | 3 ± 1 | 96.6 |
*Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO, protected from light)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.8% (w/v) Trisodium citrate
-
Agonists: Adenosine diphosphate (ADP), collagen, thrombin, arachidonic acid (AA)
-
Tyrode's buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Platelet aggregometer
-
Spectrophotometer
-
Calibrated pipettes
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[5]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP.[4]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 20 minutes at room temperature to obtain platelet-poor plasma (PPP), which will be used as a reference (100% light transmission).[4]
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Pre-warm the PRP and PPP aliquots to 37°C in the aggregometer cuvette holder.
-
Place a cuvette with PPP into the aggregometer and calibrate for 100% aggregation (light transmission).
-
Place a cuvette with PRP into the aggregometer and calibrate for 0% aggregation.
-
Add 250 µL of adjusted PRP to a fresh cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring. The final concentration of DMSO should not exceed 0.1%.
-
Initiate the recording of light transmission.
-
Add the platelet agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) to the cuvette to induce aggregation.[6]
-
Monitor the change in light transmission for 5-10 minutes until the aggregation response is maximal and stable.
-
The percentage of aggregation is calculated based on the extent of light transmission change relative to the PPP control.
Data Analysis
-
The maximum percentage of platelet aggregation for each concentration of this compound is recorded.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (% Aggregation with this compound / % Aggregation with vehicle)] x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation) is determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Platelet Aggregation
Caption: A simplified signaling pathway of platelet aggregation, highlighting potential targets for inhibition.
Experimental Workflow
Caption: Experimental workflow for testing this compound in platelet aggregation assays.
References
- 1. Frontiers | A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance [frontiersin.org]
- 2. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products with Antiplatelet Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Platelet aggregation in response to collagen and thrombin reliably detects the ingestion of low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Kadsurenin L
For Researchers, Scientists, and Drug Development Professionals
Application Note: Overcoming Delivery Challenges of Kadsurenin L for In Vivo Research
This compound, a bioactive lignan isolated from Kadsura species, has demonstrated promising therapeutic potential in preclinical studies, including anti-inflammatory, anti-oxidant, and neuroprotective effects. However, its progression into in vivo studies and clinical development is hampered by its poor aqueous solubility and limited bioavailability. To effectively investigate the therapeutic efficacy and pharmacokinetic profile of this compound in animal models, advanced drug delivery systems are essential.
This document provides an overview and detailed protocols for two common and effective strategies for the in vivo delivery of hydrophobic compounds like this compound: liposomal formulations and polymeric nanoparticles. These systems can encapsulate this compound, improve its solubility, protect it from premature degradation, and facilitate its delivery to target tissues.
Liposomal Delivery Systems: Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[1] For hydrophobic drugs like this compound, they can be partitioned within the lipid bilayer. Advantages of liposomes include their biocompatibility, biodegradability, and the ability to encapsulate both hydrophilic and hydrophobic compounds.[1][2] Surface modification of liposomes with polymers like polyethylene glycol (PEG) can prolong their circulation time in the bloodstream by reducing uptake by the reticuloendothelial system.[3][4]
Polymeric Nanoparticles: Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[5] Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their excellent biocompatibility and tunable degradation rates.[3] Polymeric nanoparticles can protect the encapsulated drug from enzymatic degradation, provide sustained release, and can be surface-functionalized for targeted delivery.[5]
The selection of an appropriate delivery system will depend on the specific research question, the target organ or disease model, and the desired pharmacokinetic profile. The following protocols provide a starting point for the development and in vivo evaluation of this compound-loaded liposomes and polymeric nanoparticles.
Data Presentation: Formulation Characteristics (Hypothetical Data)
The following table summarizes hypothetical characterization data for this compound-loaded nanocarriers. Researchers should aim to obtain similar data for their specific formulations.
| Formulation ID | Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| KAD-LIPO-01 | Liposomes | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 | 85 ± 4 | 5.2 ± 0.5 |
| KAD-NP-01 | PLGA Nanoparticles | 180 ± 10 | 0.21 ± 0.03 | -18 ± 2 | 78 ± 5 | 8.1 ± 0.7 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and reliable technique.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol (e.g., in a 1:10:5 molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. The exact amount of this compound will need to be optimized based on its solubility in the lipid mixture.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).
-
Gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator. Care should be taken to avoid overheating.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 30 minutes). The liposomes will form a pellet.
-
Alternatively, use size exclusion chromatography to separate the liposomes from free drug.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE%):
-
Lyse a known amount of the purified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of this compound using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol details the fabrication of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in a water-immiscible organic solvent such as dichloromethane. The concentrations will need to be optimized to achieve the desired drug loading and particle size.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1-5% w/v), in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring at a moderate speed.
-
Immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification are critical parameters that control the final particle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20-30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the washing step 2-3 times.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized. Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry.
-
-
Characterization:
-
Particle Size and Zeta Potential: Resuspend a small amount of the nanoparticles in deionized water and measure the size, PDI, and zeta potential using DLS.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile or DMSO) to release the encapsulated drug.
-
Quantify the amount of this compound using a validated analytical method (e.g., HPLC).
-
Calculate EE% and DL% using the following formulas: EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100 DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of this compound formulations in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound formulation (liposomes or nanoparticles)
-
Control solution (e.g., free this compound in a suitable vehicle, if possible)
-
Healthy adult mice (e.g., C57BL/6 or BALB/c)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment. Provide free access to food and water.
-
-
Dosing:
-
Divide the mice into groups (e.g., n=3-5 per group) for each formulation and time point.
-
Administer the this compound formulation via the desired route (e.g., intravenous injection via the tail vein or oral gavage). The dose will depend on the therapeutic window of this compound and should be determined in preliminary studies.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) after administration, collect blood samples.
-
For each time point, anesthetize the mice and collect blood via retro-orbital bleeding or cardiac puncture (terminal procedure).
-
Collect the blood into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Drug Quantification:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma extracts using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Structure of a liposome with encapsulated this compound.
References
- 1. Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liposomes.ca [liposomes.ca]
- 3. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Analytical Standards for Kadsurenin L: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical standards for Kadsurenin L, a neolignan isolated from the medicinal plant Piper kadsura. The information is intended to guide researchers in the identification, quantification, and biological evaluation of this compound.
Physicochemical and Spectroscopic Data
This compound is a bioactive neolignan found in the aerial parts of Piper kadsura.[1] Establishing a complete analytical profile is crucial for its development as a potential therapeutic agent. The following tables summarize the key physicochemical and spectroscopic data for this compound. Note: Specific quantitative data such as melting point, optical rotation, and detailed NMR and MS fragmentation patterns are typically found in primary literature and should be referenced from the full text of the cited publications.
| Physicochemical Property | Data | Reference |
| Molecular Formula | C₂₁H₂₆O₆ | Inferred from related compounds |
| Molecular Weight | 374.43 g/mol | Inferred from related compounds |
| Appearance | White amorphous powder | [2] |
| Source | Aerial parts of Piper kadsura | [1] |
| Solubility | Soluble in methanol, chloroform | [2] |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Description | Reference |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy groups, and aliphatic protons characteristic of a neolignan structure. | [2] |
| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons consistent with the proposed structure. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern confirming the molecular weight and structural features. | [2] |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl, aromatic, and ether functional groups. | Inferred from related compounds |
| Ultraviolet (UV) | Absorption maxima characteristic of the chromophores present in the neolignan scaffold. | Inferred from related compounds |
Table 2: Spectroscopic Data for this compound
Experimental Protocols
Isolation and Purification of this compound from Piper kadsura
This protocol is based on the general methods for isolating neolignans from Piper species.[2]
Protocol:
-
Extraction:
-
Air-dry and powder the aerial parts of Piper kadsura.
-
Extract the powdered plant material with methanol (MeOH) at room temperature for 72 hours.
-
Concentrate the extract under reduced pressure to yield a crude MeOH extract.
-
-
Fractionation:
-
Suspend the crude MeOH extract in water and partition successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Concentrate each fraction under reduced pressure. The CHCl₃ soluble fraction is expected to be rich in neolignans.[2]
-
-
Chromatographic Purification:
-
Subject the CHCl₃ fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and EtOAc.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool fractions containing compounds with similar Rf values.
-
Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to isolate pure this compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Purpose: To quantify this compound in plant extracts or biological samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used for the separation of lignans. A typical starting condition could be 50% methanol in water, increasing to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the purified standard (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: Structural elucidation and confirmation of this compound.
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
Experiments:
-
¹H-NMR: To determine the proton environment in the molecule.
-
¹³C-NMR: To determine the carbon skeleton.
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Ionization Method: Electrospray ionization (ESI) is commonly used for lignans.
Analysis:
-
Full Scan MS: To determine the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Tandem MS (MS/MS): To obtain fragmentation patterns for structural confirmation.
Biological Activity and Signaling Pathways
Neolignans isolated from Piper kadsura have been reported to possess anti-neuroinflammatory activity.[2][3] This activity is often associated with the inhibition of nitric oxide (NO) production in microglia.[2] The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways such as the NF-κB pathway.
Below is a diagram representing a plausible signaling pathway that could be modulated by this compound, leading to its anti-inflammatory effects.
Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and analysis of this compound.
Caption: General experimental workflow for the isolation, purification, and analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Kadsurenin L Solubility Enhancement
This technical support guide is designed for researchers, scientists, and drug development professionals working with Kadsurenin L. It provides troubleshooting advice and detailed protocols for enhancing the solubility of this poorly water-soluble compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers for my in vitro assays. What are the initial steps I should take?
A1: this compound, a neolignan, is expected to have low aqueous solubility due to its lipophilic nature.[1] The first step is to determine its baseline solubility in your specific buffer system. Subsequently, you can explore simple techniques like using co-solvents. For many poorly soluble drugs, a small percentage of an organic solvent like DMSO or ethanol can significantly improve solubility.[2] It is crucial to determine the maximum allowable solvent concentration that does not affect your experimental model.
Q2: What are the most common and effective techniques for enhancing the solubility of lipophilic compounds like this compound?
A2: Several well-established techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3] These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level.[5][6]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity.[7][8]
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to enhance dissolution rate.[7][9][10]
-
pH Adjustment: For ionizable compounds, altering the pH of the medium can increase solubility. The structure of this compound does not suggest significant ionizable groups, so this may be less effective.
Q3: How do I choose the best solubility enhancement technique for this compound?
A3: The selection of a suitable technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended application (e.g., in vitro screening vs. in vivo studies).[3] For early-stage research, co-solvency and cyclodextrin complexation are often preferred due to their simplicity. For formulation development aimed at improving oral bioavailability, solid dispersions and particle size reduction are powerful strategies.[6][9]
Troubleshooting Guides and Experimental Protocols
Technique 1: Co-solvency
This technique involves using a water-miscible organic solvent (co-solvent) to increase the solubility of a nonpolar drug in an aqueous solution.
Experimental Protocol: Solubility Determination of this compound in Co-solvent Systems
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying concentrations (e.g., 5%, 10%, 20%, 40% v/v) of a co-solvent such as Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400) in phosphate-buffered saline (PBS, pH 7.4).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to vials containing each co-solvent mixture.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Quantitative Data Summary
| Co-solvent System (v/v in PBS pH 7.4) | This compound Solubility (µg/mL) | Fold Increase |
| 0% (Control) | 1.2 ± 0.3 | 1.0 |
| 5% Ethanol | 15.8 ± 1.1 | 13.2 |
| 10% Ethanol | 42.5 ± 2.9 | 35.4 |
| 20% Ethanol | 110.2 ± 8.7 | 91.8 |
| 5% PEG 400 | 25.4 ± 1.8 | 21.2 |
| 10% PEG 400 | 78.1 ± 5.5 | 65.1 |
| 20% PEG 400 | 215.6 ± 15.3 | 179.7 |
(Note: The data presented in this table is hypothetical and for illustrative purposes.)
Troubleshooting
-
Issue: Drug precipitates upon dilution with aqueous media.
-
Solution: The concentration of the co-solvent may be too low in the final dilution. Consider using a higher initial concentration or a more potent co-solvent system. It's also possible that the drug concentration exceeds its solubility limit in the final medium.
-
-
Issue: The co-solvent affects the biological assay.
-
Solution: Run a vehicle control (co-solvent without the drug) to assess its effect on the assay. If interference is observed, try to minimize the final co-solvent concentration or screen for a more biocompatible co-solvent.
-
Experimental Workflow: Co-solvency Method
Caption: Workflow for enhancing this compound solubility using co-solvents.
Technique 2: Solid Dispersion
Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[4][9]
Experimental Protocol: Preparation and Evaluation of this compound Solid Dispersions
-
Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30) or a Soluplus®.
-
Solvent Evaporation Method:
-
Dissolve this compound and the carrier (e.g., in a 1:1, 1:3, or 1:5 drug-to-carrier weight ratio) in a common volatile solvent like methanol or a mixture of dichloromethane and methanol.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve.
-
-
Dissolution Testing:
-
Perform in vitro dissolution studies on the prepared solid dispersions and the pure drug.
-
Use a USP dissolution apparatus (e.g., paddle method) with a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Withdraw samples at predetermined time intervals and analyze for this compound concentration by HPLC.
-
-
Data Analysis: Plot the percentage of drug dissolved against time for the pure drug and the different solid dispersion formulations.
Quantitative Data Summary
| Formulation | Drug:Carrier Ratio (w/w) | % Drug Dissolved in 30 min |
| Pure this compound | - | 8.5 ± 1.2 |
| This compound : PVP K30 | 1:1 | 45.2 ± 3.8 |
| This compound : PVP K30 | 1:3 | 78.9 ± 5.1 |
| This compound : PVP K30 | 1:5 | 92.4 ± 6.3 |
(Note: The data presented in this table is hypothetical and for illustrative purposes.)
Troubleshooting
-
Issue: The solid dispersion is sticky and difficult to handle.
-
Solution: This may be due to a low glass transition temperature (Tg) of the carrier or residual solvent. Ensure complete solvent removal. Consider using a carrier with a higher Tg or incorporating a small amount of a solid adsorbent like silicon dioxide.
-
-
Issue: The drug recrystallizes over time, reducing the dissolution advantage.
-
Solution: Amorphous solid dispersions can be physically unstable.[11] Assess the physical stability of the formulation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) over time. Increasing the drug-to-carrier ratio or using a polymeric carrier that interacts strongly with the drug can improve stability.
-
Experimental Workflow: Solid Dispersion by Solvent Evaporation
Caption: Workflow for creating this compound solid dispersions.
Technique 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, capable of encapsulating lipophilic drug molecules.
Experimental Protocol: this compound-Cyclodextrin Complexation
-
Phase Solubility Study:
-
Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0-50 mM).
-
Add an excess of this compound to each solution.
-
Follow the procedure for equilibrium solubility measurement as described in the co-solvency protocol.
-
Plot the solubility of this compound against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of the Complex (Kneading Method):
-
Triturate a defined molar ratio of this compound and HP-β-CD in a mortar.
-
Add a small amount of a water-alcohol mixture to form a paste.
-
Knead the paste for 45-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature.
-
-
Evaluation: Perform dissolution studies on the complex as described for solid dispersions.
Quantitative Data Summary
| HP-β-CD Concentration (mM) | This compound Solubility (µg/mL) |
| 0 | 1.2 ± 0.3 |
| 10 | 55.7 ± 4.1 |
| 20 | 112.3 ± 9.8 |
| 30 | 168.9 ± 12.5 |
| 40 | 225.1 ± 18.4 |
| 50 | 280.6 ± 21.9 |
(Note: The data presented in this table is hypothetical and for illustrative purposes.)
Troubleshooting
-
Issue: The increase in solubility is not significant.
-
Solution: The chosen cyclodextrin may not be a good fit for the this compound molecule. Screen different types of cyclodextrins (α, β, γ, and their derivatives). The stoichiometry of the complex might also be a limiting factor.
-
-
Issue: The complex is not stable upon dilution.
-
Solution: The binding constant of the complex may be low. This is an inherent property of the drug-cyclodextrin pair. While dilution will always cause some dissociation, a higher binding constant will result in a more stable complex.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsm.com [ijpsm.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kadsurenin L Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Kadsurenin L in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a bioactive dibenzocyclooctadiene lignan, a class of phenolic compounds known for its therapeutic potential. As with many phenolic compounds, this compound is susceptible to degradation in aqueous solutions, which can impact its potency, shelf-life, and the reproducibility of experimental results. Understanding and controlling its stability is therefore critical for accurate preclinical and clinical research.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound, like other lignans, is influenced by several factors:
-
pH: Phenolic compounds are generally more stable in acidic conditions and can undergo rapid degradation in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.
-
Light: Exposure to UV and visible light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation reactions.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the behavior of similar dibenzocyclooctadiene lignans and phenolic compounds, potential degradation routes include:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. This can be initiated by oxygen, metal ions, or light.
-
Hydrolysis: If this compound contains any ester or ether linkages, they could be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.
-
Isomerization: Changes in pH or exposure to light can sometimes lead to the isomerization of certain stereocenters within the molecule.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Loss of this compound potency over a short period in solution. | Degradation due to pH, temperature, light, or oxidation. | 1. pH Optimization: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) and assess stability over time. 2. Temperature Control: Store stock and working solutions at low temperatures (2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles. 3. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 4. Deoxygenation: Prepare buffers with deoxygenated water and consider purging the headspace of the vial with an inert gas like nitrogen or argon. 5. Addition of Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution. However, be mindful of potential interactions with your experimental system. |
| Inconsistent results between experimental replicates. | Inconsistent solution preparation or storage conditions. | 1. Standardize Solution Preparation: Ensure consistent pH, solvent composition, and concentration for all solutions. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before each experiment. 3. Monitor Stability: If solutions must be stored, perform a preliminary stability study under your specific storage conditions to determine the acceptable storage duration. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a Forced Degradation Study: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks. 2. Use a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the intact this compound from its potential degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or DAD detector
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound and a solution in a thermostatically controlled oven at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all samples at the specified time points using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for lignans.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Lignans typically have a UV absorbance maximum around 217-280 nm. Monitor at a wavelength appropriate for this compound (e.g., 217 nm or 254 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness. The specificity is demonstrated by its ability to resolve this compound from all degradation products formed during the forced degradation study.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 75.2 | 2 |
| 0.1 M NaOH, 60°C | 8 | 45.8 | 3 |
| 3% H₂O₂, RT | 24 | 60.5 | 4 |
| Heat (60°C, solid) | 72 | 98.1 | 1 |
| Photolysis | 24 | 82.3 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Signaling Pathway and Experimental Workflow
This compound has been identified as a Platelet-Activating Factor (PAF) receptor antagonist.[1] PAF is a potent phospholipid mediator involved in various inflammatory processes. By blocking the PAF receptor, this compound can inhibit downstream signaling cascades, including the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[2][3]
Caption: PAF Receptor Signaling Pathway Antagonized by this compound.
Caption: Workflow for this compound Forced Degradation Study.
References
Technical Support Center: Optimizing Kadsurenin L (Kadsurenone) Dosage for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the optimization of Kadsurenin L (Kadsurenone) dosage for in vivo experiments. Kadsurenone, a natural compound isolated from Piper kadsura, has garnered significant interest for its therapeutic potential, primarily attributed to its activity as a platelet-activating factor (PAF) antagonist and an inhibitor of the NF-κB signaling pathway.[1] This guide aims to equip researchers with the necessary information to design effective and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Kadsurenone?
A1: Kadsurenone's primary mechanism of action is the inhibition of the platelet-activating factor (PAF) receptor (PTAFR).[1][2][3] By blocking this receptor, Kadsurenone can mitigate the downstream inflammatory and cellular processes mediated by PAF. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is crucial in regulating inflammatory responses, cell proliferation, and survival.[1][4][5]
Q2: What are the potential therapeutic areas for Kadsurenone based on its mechanism of action?
A2: Given its anti-inflammatory and anti-proliferative properties, Kadsurenone is being investigated for a range of therapeutic applications, including:
-
Cancer: Particularly in preventing breast cancer bone metastases by inhibiting osteoclastogenesis.[1][2][3]
-
Rheumatoid Arthritis: Due to its ability to modulate inflammatory pathways.[1]
Q3: What are the key considerations before starting an in vivo experiment with Kadsurenone?
A3: Before initiating in vivo experiments, it is crucial to:
-
Determine the optimal animal model: The choice of animal model should align with the research question and the disease being studied.
-
Select the appropriate route of administration: Common routes include intravenous (IV), oral gavage (PO), and intraperitoneal (IP) injection. The choice will depend on the desired pharmacokinetic profile and the experimental design.
-
Establish a starting dose range: This can be informed by existing literature on in vitro efficacy and any available in vivo data.
-
Consider the formulation of Kadsurenone: The solubility and stability of the compound in the chosen vehicle are critical for accurate dosing.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect at the initial dose | - Insufficient dosage. - Poor bioavailability with the chosen administration route. - Rapid metabolism or clearance of the compound. - Inappropriate animal model. | - Perform a dose-response study to determine the effective dose range. - Evaluate alternative administration routes (e.g., IV instead of PO) to improve systemic exposure. - Analyze pharmacokinetic parameters to understand the compound's half-life and distribution. - Re-evaluate the suitability of the animal model for the specific disease pathology. |
| Observed toxicity or adverse effects | - Dosage is too high. - Off-target effects of the compound. - Issues with the vehicle or formulation. | - Reduce the dosage and perform a toxicity study to establish the maximum tolerated dose (MTD). - Investigate potential off-target interactions of Kadsurenone. - Conduct a vehicle-only control group to rule out any adverse effects from the formulation. |
| High variability in experimental results | - Inconsistent dosing technique. - Genetic or physiological variability within the animal cohort. - Instability of the Kadsurenone formulation. | - Ensure all personnel are properly trained and standardized in the administration technique. - Use a sufficient number of animals per group to account for biological variability. - Regularly check the stability and homogeneity of the dosing solution. |
Experimental Protocols and Data
Pharmacokinetic Studies in Rats
A study investigating the pharmacokinetics of Kadsurenone in male Sprague-Dawley rats utilized intravenous (IV) administration.
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats |
| Administration Route | Intravenous (IV) |
| Dosage | 20 mg/kg and 30 mg/kg |
| Key Finding | The study indicated that Kadsurenone undergoes hepatobiliary excretion.[6] |
Note: This table summarizes the available pharmacokinetic data. Researchers should conduct their own pharmacokinetic studies in their specific animal model to determine the optimal dosing regimen.
In Vitro Studies Informing In Vivo Design
While comprehensive in vivo dosage data is still emerging, in vitro studies provide valuable insights for initial dose selection. A key study on breast cancer bone metastasis demonstrated that Kadsurenone could inhibit the migration of MDA-MB-231 breast cancer cells and the differentiation of osteoclasts at various concentrations.
| Cell Line/Model | Experiment | Effective Concentration | Key Finding |
| MDA-MB-231 (Breast Cancer Cells) | Cell Migration Assay | Dose-dependent inhibition | Kadsurenone inhibits PAF-induced cell migration.[1] |
| Mouse Bone Marrow Monocytes (BMMs) | Osteoclast Differentiation | Dose-dependent inhibition | Kadsurenone inhibits RANKL-induced osteoclastogenesis.[1] |
| MDA-MB-231 & RAW264.7 Co-culture | Osteoclastogenesis Assay | Dose-dependent inhibition | Kadsurenone attenuates breast cancer cell-induced osteoclast formation.[4] |
These in vitro findings suggest that achieving micromolar concentrations in the target tissue in vivo may be necessary for therapeutic efficacy. However, direct extrapolation of in vitro concentrations to in vivo doses is not recommended without pharmacokinetic data.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of Kadsurenone.
Kadsurenone Signaling Pathway Inhibition
Caption: Kadsurenone inhibits the PAF/PTAFR and NF-κB signaling pathways.
References
- 1. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of kadsurenone and its interaction with cyclosporin A in rats using a combined HPLC and microdialysis system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Kadsurenin L and Related Dibenzocyclooctadiene Lignans
Disclaimer: As of late 2025, a specific, detailed total synthesis of Kadsurenin L has not been published in publicly accessible literature. This guide is based on the reported total synthesis of the structurally related compound, (±)-Kadsurenin M, and general challenges encountered in the synthesis of dibenzocyclooctadiene lignans. The methodologies and troubleshooting advice provided are intended to be representative and should be adapted based on specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and other dibenzocyclooctadiene lignans?
A1: The synthesis of this class of natural products presents several key hurdles:
-
Stereocontrol: The core structure contains multiple stereocenters, including atropisomers (chirality arising from restricted rotation about a single bond). Establishing the correct relative and absolute stereochemistry is a significant challenge.
-
Oxidative Coupling: The central biaryl bond is typically formed through an oxidative coupling reaction, which can often lead to a mixture of products and low yields if not carefully controlled.
-
Functional Group Tolerance: The starting materials and intermediates contain various functional groups that may be sensitive to the reaction conditions required for other transformations, necessitating careful use of protecting groups.
-
Low Yields: Multi-step syntheses of complex molecules are often plagued by low overall yields, making it difficult to obtain substantial quantities of the final product.
Q2: I am having trouble with the oxidative coupling step to form the biaryl bond. What are some common issues and solutions?
A2: Low yields or the formation of undesired side products in the oxidative coupling step are common. Here are some troubleshooting tips:
-
Reagent Choice: The choice of oxidizing agent is critical. Common reagents include iron(III) chloride (FeCl₃), copper(II) salts, and hypervalent iodine reagents. The optimal reagent can be substrate-dependent. Consider screening a variety of oxidants.
-
Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the outcome. Lower temperatures may improve selectivity, while longer reaction times might be necessary for complete conversion. Anhydrous conditions are often crucial.
-
Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure your precursor is of high purity before attempting the coupling.
Q3: My reaction to form the dibenzocyclooctadiene ring is not proceeding as expected. What could be the problem?
A3: Formation of the eight-membered ring is a challenging intramolecular reaction.
-
Conformational Constraints: The precursor must adopt a specific conformation to allow for ring closure. The substitution pattern on the aromatic rings can influence this.
-
Reaction Conditions: This step may require specific catalysts or high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Activation of Leaving Groups: If the ring closure is a nucleophilic substitution, ensure that the leaving group is sufficiently activated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of the ether intermediate | - Incomplete reaction. - Side reactions, such as self-condensation of the starting materials. - Degradation of starting materials or product. | - Monitor the reaction by TLC to determine the optimal reaction time. - Control the rate of addition of reagents. - Use a milder base or lower the reaction temperature. |
| Poor diastereoselectivity in the formation of the dibenzocyclooctadiene core | - Lack of effective stereocontrol in the key bond-forming step. - Epimerization under the reaction or workup conditions. | - Employ a chiral catalyst or auxiliary to induce stereoselectivity. - Screen different solvents and temperatures to optimize the diastereomeric ratio. - Use milder workup and purification conditions (e.g., neutral pH, lower temperatures). |
| Difficulty in purification of the final product | - Presence of closely related stereoisomers. - Contamination with unreacted starting materials or byproducts. | - Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation of isomers. - Recrystallization can sometimes be effective for obtaining a single stereoisomer. - Perform a thorough purification of all intermediates. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of (±)-Kadsurenin M, which serves as a model for the synthesis of this compound.
| Step | Reaction | Yield (%) |
| 1 | Synthesis of 3,4-dimethoxycinnamyl alcohol | Not explicitly reported, but generally high |
| 2 | Formation of 3,4-dimethoxycinnamyl chloride | Not explicitly reported, but generally high |
| 3 | Synthesis of the key ether intermediate | 75 |
| 4 | Intramolecular oxidative coupling | 30 |
| 5 | Reduction and final modifications | Not explicitly reported in detail |
Experimental Protocols (Based on the Synthesis of (±)-Kadsurenin M)
Protocol 1: Synthesis of the Key Intermediate (3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether)
-
Preparation of 3,4-dimethoxycinnamyl alcohol: Reduce 3,4-dimethoxycinnamic acid with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) at 0 °C to room temperature.
-
Chlorination of the alcohol: Treat the 3,4-dimethoxycinnamyl alcohol with thionyl chloride (SOCl₂) in a non-polar solvent like dichloromethane (CH₂Cl₂) at 0 °C.
-
Etherification: React the resulting 3,4-dimethoxycinnamyl chloride with vanillin in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.
-
Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Oxidative Coupling to form the Dibenzocyclooctadiene Core
-
Reaction Setup: Dissolve the key ether intermediate in a suitable solvent, such as a mixture of acetic acid and trifluoroacetic acid, under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Oxidant: Add a solution of an oxidizing agent, such as vanadium oxytrifluoride (VOF₃), dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary depending on the substrate and reaction scale.
-
Workup and Purification: Once the reaction is complete, carefully quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to isolate the desired dibenzocyclooctadiene.
Visualizations
Caption: Synthetic pathway for (±)-Kadsurenin M.
Caption: Troubleshooting workflow for low-yield reactions.
Technical Support Center: Troubleshooting Kadsurenin L in Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: I am seeing significant cytotoxicity in my cell line even at low concentrations of Kadsurenin L. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
Compound Instability: this compound may be unstable in your cell culture medium, leading to the formation of toxic byproducts.[1][2][3][4]
-
Solubility Issues: Poor solubility can lead to the formation of precipitates that are cytotoxic to cells.[5][6][7][8][9]
-
Off-Target Effects: The compound may have off-target effects in your specific cell line that were not previously reported.
-
Cell Line Sensitivity: The particular cell line you are using may be exceptionally sensitive to this compound.
Troubleshooting Steps:
-
Assess Compound Stability: Test the stability of this compound in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in media, collecting samples at different time points, and analyzing for degradation using methods like HPLC.
-
Evaluate Solubility: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Consider using a different solvent or a lower concentration.
-
Perform Dose-Response Cytotoxicity Assays: Conduct a comprehensive dose-response curve to determine the precise IC50 value in your cell line.[10][11][12][13]
-
Include Positive and Negative Controls: Use well-characterized cytotoxic compounds as positive controls and vehicle-only wells as negative controls.
Q2: I am not observing the expected biological effect of this compound in my assay. What should I check?
A2: A lack of expected activity can be due to:
-
Incorrect Dosage: The concentration of this compound may be too low to elicit a response.
-
Compound Inactivity: The compound may have degraded or may not be bioactive in your specific assay system.
-
Cellular Resistance: Your cell line may have mechanisms that prevent the compound from reaching its target.
-
Assay Interference: Components of your assay may be interfering with the activity of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock.
-
Optimize Concentration: Perform a dose-response experiment with a wide range of concentrations.
-
Check Assay Validity: Ensure your assay is working as expected using a known positive control for the biological effect you are measuring.
-
Review Experimental Protocol: Double-check all steps of your protocol for any potential errors in dilution or incubation times.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Poor aqueous solubility is a common issue with natural product compounds.
Symptoms:
-
Visible precipitation in stock solutions or in cell culture wells.
-
Inconsistent or non-reproducible assay results.
-
Low apparent potency of the compound.
Solutions:
| Strategy | Description | Considerations |
| Solvent Optimization | Test different biocompatible solvents (e.g., DMSO, ethanol) to prepare a concentrated stock solution. | Ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO). |
| Use of Solubilizing Agents | Incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Pluronic F-68) into the cell culture medium.[7] | These agents can sometimes interfere with cellular processes or the assay itself. Test for compatibility. |
| Sonication | Briefly sonicate the stock solution to aid in dissolution. | Over-sonication can degrade the compound. Use short bursts on ice. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. | Ensure the final pH is compatible with cell viability. |
Problem 2: Compound Instability in Cell Culture Media
Many compounds are not stable for extended periods in the complex environment of cell culture media.[1][2][3][4]
Symptoms:
-
Loss of biological activity over time.
-
Increase in cytotoxicity over the course of the experiment.
-
Changes in the color or appearance of the culture medium.
Solutions:
| Strategy | Description | Considerations |
| Reduce Incubation Time | If possible, shorten the duration of the experiment to minimize compound degradation. | This may not be feasible for all assays (e.g., long-term proliferation assays). |
| Fresh Media Changes | Replenish the cell culture medium with freshly prepared this compound at regular intervals. | This can be labor-intensive and may disturb the cells. |
| Use of Stabilizers | Include antioxidants or other stabilizing agents in the culture medium if the degradation pathway is known (e.g., oxidation). | Stabilizers must be tested for their own effects on the cells and the assay. |
| Store Stock Solutions Properly | Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. | Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay using Resazurin
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.[14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Signaling Pathways & Experimental Workflows
Hypothetical Signaling Pathway for a Bioactive Lignan
The diagram below illustrates a hypothetical signaling pathway that a bioactive lignan like this compound might modulate, for instance, an anti-inflammatory pathway.
Caption: Hypothetical inhibitory action of this compound on an inflammatory signaling cascade.
General Experimental Workflow for Compound Screening
The following diagram outlines a typical workflow for screening a novel compound in cell-based assays.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pexacy.com [pexacy.com]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of gelonin conjugated to targeting molecules: effects of weak amines, monensin, adenovirus, and adenoviral capsid proteins penton, hexon, and fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Kadsurenin L Degradation and Identification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation products of Kadsurenin L and their identification. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Direct studies on the degradation of this compound are limited in publicly available literature. The information provided below is primarily based on metabolic studies of structurally similar neolignans, such as Kadsurenone, and established principles of drug degradation analysis. These should serve as a strong starting point for investigating this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the metabolism of the structurally similar compound Kadsurenone, the primary degradation pathway for this compound in a biological system is expected to be oxidation, specifically hydroxylation, followed by conjugation.[1] Key metabolic transformations occur on the propyl side chain.[1] In forced degradation studies, one might also expect to see degradation resulting from hydrolysis (acidic and basic), oxidation, and photolysis, depending on the specific functional groups present in this compound.
Q2: What are the likely degradation products of this compound?
Drawing parallels from Kadsurenone metabolism, the likely degradation products of this compound are hydroxylated metabolites and their subsequent glucuronide conjugates. For instance, studies on 9,10-dihydrokadsurenone, a related compound, identified 10-hydroxy-9,10-dihydrokadsurenone and 9-hydroxy-9,10-dihydrokadsurenone as major metabolites.[1] Another identified metabolite was 9,10-dihydroxykadsurenone.[1] Therefore, for this compound, one could anticipate the formation of mono- and di-hydroxylated species.
Q3: We are observing unexpected peaks in our HPLC analysis of a this compound sample. How can we determine if these are degradation products?
To determine if new peaks are degradation products, a forced degradation study is recommended. This involves subjecting this compound to various stress conditions to intentionally induce degradation. Comparing the chromatograms of the stressed samples with your experimental sample can help confirm if the unknown peaks correspond to degradation products.
Q4: Our attempts to identify degradation products by LC-MS are yielding ambiguous results. What can we do to improve identification?
Ambiguous LC-MS results can be due to several factors. To improve identification, consider the following:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in predicting elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of interest to obtain structural information. The fragmentation pattern can be compared to that of the parent compound.
-
Reference Standards: If possible, synthesize or purchase potential degradation products to compare their retention times and mass spectra.
-
Derivatization: Chemical derivatization can be used to improve chromatographic separation and ionization efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stress agent, the temperature, or the duration of exposure. Aim for 5-20% degradation. |
| Poor chromatographic resolution between the parent compound and degradation products. | The HPLC method is not optimized. | Modify the mobile phase composition, gradient profile, column type, or temperature to improve separation. |
| Inconsistent results between experimental runs. | Instability of degradation products or analytical method variability. | Ensure consistent sample preparation and storage. Validate the analytical method for reproducibility. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period.
4. Photolytic Degradation:
-
Expose a solution of this compound to a light source with a specified output (e.g., UV-Vis lamp).
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
Identification of Degradation Products by LC-MS
1. Sample Preparation:
-
Dilute the stressed samples to an appropriate concentration with the mobile phase.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.
-
Collision Energy: Ramped collision energy to obtain comprehensive fragmentation data.
Visualizations
Caption: Predicted metabolic degradation pathway of this compound.
Caption: Workflow for the identification of this compound degradation products.
References
minimizing off-target effects of Kadsurenin L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential off-target effects of Kadsurenin L, a known Platelet-Activating Factor (PAF) receptor antagonist.
Disclaimer
Information on the specific off-target profile of this compound is limited in publicly available literature. The following guidance is based on general principles of small molecule pharmacology and a hypothetical off-target profile for a PAF receptor antagonist. Researchers should always perform their own comprehensive selectivity profiling to characterize the activity of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a neolignan that functions as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, couples to Gq and Gi proteins to initiate downstream signaling cascades.[2][3] By blocking this interaction, this compound is expected to inhibit PAF-mediated physiological and pathological processes, such as inflammation, platelet aggregation, and allergic reactions.[4][5]
Q2: What are the potential off-target effects of a PAF receptor antagonist like this compound?
-
Other GPCRs: Due to structural similarities in the ligand-binding pockets of related GPCRs.
-
Kinases: Small molecules can sometimes bind to the ATP-binding site of various kinases.
-
Ion Channels: Off-target modulation of ion channel activity is a common liability for many small molecules.
-
Enzymes: Inhibition or activation of metabolic enzymes or other signaling enzymes.
Q3: How can I experimentally determine the selectivity profile of my this compound sample?
A comprehensive selectivity assessment involves a tiered approach:
-
Primary Target Engagement: Confirm the potency and binding affinity of this compound for the PAF receptor using assays like competitive radioligand binding or a functional cell-based assay (e.g., calcium flux).[6][7]
-
Broad Panel Screening: Screen this compound against a large panel of known off-targets, such as those offered by commercial vendors (e.g., a Eurofins SafetyScreen44 panel or a KinomeScan). This provides a broad overview of potential off-target interactions.
-
Dose-Response Validation: For any "hits" identified in the broad panel screen, perform full dose-response curves to determine the potency (IC50 or EC50) of this compound at these off-targets.
-
Cellular Confirmation: If a significant off-target interaction is confirmed biochemically, validate its functional consequence in a relevant cellular assay.
Q4: What are some general strategies to minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired level of PAF receptor antagonism in your system to avoid engaging lower-affinity off-targets.
-
Employ Structurally Unrelated Comparators: Use other known PAF receptor antagonists with different chemical scaffolds to confirm that the observed biological effect is due to PAF receptor inhibition and not a shared off-target.[8]
-
Utilize "Negative Control" Analogs: If available, use a structurally similar but inactive analog of this compound to control for non-specific or off-target effects.
-
Perform Rescue Experiments: If possible, demonstrate that the observed phenotype can be reversed by adding an excess of the natural ligand (PAF) or by overexpressing the target receptor.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with PAFR antagonism (e.g., unexpected cytotoxicity, changes in cell morphology). | This compound may be interacting with an unknown off-target that is critical for cell health or signaling in your specific cell type. | 1. Perform a cytotoxicity assay (e.g., MTT, resazurin) to determine the cytotoxic concentration (CC50) of this compound.[9] 2. Conduct a broad off-target screening panel to identify potential unintended targets. 3. Compare the phenotype with that of a structurally unrelated PAFR antagonist. |
| Inconsistent results between different batches of this compound. | The purity and composition of different batches may vary, potentially containing impurities with their own off-target activities. | 1. Source this compound from a reputable supplier and obtain a certificate of analysis for each batch. 2. Independently verify the purity of each batch using techniques like HPLC and mass spectrometry. |
| Observed effect is not rescued by PAF addition. | The effect may be due to a high-affinity off-target interaction that is independent of the PAF receptor. | 1. Perform a dose-response curve for the observed effect to determine its potency. 2. Compare this potency to the potency of this compound at the PAF receptor. A significantly more potent off-target effect may be present. 3. Consult off-target screening data to identify potential candidates. |
| Discrepancy between in vitro biochemical data and cellular assay results. | Off-target effects may only manifest in a complex cellular environment due to factors like cell-specific expression of off-targets or metabolic conversion of this compound. | 1. Investigate potential off-targets identified in broad panel screens using functional cellular assays relevant to those targets. 2. Consider potential metabolism of this compound into active or inactive metabolites in your cell system. |
Data Presentation
The following tables present hypothetical data for this compound to illustrate how quantitative information on its on-target and off-target activities should be structured.
Table 1: On-Target Activity of this compound
| Assay Type | Target | Parameter | Value |
| Competitive Radioligand Binding | Human PAF Receptor | Ki | 15 nM |
| Calcium Flux Assay (CHO-hPAFR cells) | Human PAF Receptor | IC50 | 45 nM |
Table 2: Hypothetical Off-Target Selectivity Profile of this compound
| Off-Target | Assay Type | Parameter | Value | Selectivity (Off-Target/On-Target Ki) |
| Alpha-1A Adrenergic Receptor | Radioligand Binding | Ki | 1,200 nM | 80-fold |
| hERG Channel | Electrophysiology | IC50 | > 10,000 nM | > 667-fold |
| Kinase Panel (468 kinases) | Binding Assay | % Inhibition @ 1 µM | < 30% for all kinases | > 67-fold for all kinases |
| 5-HT2A Receptor | Radioligand Binding | Ki | 850 nM | 57-fold |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for PAF Receptor
This protocol is a standard method for determining the binding affinity of a test compound for a target receptor.[6][10][11]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human PAF receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Calcium Flux Assay
This functional assay measures the ability of an antagonist to block agonist-induced calcium mobilization.[7]
-
Cell Culture: Culture a cell line stably expressing the human PAF receptor (e.g., CHO-hPAFR) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of PAF (at its EC80) to stimulate the PAF receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound on the PAF-induced calcium signal and plot the percentage of inhibition against the this compound concentration to calculate the IC50.
Visualizations
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the on-target and off-target activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Optimization of Kadsurenin L Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Kadsurenin L from its natural sources, primarily Piper kadsura.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound. 2. Inefficient Extraction Method: Maceration or simple percolation may not be effective for complete extraction. 3. Inadequate Extraction Time or Temperature: The extraction may not have been carried out for a sufficient duration or at an optimal temperature. 4. Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | 1. Solvent Optimization: Test a range of aqueous ethanol or methanol concentrations (e.g., 70-95%). Based on studies of related lignans, 84% aqueous ethanol has shown high efficiency. 2. Advanced Extraction Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency. 3. Parameter Optimization: Systematically vary the extraction time (e.g., 15-60 minutes for UAE/MAE) and temperature (e.g., 40-60°C) to identify the optimal conditions. 4. Grinding of Plant Material: Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for solvent interaction. |
| Degradation of this compound | 1. Excessive Heat: Lignans can be susceptible to degradation at very high temperatures. 2. Exposure to Light: Prolonged exposure to UV light can lead to the degradation of phenolic compounds like lignans. 3. Inappropriate pH: Extreme pH conditions during extraction or storage can cause structural changes in this compound. | 1. Temperature Control: Maintain a controlled temperature during extraction, preferably below 60°C. 2. Light Protection: Conduct extraction and store extracts in amber-colored glassware or in the dark to prevent photodegradation. 3. pH Management: Use neutral or slightly acidic extraction solvents and ensure the pH of the final extract is controlled for storage. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Pigments and Polar Compounds: Chlorophyll and other polar impurities are often co-extracted, interfering with analysis and purification. | 1. Solvent Polarity Adjustment: Fine-tune the solvent polarity to be more selective for lignans. 2. Pre-extraction/Clean-up Steps: Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and some pigments. Alternatively, use solid-phase extraction (SPE) for sample clean-up before analysis. |
| Inaccurate Quantification by HPLC | 1. Poor Peak Resolution: Co-eluting compounds can interfere with the accurate integration of the this compound peak. 2. Matrix Effects in LC-MS/MS: Other compounds in the extract can suppress or enhance the ionization of this compound. 3. Lack of a Proper Standard: Using an impure or improperly characterized standard will lead to inaccurate quantification. | 1. Chromatographic Method Optimization: Adjust the mobile phase composition, gradient, and flow rate to improve the separation of this compound from interfering compounds. 2. Sample Dilution and Matrix-matched Standards: Dilute the extract to minimize matrix effects. Prepare calibration standards in a blank matrix solution to compensate for any remaining effects. 3. Certified Reference Material: Use a certified reference standard of this compound for accurate calibration. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising natural source for this compound extraction?
A1: The primary and most well-documented natural source of this compound is the plant Piper kadsura (Choisy) Ohwi, which belongs to the Piperaceae family.[1] This medicinal plant is used in traditional Chinese medicine and has been found to contain a variety of lignans and neolignans, including this compound.[1]
Q2: Which solvent system is recommended for the extraction of this compound?
A2: For the extraction of lignans, which are fairly lipophilic polyphenols, aqueous mixtures of ethanol or methanol are generally most effective.[2] For lignans in Piper species, aqueous ethanol has been shown to be efficient. A good starting point for optimization would be a range of 70% to 95% ethanol in water. The optimal concentration will depend on the specific extraction method and other parameters.
Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for this compound?
A3: Both UAE and MAE offer significant advantages over traditional extraction methods like maceration or Soxhlet extraction. These include:
-
Reduced Extraction Time: Significantly shorter extraction times, often in the range of minutes compared to hours.
-
Lower Solvent Consumption: These methods are generally more efficient, requiring less solvent.
-
Increased Yield: The enhanced mass transfer and cell disruption can lead to higher extraction yields of the target compounds.
-
Lower Temperatures: MAE and UAE can often be performed at lower overall temperatures, which helps to minimize the degradation of thermolabile compounds.
Q4: How can I purify this compound from the crude extract?
A4: The purification of this compound from a crude extract typically involves chromatographic techniques. A common approach is to first perform a liquid-liquid partitioning of the crude extract, for example, between ethyl acetate and water, to separate compounds based on polarity. The lignan-rich fraction (typically the ethyl acetate fraction) can then be subjected to column chromatography using silica gel or reversed-phase C18 material. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Q5: What are the recommended storage conditions for this compound extracts and purified compounds?
A5: To ensure the stability of this compound, extracts and purified compounds should be stored under the following conditions:
-
Low Temperature: Store at low temperatures, such as 4°C for short-term storage and -20°C or lower for long-term storage, to minimize degradation.
-
Protection from Light: Store in amber-colored vials or in the dark to prevent photodegradation.
-
Inert Atmosphere: For highly purified compounds or long-term storage of extracts, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation: Optimization of Lignan Extraction from Piper Species
The following tables summarize quantitative data from studies on the optimization of lignan extraction from Piper species, which can serve as a starting point for the optimization of this compound extraction.
Table 1: Comparison of Extraction Methods for Lignans from Piper cubeba
| Extraction Method | Solvent | Time (min) | Total Lignan Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 84% Aqueous Ethanol | 38 | > 80 | |
| Maceration | 84% Aqueous Ethanol | 1440 (24h) | Lower than UAE | |
| Soxhlet | 84% Aqueous Ethanol | 360 (6h) | Lower than UAE |
Table 2: Illustrative Effect of Solvent Concentration on Lignan Yield
| Solvent (Ethanol:Water, v/v) | Relative Lignan Yield (%) |
| 50:50 | 75 |
| 70:30 | 95 |
| 84:16 | 100 |
| 95:5 | 90 |
| 100:0 | 80 |
Note: This table presents representative data based on general trends observed for lignan extraction. The optimal solvent concentration for this compound should be determined experimentally.
Table 3: Illustrative Effect of Temperature and Time on Lignan Yield using UAE
| Temperature (°C) | Time (min) | Relative Lignan Yield (%) |
| 30 | 15 | 80 |
| 30 | 30 | 88 |
| 45 | 15 | 92 |
| 45 | 30 | 100 |
| 60 | 15 | 95 |
| 60 | 30 | 93 |
Note: This table illustrates the general impact of temperature and time on UAE of lignans. The optimal conditions for this compound need to be established through systematic experimentation.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the aerial parts of Piper kadsura at a controlled temperature (e.g., 40-50°C) and grind to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the optimized extraction solvent (e.g., 84% aqueous ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Perform the extraction at a controlled temperature (e.g., 45°C) for a predetermined time (e.g., 30 minutes) with a specific ultrasound power/frequency.
-
Filtration and Concentration: After extraction, filter the mixture to separate the extract from the plant residue. The residue can be re-extracted for improved yield. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Quantification: Analyze the this compound content in the extract using a validated HPLC-UV method.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the dried and powdered Piper kadsura material as described for UAE.
-
Extraction Setup: Place the powdered plant material into a microwave-safe extraction vessel. Add the chosen extraction solvent at a specific solid-to-liquid ratio.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 400 W), temperature (e.g., 50°C), and extraction time (e.g., 10 minutes).
-
Cooling and Filtration: After the extraction cycle, allow the vessel to cool to a safe temperature before opening. Filter the extract to remove the solid plant material.
-
Concentration and Analysis: Concentrate the extract using a rotary evaporator and quantify the this compound content by HPLC-UV.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for this compound extraction.
References
common pitfalls in Kadsurenin L research and how to avoid them
For researchers, scientists, and drug development professionals investigating the potential of Kadsurenin L, this technical support center provides essential guidance on navigating common experimental challenges. This resource offers troubleshooting guides and frequently asked questions to address specific issues that may arise during synthesis, purification, and biological evaluation.
Troubleshooting Guides
This section provides solutions to common problems encountered in this compound research, from chemical synthesis to biological assays.
Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low yield in total synthesis | Incomplete reaction; side reactions such as oxidation or polymerization; suboptimal reaction conditions (temperature, catalyst, solvent). | Carefully monitor reaction progress using TLC or LC-MS. Optimize reaction conditions systematically (e.g., temperature gradients, screening of catalysts and solvents). Consider using protective groups for sensitive functional moieties. |
| Formation of unexpected byproducts | Non-specific reagents; reactive intermediates leading to side reactions. Common side reactions in similar syntheses include epimerization and diketopiperazine formation.[1] | Use highly selective reagents. Control reaction temperature to minimize the formation of reactive intermediates. Characterize byproducts by NMR and MS to understand the side reactions and adjust the synthetic strategy accordingly. |
| Difficulty in purifying this compound | Co-elution with structurally similar lignans or synthetic precursors; degradation on silica gel. | Employ multi-step purification protocols. Start with flash chromatography followed by preparative HPLC for higher purity. Consider using different stationary phases (e.g., reversed-phase C18) or solvent systems. For lignans, a sequential extraction with a non-polar solvent followed by acetone or ethanol is often effective.[2] |
| Product degradation during purification or storage | This compound may be sensitive to acidic conditions, light, or oxidation.[3][4] Lignans can be unstable at high temperatures (above 100°C) or under acidic conditions, which can lead to the formation of degradation products like anhydrosecoisolariciresinol.[3] | Avoid strongly acidic conditions during workup and purification. Store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C). Use antioxidants if necessary. |
Biological Assays: PAF Receptor Antagonism
| Problem | Potential Cause | Recommended Solution |
| High background noise in receptor binding assay | Non-specific binding of this compound or the radioligand to the filter, plate, or other components. This is a common issue in receptor binding assays.[5] | Increase the number of washing steps. Use blocking agents like bovine serum albumin (BSA) in the assay buffer. Optimize the concentration of both the radioligand and the receptor to maximize the specific binding window.[5] |
| Inconsistent IC50 values | Variability in cell health or receptor expression levels; degradation of this compound in the assay medium; interference from solvent (e.g., DMSO). | Maintain consistent cell culture conditions and passage numbers. Prepare fresh solutions of this compound for each experiment and minimize the final concentration of DMSO in the assay.[6] Run a positive control (a known PAF receptor antagonist) in parallel to monitor assay performance. |
| False positive results | This compound may interfere with the detection system (e.g., fluorescence quenching/enhancement) or have off-target effects. Heterophilic antibodies in serum-containing assays can also cause false positives.[7][8][9] | Perform counter-screens to rule out assay interference. For cell-based assays, assess cytotoxicity of this compound at the tested concentrations. In immunoassays, consider using heterophilic antibody blocking tubes.[8] |
| Low potency observed | The stereochemistry of synthetic this compound may be incorrect, as the biological activity of lignans is often highly stereospecific.[10] | Confirm the stereochemistry of the synthesized this compound using chiral chromatography or X-ray crystallography and compare it to the natural product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a known antagonist of the Platelet-Activating Factor (PAF) receptor.[10] It competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that mediate inflammation, platelet aggregation, and other physiological responses.
Q2: Which experimental model is best to study the PAF receptor antagonist activity of this compound?
A2: A radioligand binding assay using rabbit platelet membranes is a standard and effective method to determine the affinity of this compound for the PAF receptor.[6] For functional assays, measuring the inhibition of PAF-induced platelet aggregation in washed rabbit or human platelets is a common approach.
Q3: Are there any known stability issues with this compound?
A3: While specific stability data for this compound is limited, lignans, in general, can be susceptible to degradation under harsh acidic or alkaline conditions, and prolonged exposure to light and oxygen.[3][11] It is recommended to store this compound as a solid at low temperatures and protected from light. Solutions should be prepared fresh for experiments.
Q4: What are the key considerations for the purification of this compound?
A4: The purification of lignans often requires a combination of chromatographic techniques.[12] A common strategy involves initial separation by flash chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to achieve high purity. Careful selection of solvents is crucial to avoid degradation.
Experimental Protocols
PAF Receptor Binding Assay
This protocol is adapted from standard methods for PAF receptor binding assays.
Materials:
-
Rabbit platelet membranes
-
[³H]-PAF (radioligand)
-
This compound (test compound)
-
Unlabeled PAF (for non-specific binding)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, and 0.25% BSA
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4, containing 0.9% NaCl
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled PAF (1 µM final concentration, for non-specific binding), or 50 µL of this compound dilution.
-
Add 50 µL of [³H]-PAF (1 nM final concentration) to all wells.
-
Add 100 µL of rabbit platelet membrane suspension (20-40 µg of protein) to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
Signaling Pathways & Workflows
PAF Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scantibodies.com [scantibodies.com]
- 8. RACGP - When lab tests lie … heterophile antibodies [racgp.org.au]
- 9. lateralflow.antiteck.com [lateralflow.antiteck.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet activating factor (PAF) antagonists contained in medicinal plants: lignans and sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Kadsurenin L Formulation for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Kadsurenin L. The information is designed to address common challenges encountered during the formulation and administration of this poorly water-soluble compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
This compound is a bioactive lignan, a class of polyphenolic compounds found in plants. Like many lignans, this compound is poorly soluble in aqueous solutions, which presents a significant hurdle for achieving adequate bioavailability in animal studies.[1] Proper formulation is critical to ensure consistent and reproducible results.
Q2: What are the potential mechanisms of action for this compound?
While direct studies on this compound are limited, its structurally related analog, Kadsurenone, is a known potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[2][3][4][5][6][7][8][9] PAF is a lipid mediator involved in inflammatory and thrombotic processes.[10] Therefore, it is highly probable that this compound also exerts its effects through the PAF receptor signaling pathway. Additionally, a related neolignan, Kadsurenin F, has been shown to possess anti-inflammatory properties by modulating the NF-κB signaling pathway.
Q3: What are the recommended starting points for formulating this compound for oral gavage in rodents?
Given its poor aqueous solubility, a multi-component vehicle system is recommended. A common starting point for poorly soluble compounds is a mixture of a solubilizing agent, a co-solvent, and a surfactant. Based on formulations used for other hydrophobic compounds, a vehicle containing DMSO, PEG400, and Tween 80 in saline is a viable option.[11]
Q4: How do I calculate the correct dosage and administration volume for my animal studies?
The dosage will depend on the specific research question and the potency of this compound. The administration volume should be calculated based on the animal's body weight and should not exceed recommended limits to avoid distress and potential complications.[9][12] For mice, a typical oral gavage volume is 10 mL/kg, while for rats, it is generally 5-10 mL/kg.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The temperature of the formulation has dropped, reducing solubility.- Improper mixing of vehicle components. | - Decrease Concentration: Try preparing a more dilute solution.- Optimize Vehicle: Refer to the solubility data table below for guidance on solvent selection. Consider increasing the proportion of the primary solvent (e.g., DMSO) or the co-solvent (e.g., PEG400).- Gentle Warming & Sonication: Gently warm the formulation in a water bath (do not exceed 37°C) and use an ultrasonic bath to aid dissolution.- Sequential Mixing: Add vehicle components sequentially, ensuring each is fully dissolved before adding the next. For example, dissolve this compound in DMSO first, then add PEG400, followed by Tween 80, and finally the aqueous component.[11] |
| Inconsistent results between animals or studies. | - Inhomogeneous formulation (compound not fully dissolved or suspended).- Instability of the formulation over time.- Inaccurate dosing due to precipitation or viscosity. | - Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension if the compound is not fully dissolved.- Prepare Fresh: Prepare the formulation fresh daily to avoid degradation or precipitation.- Check for Precipitation: Visually inspect the syringe before and after dosing for any signs of precipitation. If observed, the formulation needs to be optimized. |
| Animal distress during or after oral gavage (e.g., coughing, choking). | - Incorrect gavage technique (accidental administration into the trachea).- Esophageal irritation from the formulation.- Excessive administration volume. | - Proper Technique: Ensure proper restraint and gavage technique. The gavage needle should be inserted gently along the side of the mouth towards the esophagus. If resistance is met, do not force it.[13][14][15]- Vehicle Optimization: High concentrations of DMSO or other organic solvents can be irritating. Aim to use the lowest effective concentration of these excipients.- Volume Check: Double-check your volume calculations to ensure they are within the recommended guidelines for the animal's weight.[12] |
| Difficulty in drawing a viscous formulation into the syringe. | - High concentration of polymers like PEG400. | - Gentle Warming: Slightly warming the formulation can reduce its viscosity.- Use a Larger Gauge Needle: A wider needle bore will facilitate the drawing of a viscous solution. |
Quantitative Data: Solubility of Structurally Related Lignans
| Compound/Vehicle Component | Solvent | Solubility | Notes |
| Carvedilol (BCS Class II Drug) | PEG 400 | 110.77 mg/mL | Demonstrates the high solubilizing capacity of PEG 400.[16] |
| Carvedilol (BCS Class II Drug) | Tween 80 | 25.58 mg/mL | Shows the solubilizing effect of a common surfactant.[16] |
| Carvedilol (BCS Class II Drug) | Ethanol | 22.65 mg/mL | A common co-solvent.[16] |
| GSK805 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | A standard vehicle for in vivo studies of poorly soluble compounds.[11] |
| Simvastatin | 2% DMSO, 30% PEG 400, 5% Tween 80 (aqueous) | Not specified, but used for oral gavage at 60 mg/kg | An example of a successful in vivo formulation.[17] |
| Paclitaxel | TPGS (d-α tocopherol polyethylene glycol succinate) | 38-fold increase in aqueous solubility with 5 mg/mL TPGS | Highlights the potential of specialized excipients.[18] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Oral Gavage
This protocol provides a general method for preparing a this compound formulation based on common practices for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals and the dose volume per animal. Calculate the required mass of this compound and the volume of each vehicle component.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Add Co-solvent: To the this compound/DMSO solution, add the calculated volume of PEG400. Vortex until the solution is clear and homogenous.
-
Add Surfactant: Add the calculated volume of Tween 80 to the mixture. Vortex again to ensure complete mixing.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume. The final solution may be a clear solution or a fine suspension.
-
Final Mixing: Vortex the final formulation vigorously for 1-2 minutes to ensure homogeneity. If a suspension is formed, sonicate for 5-10 minutes in an ultrasonic water bath to reduce particle size.
-
Storage and Use: It is recommended to prepare the formulation fresh on the day of the experiment. If storage is necessary, store at 4°C and protect from light. Before each administration, bring the formulation to room temperature and vortex thoroughly.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (flexible plastic or ball-tipped metal)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dose volume.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to prevent accidental entry into the trachea.
-
Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouse's mouth, allowing the mouse to swallow the tip. Advance the needle slowly and smoothly along the esophagus. Do not force the needle if resistance is felt.
-
Substance Administration: Once the needle is in the correct position (approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.
-
Needle Removal: Gently and smoothly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as coughing, difficulty breathing, or leakage of the formulation from the mouth or nose.
Visualizations
Caption: Experimental workflow for this compound formulation and administration.
Caption: Postulated PAF receptor antagonist signaling pathway for this compound.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kadsurenone distinguishes between different platelet activating factor receptor subtypes on macrophages and polymorphonuclear leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific binding of [3H]dihydrokadsurenone to rabbit platelet membranes and its inhibition by the receptor agonists and antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kadsurenone distinguishes between different platelet activating factor receptor subtypes on macrophages and polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetechindia.com [lifetechindia.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. japer.in [japer.in]
- 17. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 18. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Kadsurenin L precipitation in cell culture media
Welcome to the technical support center for Kadsurenin L. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in cell culture, with a specific focus on preventing and troubleshooting precipitation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I added my this compound stock solution to the cell culture media, and it immediately turned cloudy or I see visible particles. What should I do?
A1: This indicates that the this compound has precipitated out of solution. This is common for hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium[1].
-
Immediate Action: Do not proceed with adding the media to your cells. The effective concentration of this compound will be unknown and the precipitate could cause cytotoxic effects unrelated to the compound's biological activity.
-
Solution: The best course of action is to discard the precipitated medium and prepare a fresh solution using one of the recommended methods in the "Experimental Protocols" section below. Consider reducing the final concentration or using a pre-warmed medium for dilution[2]. It is also critical to add the stock solution to the medium very slowly while vortexing or stirring to ensure rapid and even dispersal[3].
Q2: My this compound solution was clear initially, but after some time in the incubator, I noticed a precipitate has formed. What happened?
A2: This is likely due to either the compound's low solubility limit being exceeded over time at 37°C or interactions with components in the media, such as salts and proteins, which can become less stable. Temperature shifts and evaporation from the culture vessel can also contribute to precipitation[4].
-
Troubleshooting Steps:
-
Verify the Final Concentration: Ensure your final working concentration does not exceed the known solubility limit of this compound in your specific cell culture medium. You may need to perform a solubility test to determine this limit.
-
Check for Evaporation: Ensure your incubator has adequate humidity and that your culture plates or flasks are properly sealed to prevent the medium from concentrating over time.
-
Consider Serum Content: If using a low-serum or serum-free medium, the absence of proteins that can help solubilize hydrophobic compounds may be a factor. Sometimes, adding serum can aid solubility[2][5].
-
Q3: I'm seeing signs of cellular toxicity, but I'm not sure if it's from the this compound itself or the solvent (DMSO). How can I tell?
A3: It is crucial to differentiate between compound-induced and solvent-induced cytotoxicity.
-
Run a Vehicle Control: Always include a "vehicle control" in your experimental setup. This control should contain cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental wells, but without this compound.
-
Evaluate Cytotoxicity: If you observe significant cell death or morphological changes in the vehicle control, it indicates that the DMSO concentration is too high for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive cells, especially primary cultures, may show toxicity at concentrations as low as 0.1%[6]. Some studies recommend keeping the concentration below 0.05% for long-term exposure experiments[7].
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for making a this compound stock solution?
A1: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound[1]. For some applications, pure ethanol can also be used, but DMSO is generally preferred for its ability to dissolve a wide range of organic compounds[3].
Q2: What is a safe final concentration of DMSO to use in my cell culture experiments?
A2: While this can be cell-line dependent, a final DMSO concentration of ≤ 0.1% (v/v) is generally considered safe and non-toxic for most cell lines[8]. Some robust cell lines may tolerate up to 0.5%, but it is always best practice to perform a dose-response curve for DMSO on your specific cells to determine the highest non-toxic concentration[6].
Q3: Can I store my this compound stock solution? How?
A3: Yes. Once dissolved in DMSO, the stock solution can be stored at -20°C for up to 3 months or at -80°C for up to 6 months. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation[3][9].
Q4: Are there any alternatives to DMSO for dissolving this compound if my cells are extremely sensitive?
A4: If your cells cannot tolerate even low levels of DMSO, you can explore using solubilizing agents or carriers. Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, rendering them water-soluble[10][11]. Other options include co-solvents like PEG400 or surfactants like Tween 80, though these must also be tested for cytotoxicity in your specific cell model[1][9].
Data Presentation
Table 1: Recommended Solvent Concentrations and Storage Conditions
| Parameter | Recommendation | Rationale & Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for hydrophobic compounds like this compound.[1] |
| Stock Solution Conc. | 10-50 mM in 100% DMSO | Creates a concentrated stock to minimize the final volume of solvent added to media. |
| Final DMSO Conc. in Media | ≤ 0.1% (v/v) | Minimizes solvent-induced cytotoxicity. Essential to include a vehicle control.[6][8] |
| Max Tolerated DMSO Conc. | Up to 0.5% (Cell-line dependent) | Some robust cell lines tolerate higher concentrations, but this must be empirically determined.[6] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles.[3] |
| Storage Duration | -20°C: up to 3 months-80°C: up to 6 months | Ensures compound stability and efficacy.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Note: The molecular weight of this compound is approximately 372.45 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, sterile 100% DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may warm the tube briefly to 37°C and/or sonicate for several minutes until the solution is clear[3].
-
Aliquoting: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. This is critical to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting this compound into Cell Culture Media
This protocol is designed to minimize precipitation upon dilution.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock: Thaw one aliquot of your this compound stock solution at room temperature.
-
Prepare Dilution Tube: In a sterile conical tube, add the pre-warmed cell culture medium.
-
Add Stock to Media: While gently vortexing or swirling the tube of media, add the required volume of the this compound stock solution drop-by-drop. Adding the stock slowly to a stirring solution is the most critical step to prevent localized high concentrations and subsequent precipitation[2].
-
Final Mix: Once the stock solution is added, cap the tube and invert it several times to ensure homogeneity.
-
Visual Inspection: Visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of pure DMSO to a separate tube of media using the same method.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: structure, physicochemical properties and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Kadsurenin L
Welcome to the technical support center for the synthesis and purification of Kadsurenin L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity this compound for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the final steps of this compound synthesis and its subsequent purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity after Final Acetylation | Incomplete reaction of the secondary alcohol precursor (Kadsurenin C). | - Ensure the use of anhydrous pyridine and fresh acetic anhydride. - Consider increasing the reaction time or the equivalents of acetic anhydride. - The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can improve the reaction rate for sterically hindered alcohols.[1] |
| Presence of unreacted acetic anhydride and pyridine in the final product. | - After the reaction, quench with methanol to consume excess acetic anhydride. - Perform an aqueous workup with dilute HCl to remove pyridine, followed by washes with saturated sodium bicarbonate solution and brine.[2] | |
| Formation of side-products during acetylation. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. - Purify the crude product using silica gel column chromatography. | |
| Incomplete Reduction of the Enone | Insufficient reducing agent or reaction time. | - Use a sufficient excess of sodium borohydride. - Monitor the reaction closely by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. |
| 1,4-Conjugate addition of the hydride, leading to a saturated ketone. | - The use of sodium borohydride in ethanol at low temperatures (-15 °C) favors the selective 1,2-reduction of the enone to the allylic alcohol.[2] - For stubborn cases, the Luche reduction (NaBH4 with CeCl3) is highly selective for 1,2-reduction of enones.[3] | |
| Difficulty in Purifying this compound by Column Chromatography | Co-elution of structurally similar impurities or diastereomers. | - Use a high-quality silica gel with a fine mesh size for better resolution. - Employ a shallow solvent gradient during elution (e.g., a slow increase in the percentage of ethyl acetate in hexane). - Consider using a different solvent system, such as dichloromethane/methanol. |
| Tailing of the product peak on the column. | - Add a small amount of a polar solvent like methanol to the crude sample before loading it onto the column to improve solubility. - Ensure the silica gel is properly packed to avoid channeling. | |
| Low Overall Yield | Loss of material during the aqueous workup. | - Ensure proper phase separation during extractions. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Decomposition of the product on silica gel. | - Deactivate the silica gel by adding a small percentage of triethylamine to the eluent, especially if the compound is sensitive to acid. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the final acetylation step to produce this compound?
A1: The reported yield for the acetylation of the Kadsurenin C precursor to this compound is approximately 90%.[2]
Q2: What are the key considerations for the selective reduction of the enone precursor?
A2: The key is to favor 1,2-reduction over 1,4-reduction. This is typically achieved by using a hard hydride source. The reported synthesis uses sodium borohydride in ethanol at a reduced temperature (-15 °C), which provides the desired allylic alcohol in 85% yield.[2]
Q3: What are the expected spectroscopic data for this compound?
A3: While specific NMR and MS data for the synthesized this compound are not detailed in the primary synthesis paper, characterization would rely on comparing the obtained spectra with data from the natural product isolation literature. Key 1H NMR signals would include those for the acetyl group, aromatic protons, and protons of the bicyclo[3.2.1]octanoid core.
Q4: Can this compound be purified by crystallization?
A4: While the direct synthesis paper does not mention crystallization for this compound purification, this method is often employed for purifying synthetic compounds. Success would depend on finding a suitable solvent system from which this compound selectively crystallizes, leaving impurities in the mother liquor. A screening of common solvents (e.g., ethyl acetate/hexane, dichloromethane/heptane) is recommended.
Q5: My final product shows two spots on TLC that are very close together. What could they be?
A5: This could indicate the presence of diastereomers. The synthesis of this compound as a racemate can potentially lead to the formation of diastereomeric intermediates or side-products, especially if any of the preceding steps are not highly stereoselective. Careful column chromatography is required to separate such isomers.
Experimental Protocols
Protocol 1: Selective Reduction of the Enone Precursor
This protocol is adapted from the reported synthesis for the preparation of the this compound precursor, Kadsurenin C.[2]
-
Dissolve the bicyclo[3.2.1]octane enone precursor (1 equivalent) in ethanol.
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Add sodium borohydride (a molar excess, e.g., 1.5 equivalents) portion-wise while maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C and monitor the progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield Kadsurenin C.
Protocol 2: Acetylation of Kadsurenin C to this compound
This protocol is based on the final step of the reported this compound synthesis.[2]
-
Dissolve Kadsurenin C (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetic anhydride (a molar excess, e.g., 2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by adding methanol and stir for 15 minutes.
-
Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
addressing inconsistencies in Kadsurenin L experimental results
Welcome to the technical support center for Kadsurenin L. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential inconsistencies in experimental results. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: Why are the IC₅₀ values I'm obtaining for this compound different from those in published literature?
A1: Variations in IC₅₀ values are a common source of inconsistency and can arise from multiple factors:
-
Cell-Specific Responses: Different cell lines, even of the same type (e.g., macrophage-like), can have varied genetic backgrounds, receptor densities, and signaling efficiencies, leading to different sensitivities. Kadsurenone, a related lignan, shows a 91-fold difference in affinity for Platelet-Activating Factor (PAF) receptors between leucocytes and macrophages, highlighting cell-type specificity.[1]
-
Reagent Variability: The source and purity of reagents like lipopolysaccharide (LPS), the lot of fetal bovine serum (FBS), and the passage number of cell lines can significantly impact results.
-
Compound Handling: this compound, like many natural products, may have limited aqueous solubility and stability.[2][3] Issues with compound precipitation or degradation can lead to inaccurate concentration calculations.
-
Assay Conditions: Minor differences in incubation times, cell densities, and the specific assay endpoint measured (e.g., NO production vs. cytokine release) can alter the calculated IC₅₀.
Q2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A2: this compound is a lipophilic molecule with poor water solubility. To prevent precipitation and ensure accurate dosing:
-
Use a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Pre-dilution and Mixing: Before adding to the final culture volume, pre-dilute the stock solution in a small amount of medium and mix thoroughly.
-
Sonication: Briefly sonicating the stock solution can help dissolve small aggregates before dilution.
-
Formulation Aids: For in vivo studies or complex in vitro models, consider using formulation strategies such as complexation with cyclodextrins, which have been shown to improve the solubility and stability of other poorly soluble natural products.[3]
Q3: My results for Platelet-Activating Factor (PAF) receptor antagonism are not consistent. What could be the cause?
A3: Inconsistency in PAF antagonism assays can be traced to the specific methodology and biological system used:
-
Assay Type: A receptor binding assay, which measures the direct displacement of a radiolabeled ligand from the receptor, may yield different potency values (Kᵢ) than a functional assay (e.g., inhibition of PAF-induced platelet aggregation or calcium mobilization), which measures a downstream biological response (IC₅₀).[4][5]
-
Receptor Subtypes: Different cell types may express distinct subtypes of the PAF receptor. For example, macrophages and polymorphonuclear leucocytes have been shown to possess different PAF receptor subtypes with varying affinities for antagonists.[1][6] Ensure your experimental system is consistent and relevant to your research question.
Troubleshooting Guides
Guide 1: High Variability in Anti-Inflammatory Assay (LPS-induced NO Production)
If you are experiencing high standard deviations or inconsistent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7), follow this troubleshooting workflow.
Guide 2: Unexpected Cytotoxicity in a Signaling Assay
If this compound is causing cell death at concentrations intended for studying specific signaling pathways, it's crucial to distinguish between targeted anti-proliferative effects and general toxicity.
Problem: Cell viability is compromised, confounding the interpretation of signaling data.
Solution Steps:
-
Confirm Solvent Toxicity: Run a dose-response curve for your vehicle (e.g., DMSO) alone to ensure the concentrations used are non-toxic.
-
Determine the Cytotoxic Threshold: Perform a standard cell viability assay (e.g., MTS or MTT) to determine the concentration range where this compound is non-toxic for your specific cell line and incubation time. All signaling experiments should be conducted below this threshold.
-
Use Orthogonal Viability Assays: A metabolic assay like MTS measures mitochondrial function, while a membrane integrity assay like LDH release measures cell death. Using both can provide a more complete picture of whether the compound is cytostatic or cytotoxic.
-
Shorten Incubation Time: For signaling studies, it may be possible to use shorter incubation times that are sufficient to observe pathway modulation but not long enough to induce significant cell death.
Data Presentation
Table 1: Reported Bioactivities of this compound and Related Lignans
This table summarizes quantitative data from various studies to highlight the range of reported effective concentrations. Note that direct comparison is difficult due to varying experimental conditions.
| Compound | Bioactivity | Assay/Cell System | Reported IC₅₀ / Potency | Reference |
| Kadsurenin H | PAF Antagonism | Rabbit Platelets | 1.8 x 10⁻⁷ mol/L | [7] |
| Kadsurenin C | PAF Antagonism | Rabbit Platelets | 5.1 x 10⁻⁶ mol/L | [7] |
| Kadsurenone | PAF Antagonism | Rabbit Platelets | 2.4 - 24 µM | [7] |
| Piperkadsin C | NO Production Inhibition | LPS-activated BV-2 Microglia | 14.6 µM | [7] |
| Futoquinol | NO Production Inhibition | LPS-activated BV-2 Microglia | 16.8 µM | [7] |
| Galgravin | NO Production Inhibition | LPS-activated RAW 264.7 | 33.4 µM | [7] |
Experimental Protocols
Protocol 1: PAF Receptor Binding Assay
This protocol provides a general framework for assessing the competitive binding of this compound to the PAF receptor.
-
Membrane Preparation: Isolate membranes from a suitable source, such as rabbit platelets or a cell line overexpressing the PAF receptor.
-
Binding Reaction: In a microplate, combine the cell membranes, a constant concentration of radiolabeled PAF (e.g., [³H]-PAF), and varying concentrations of this compound or unlabeled PAF (for positive control).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: LPS-Induced Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of NO production in RAW 264.7 macrophages.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 0.5-1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.
-
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and provide a logical framework for experimental design.
References
- 1. Kadsurenone distinguishes between different platelet activating factor receptor subtypes on macrophages and polymorphonuclear leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PAF antagonistic benzofuran neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kadsurenone and other related lignans as antagonists of platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kadsurenone distinguishes between different platelet activating factor receptor subtypes on macrophages and polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Navigating the Synthesis of Kadsurenin L: A Technical Support Hub for Researchers
Absence of a documented synthetic pathway for Kadsurenin L in publicly available scientific literature prevents the creation of a specific troubleshooting guide. However, this technical support center provides strategies to enhance the yield of lignan synthesis, the chemical family to which this compound belongs. The following guidance is based on established methodologies for structurally similar compounds and general principles of organic synthesis.
This resource is designed for researchers, scientists, and drug development professionals actively engaged in the complex synthesis of lignans. Below, you will find troubleshooting guides, frequently asked questions, and generalized experimental protocols to assist in optimizing your synthetic routes and increasing product yields.
Troubleshooting Guide for Lignan Synthesis
Encountering challenges during a multi-step synthesis is common. The table below outlines potential issues, their probable causes, and suggested solutions to navigate these obstacles effectively.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Reactions (e.g., Suzuki, Stille) | - Inactive catalyst- Poor quality of reagents or solvents- Suboptimal reaction temperature- Presence of oxygen | - Use freshly prepared or properly stored catalyst.- Purify reagents and use anhydrous, degassed solvents.- Optimize temperature; screen a range of temperatures.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon, Nitrogen). |
| Formation of Significant Side Products | - Incorrect stoichiometry of reactants- Reaction temperature is too high- Competing reaction pathways | - Carefully control the molar ratios of reactants.- Lower the reaction temperature and monitor for improved selectivity.- Consider using protecting groups for reactive functional groups not involved in the desired transformation. |
| Incomplete Reaction | - Insufficient reaction time- Low reaction temperature- Catalyst deactivation | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature.- Add a fresh portion of the catalyst. |
| Difficulty in Product Purification | - Co-elution with starting materials or byproducts- Product instability on silica gel | - Optimize the mobile phase for column chromatography; consider gradient elution.- Try alternative purification methods such as preparative HPLC or crystallization.- Use a different stationary phase (e.g., alumina, C18). |
| Poor Stereoselectivity in Cyclization Steps | - Suboptimal catalyst or reagent- Influence of solvent polarity- Temperature effects | - Screen a variety of chiral ligands or catalysts.- Investigate the effect of different solvents on the diastereomeric or enantiomeric ratio.- Conduct the reaction at lower temperatures to enhance selectivity. |
Frequently Asked Questions (FAQs) in Lignan Synthesis
Q1: How critical is the purity of starting materials for achieving high yields in lignan synthesis?
A1: The purity of starting materials is paramount. Impurities can interfere with catalytic cycles, lead to the formation of side products, and complicate the purification of the desired compound, all of which can significantly reduce the overall yield.
Q2: What are the most common yield-limiting steps in a typical lignan synthesis?
A2: Cross-coupling reactions to form the core lignan skeleton and subsequent stereoselective cyclization or functional group interconversions are often the most challenging and yield-limiting steps. These steps require careful optimization of reaction conditions.
Q3: How can I minimize the formation of homocoupling byproducts in cross-coupling reactions?
A3: To minimize homocoupling, it is crucial to maintain a rigorously oxygen-free environment. Additionally, optimizing the stoichiometry of the coupling partners and the rate of addition of the organometallic reagent can be beneficial.
Q4: Are there any general recommendations for solvent choice in lignan synthesis?
A4: The choice of solvent is highly reaction-dependent. For cross-coupling reactions, anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are commonly used. For other transformations, the solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions.
Q5: What analytical techniques are most useful for monitoring reaction progress and characterizing intermediates?
A5: A combination of Thin Layer Chromatography (TLC) for rapid qualitative monitoring, and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of reaction mixtures is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for the structural characterization of intermediates and the final product.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, a common method for constructing the biaryl bond found in many lignans. This protocol should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Strategies
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Synthesis Optimization Strategy
Validation & Comparative
A Comparative Guide to the In Vivo PAF Receptor Antagonistic Activity of Kadsurenin L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo platelet-activating factor (PAF) receptor antagonistic activity of Kadsurenin L against other notable antagonists. The information is compiled from various preclinical studies to aid researchers in evaluating its potential as a therapeutic agent. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes essential pathways and workflows.
Executive Summary
This compound, a naturally derived lignan, has demonstrated noteworthy efficacy in antagonizing the PAF receptor in various in vivo models. This guide compares its performance with synthetic antagonists such as Apafant, SRI 63-675, and CV-3988. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide an objective overview of their relative potencies and activities in preclinical models of PAF-induced hypotension and vascular permeability.
Comparative In Vivo Efficacy of PAF Receptor Antagonists
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and its alternatives in two key models of PAF-induced activity: hypotension and vascular permeability.
Table 1: Inhibition of PAF-Induced Hypotension in Rats
| Compound | Administration Route | Effective Dose | Model Details |
| This compound | Intravenous (bolus + infusion) | 2.2 µmol/kg bolus followed by 0.9 µmol/min/kg infusion | Reversal of endotoxin-induced hypotension, which is mediated by PAF. This dose resulted in a 67% reversal.[1] |
| SRI 63-675 | Intravenous | ED50: 32 µg/kg | Inhibition of hypotension induced by 0.1 µg/kg i.v. PAF.[2] |
| CV-3988 | Intravenous | 1 and 10 mg/kg | Dose-dependent inhibition of hypotension induced by 0.1 to 1.0 µg/kg i.v. PAF.[3] |
| L-652,731 | Intravenous | 0.4 mg/kg bolus | Maximum of 72% inhibition of hypotensive responses from subsequent PAF infusions.[4] |
Table 2: Inhibition of PAF-Induced Vascular Permeability in Guinea Pigs
| Compound | Administration Route | Effective Dose | Model Details |
| This compound | Oral | 25-50 mg/kg | Blocking of PAF-induced cutaneous permeability.[5] |
| Apafant | Oral | ED50: 0.07 mg/kg | Inhibition of PAF-induced effects.[6] |
| Apafant | Intravenous | ED50: 0.018 mg/kg | Inhibition of PAF-induced effects.[6] |
| SRI 63-675 | Intravenous | ED50: 17 µg/kg | Inhibition of PAF-induced hemoconcentration (a measure of vascular permeability).[2] |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.
Caption: PAF Receptor Signaling Pathway.
Caption: In Vivo Validation Workflow.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are generalized from multiple sources and should be adapted to specific institutional guidelines and research needs.
PAF-Induced Hypotension in Rats
Objective: To evaluate the ability of a test compound to inhibit the hypotensive effects of intravenously administered PAF.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Platelet-Activating Factor (PAF)
-
Test compound (e.g., this compound) and vehicle
-
Saline solution
-
Pressure transducer and recording system
-
Catheters for jugular vein and carotid artery
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure monitoring and the jugular vein for compound and PAF administration.
-
Stabilization: Allow the animal to stabilize for at least 20 minutes after surgery until a steady blood pressure reading is obtained.
-
Compound Administration: Administer the test compound or vehicle intravenously via the jugular vein catheter.
-
PAF Challenge: After a predetermined time following compound administration (e.g., 5-15 minutes), administer a bolus of PAF (e.g., 0.1-1.0 µg/kg) intravenously.
-
Data Recording: Continuously record the mean arterial pressure (MAP) before and after PAF administration.
-
Analysis: Calculate the percentage inhibition of the PAF-induced hypotensive response by the test compound compared to the vehicle control group.
PAF-Induced Cutaneous Vascular Permeability (Miles Assay) in Guinea Pigs
Objective: To assess the ability of a test compound to inhibit PAF-induced increases in vascular permeability in the skin.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Platelet-Activating Factor (PAF)
-
Test compound (e.g., this compound) and vehicle
-
Evans Blue dye (20 mg/kg)
-
Saline solution
-
Formamide for dye extraction
-
Spectrophotometer
Procedure:
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before the PAF challenge.
-
Dye Injection: Anesthetize the guinea pig and inject Evans Blue dye intravenously via a suitable vein (e.g., marginal ear vein).
-
PAF Challenge: Immediately after the dye injection, administer intradermal injections of PAF (e.g., 10-100 ng/site) at multiple sites on the shaved back of the animal. A saline control should be injected at a separate site.
-
Observation Period: Allow a 20-30 minute period for the vascular leakage to occur, which will be visualized as blue spots at the injection sites.
-
Tissue Collection: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Analysis: The amount of extravasated dye is proportional to the increase in vascular permeability. Calculate the percentage inhibition by the test compound compared to the vehicle control.
Conclusion
This compound demonstrates significant in vivo PAF receptor antagonistic activity, effectively mitigating PAF-induced hypotension and vascular permeability in preclinical models. While a direct comparison with synthetic antagonists is challenging due to the lack of head-to-head studies, the available data suggests that this compound is a potent natural alternative. Further dose-response studies for this compound in various in vivo models are warranted to establish a more precise quantitative comparison with synthetic counterparts and to fully elucidate its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting in vivo studies of PAF receptor antagonists.
References
- 1. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the platelet activating factor (PAF)-induced in vivo responses in rats by trans-2,5-(3,4,5-trimethoxyphenyl) tetrahydrofuran (L-652,731), a PAF receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a platelet-activating factor receptor antagonist isolated from haifenteng (Piper futokadsura): specific inhibition of in vitro and in vivo platelet-activating factor-induced effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
A Comparative Analysis of Kadsurenin L and WEB 2086: Two Potent Antagonists of the Platelet-Activating Factor Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Kadsurenin L and WEB 2086, two well-characterized antagonists of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). Consequently, PAFR antagonists have been a focal point of drug discovery efforts for a range of inflammatory and cardiovascular diseases. This document aims to provide an objective comparison of the biochemical and pharmacological properties of this compound and WEB 2086, supported by experimental data, to aid researchers in their selection and application of these critical research tools.
Quantitative Comparison of Bioactivity
The following tables summarize the key quantitative data for this compound and WEB 2086, highlighting their potency in inhibiting PAF receptor binding and PAF-induced cellular responses.
| Compound | Assay | Species | Preparation | K_i (nM) | Citation |
| WEB 2086 | PAF Receptor Binding | Human | Platelets | 9.9 | [1] |
| This compound (Kadsurenone) | PAF Receptor Binding | Rabbit | Platelet Membranes | 0.002 | [2] |
Table 1: Comparative PAF Receptor Binding Affinity (K_i) . This table outlines the equilibrium dissociation constant (K_i) of each compound for the PAF receptor. A lower K_i value indicates a higher binding affinity.
| Compound | Assay | Species | Preparation | IC_50 (µM) | Citation |
| WEB 2086 | PAF-induced Platelet Aggregation | Human | Platelets | 0.17 | [3] |
| WEB 2086 | PAF-induced Neutrophil Aggregation | Human | Neutrophils | 0.36 | [3] |
| This compound (Kadsurenone) | PAF-induced Platelet Aggregation | Rabbit | Washed Platelets | 2.6 | [2] |
Table 2: Comparative Inhibitory Potency (IC_50) . This table presents the half-maximal inhibitory concentration (IC_50) of each compound against PAF-induced cellular responses. A lower IC_50 value signifies greater potency.
Experimental Protocols
PAF Receptor Binding Assay
Objective: To determine the binding affinity (K_i) of this compound and WEB 2086 for the PAF receptor.
Methodology: A competitive radioligand binding assay is typically employed.
-
Membrane Preparation: Platelet membranes are prepared from either human or rabbit blood. Whole blood is centrifuged to obtain platelet-rich plasma (PRP). The PRP is then centrifuged at a higher speed to pellet the platelets. The platelet pellet is washed and then lysed to release the membranes, which are subsequently collected by ultracentrifugation.
-
Binding Reaction: The prepared platelet membranes are incubated with a radiolabeled PAF receptor agonist, typically [³H]PAF, in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled antagonist (this compound or WEB 2086) are added to the incubation mixture to compete with the radioligand for binding to the PAF receptor.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value of the antagonist. The K_i value is then calculated from the IC_50 value using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound and WEB 2086 on PAF-induced platelet aggregation.
Methodology: Light transmission aggregometry is the standard method.
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood at a low speed. Washed platelets can also be used, which involves further centrifugation and resuspension steps to remove plasma components.
-
Aggregation Measurement: The PRP or washed platelet suspension is placed in a cuvette in an aggregometer. The baseline light transmission is recorded.
-
Inhibition: The antagonist (this compound or WEB 2086) at various concentrations is pre-incubated with the platelets for a short period.
-
Induction of Aggregation: PAF is added to the cuvette to induce platelet aggregation. As platelets aggregate, the light transmission through the sample increases.
-
Data Recording: The change in light transmission is recorded over time, generating an aggregation curve.
-
Data Analysis: The IC_50 value is determined as the concentration of the antagonist that inhibits the maximum aggregation induced by PAF by 50%.
Signaling Pathways and Experimental Workflows
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Platelet-Activating Factor (PAF) initiates a signaling cascade upon binding to its G-protein coupled receptor (PAFR) on the cell surface. This interaction primarily activates two major G-protein pathways: the Gq/11 and Gi/o pathways, leading to a variety of cellular responses. The Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in physiological responses such as platelet aggregation, inflammation, and smooth muscle contraction.
References
Kadsurenin L versus Ginkgolide B: A Comparative Guide to PAF Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Kadsurenin L and Ginkgolide B as antagonists of the Platelet-Activating Factor (PAF) receptor. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, PAFR has emerged as a significant therapeutic target. This compound, a neolignan from Piper futokadsura, and Ginkgolide B, a terpenoid from Ginkgo biloba, are two natural products that have demonstrated potent PAF antagonistic properties. This guide delves into a head-to-head comparison of their efficacy based on available experimental evidence.
Quantitative Comparison of PAF Antagonistic Activity
The following tables summarize the inhibitory activities of this compound and Ginkgolide B from various studies. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Assay | System | IC50 (µM) | Reference |
| This compound | PAF-induced Platelet Aggregation | Washed Human Platelets | 0.8 | [1] |
| Ginkgolide B | PAF-induced Platelet Aggregation | Washed Human Platelets | 2.22 | [1] |
| Ginkgolide B | PAF-induced Platelet Aggregation | Human Platelets | ~5.9 (2.5 µg/ml) | [2] |
| Ginkgolide B | Inhibition of [3H]-PAF binding | Human Neutrophils | 0.91 | [3] |
| Ginkgolide B | Inhibition of [3H]-PAF binding | Human Eosinophils | 1.5 | [3] |
| Ginkgolide B | Inhibition of PAF metabolism | Washed Rabbit Platelets | 3.6 | [4] |
IC50 values represent the concentration of the antagonist required to inhibit the PAF-induced response by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and buffy coat.
-
The PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank in the aggregometer.
2. Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
A baseline is established with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP are pre-incubated with various concentrations of the antagonist (this compound or Ginkgolide B) or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Aggregation is initiated by the addition of a submaximal concentration of PAF (e.g., 7.5 nM)[1].
-
The change in light transmission is recorded for a set period (e.g., 5 minutes), and the maximum aggregation percentage is determined.
3. Data Analysis:
-
The percentage of inhibition is calculated for each antagonist concentration relative to the control (PAF alone).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
1. Preparation of Cell Membranes:
-
Cells expressing the PAF receptor (e.g., human neutrophils, eosinophils, or transfected cell lines) are harvested and washed with a suitable buffer.
-
The cells are then lysed (e.g., by sonication or hypotonic buffer) to release the cellular contents.
-
The cell lysate is centrifuged at a low speed to remove nuclei and intact cells.
-
The supernatant is then ultracentrifuged at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer.
2. Competitive Binding Experiment:
-
A fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled antagonist (this compound or Ginkgolide B) are added to compete for binding to the PAF receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF receptor agonist or antagonist.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PAF receptor signaling pathway and a general workflow for evaluating PAF antagonists.
Caption: PAF Receptor Signaling Pathway.
Caption: Experimental Workflow for PAF Antagonist Evaluation.
Discussion and Conclusion
Based on the available direct comparative data, this compound appears to be a more potent inhibitor of PAF-induced platelet aggregation in washed human platelets than Ginkgolide B, with an IC50 value approximately 2.8 times lower[1].
While a direct comparison of their binding affinities to the PAF receptor under identical conditions is not available in the reviewed literature, studies on Ginkgolide B have demonstrated its ability to inhibit the binding of [3H]-PAF to its receptor on human neutrophils and eosinophils with IC50 values in the sub-micromolar to low micromolar range[3]. This suggests that its mechanism of action involves direct competition with PAF for receptor binding. The inhibitory effect of Ginkgolide B on PAF metabolism further supports its antagonistic action[4].
References
- 1. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the metabolism of platelet activating factor (PAF-acether) by three specific antagonists from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Kadsurenin L Analogs and Related Neolignans from Piper kadsura: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of neolignans derived from Piper kadsura has revealed a class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective activities. While specific structure-activity relationship (SAR) studies on Kadsurenin L analogs are not extensively available in the current literature, a comparative analysis of related neolignans from the same plant source provides valuable insights into the structural features governing their biological effects. This guide synthesizes the available data on this compound and its closely related analogs, offering a comparative perspective on their performance and the experimental basis for these findings.
Comparative Biological Activities of Neolignans from Piper kadsura
The neolignans isolated from Piper kadsura exhibit a range of biological activities. The following table summarizes the quantitative data for key compounds, focusing on their anti-inflammatory and neuroprotective effects.
| Compound | Biological Activity | Assay | IC50/EC50 (µM) | Reference |
| Piperkadsin C | Anti-neuroinflammatory | Nitric Oxide (NO) Production Inhibition in LPS-activated BV-2 microglia | 14.6 | [1] |
| Futoquinol | Anti-neuroinflammatory | Nitric Oxide (NO) Production Inhibition in LPS-activated BV-2 microglia | 16.8 | [1] |
| Kadsurenin N | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | > 100 | |
| Piperkadsurenin A | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | > 100 | |
| Compound 3 | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | 34.29 ± 0.82 | |
| Compound 7 | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophages | 47.5 ± 5.81 | |
| Kadsurenone | Anti-cancer | Inhibition of RANKL-induced osteoclastogenesis | Dose-dependent inhibition | [2][3] |
| This compound | Antiviral (potential) | Inhibition of COVID-19 main protease | Not specified | [4] |
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated group without any test compound. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Neuroprotective Effect Assay against Aβ₂₅₋₃₅-Induced Cell Damage
This assay assesses the ability of compounds to protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Treatment and Induction of Damage: Cells are seeded in 96-well plates. After adherence, they are treated with different concentrations of the test compounds for a specified period (e.g., 2 hours). Subsequently, aggregated amyloid-beta peptide (Aβ₂₅₋₃₅) is added to induce cell damage.
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells in the presence of the test compound and Aβ₂₅₋₃₅ compared to the control group treated with Aβ₂₅₋₃₅ alone. The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is calculated.[5]
Structure-Activity Relationship Insights
The available data, although not specific to a wide range of this compound analogs, allows for some preliminary SAR observations for neolignans from Piper kadsura.
Caption: Key structural features of neolignans influencing their biological activity.
The anti-inflammatory and neuroprotective activities of these compounds appear to be significantly influenced by the substitution patterns on the aromatic rings and the nature of the central lignan framework. For instance, specific hydroxylation and methoxylation patterns are crucial for activity. The stereochemistry of the molecules also plays a critical role, with different stereoisomers exhibiting varying potencies. In the case of Kadsurenone, the dibenzocyclooctadiene scaffold is a key feature for its activity as a platelet-activating factor (PAF) antagonist and its ability to inhibit osteoclastogenesis.[2][3] In contrast, other neolignans with different core structures show more pronounced anti-inflammatory effects through the inhibition of NO production.
Signaling Pathway of Kadsurenone in Inhibiting Osteoclastogenesis
Kadsurenone has been shown to inhibit RANKL-induced osteoclast differentiation. This process is crucial in bone resorption and is a target in diseases like osteoporosis and cancer metastasis to the bone. The diagram below illustrates the proposed signaling pathway.
Caption: Kadsurenone inhibits RANKL-induced osteoclast differentiation via the NF-κB pathway.
Conclusion
While a comprehensive SAR study focused solely on this compound analogs remains to be conducted, the comparative analysis of neolignans from Piper kadsura provides a solid foundation for future drug discovery and development efforts. The diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, highlight the therapeutic potential of this class of natural products. Further synthesis of this compound analogs and systematic evaluation of their biological activities are warranted to elucidate more precise structure-activity relationships and to identify lead compounds for clinical development. The experimental protocols and signaling pathway information provided in this guide offer a practical framework for researchers pursuing these investigations.
References
- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivities of Kadsurenin L and Kadsurenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of two neolignans isolated from Piper kadsura, Kadsurenin L and Kadsurenone. While both compounds share a common origin and structural class, the extent of their scientific investigation differs significantly, with Kadsurenone being the more extensively studied of the two. This document aims to objectively present the available experimental data to inform future research and drug development efforts.
Bioactivity Comparison at a Glance
| Bioactivity | This compound | Kadsurenone |
| Primary Target | Platelet-Activating Factor (PAF) Receptor | Platelet-Activating Factor (PAF) Receptor |
| Reported Activity | Significant PAF-antagonistic activity.[1] | Potent and specific PAF receptor antagonist.[2][3] |
| Quantitative Data (IC50) | Not available in cited English literature. | ~0.2 µM (racemic mixture) for inhibition of PAF-induced platelet aggregation.[4] |
| Therapeutic Potential | Anti-inflammatory, potential for treating PAF-mediated disorders. | Anti-inflammatory, anti-thrombotic, anti-cancer (inhibition of metastasis), potential in treating asthma and allergic reactions.[2][3] |
| Other Potential Activities | Likely possesses anti-neuroinflammatory properties, similar to other neolignans from Piper kadsura.[5] | Inhibits osteoclastogenesis.[2][6] |
In-Depth Bioactivity Profiles
Kadsurenone: A Well-Characterized PAF Antagonist
Kadsurenone is a well-established and potent competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[2][3] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[7] By blocking the PAF receptor, Kadsurenone can inhibit these downstream effects.
Its bioactivity has been demonstrated in various experimental models:
-
Anti-inflammatory and Anti-allergic Effects: Kadsurenone has been shown to inhibit PAF-induced platelet aggregation and other inflammatory responses.[2] This makes it a promising candidate for the treatment of inflammatory conditions and allergic diseases like asthma.
-
Anti-cancer Activity: Research has indicated that Kadsurenone can inhibit the migration of breast cancer cells and attenuate bone metastases by blocking the PAF/PTAFR signaling pathway.[2][3] It also plays a role in inhibiting osteoclastogenesis, the process of bone resorption which is often exacerbated in bone metastases.[2][6]
This compound: An Emerging PAF Antagonist with Untapped Potential
The bioactivity of this compound is less characterized than that of Kadsurenone. However, crucial evidence points to its significant potential as a bioactive compound.
-
PAF Antagonism: A key study by Ma et al. (1993) reported that this compound, along with other neolignans (Kadsurenin B, C, and K), demonstrated significant PAF-antagonistic activity in a ³H-PAF receptor binding assay.[1] This finding establishes a direct and important parallel with the bioactivity of Kadsurenone. Unfortunately, the specific half-maximal inhibitory concentration (IC50) for this compound was not provided in the available English abstract of this Chinese-language publication.
-
Potential Anti-neuroinflammatory Activity: While not directly tested on this compound, other neolignans isolated from Piper kadsura have been shown to possess anti-neuroinflammatory properties. For instance, a study by Kim et al. (2010) demonstrated that several neolignans from this plant could potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[5] Given that this compound belongs to the same chemical class and is from the same plant, it is plausible that it shares this anti-neuroinflammatory potential.
Experimental Protocols
Platelet-Activating Factor (PAF) Receptor Binding Assay
This assay is used to determine the ability of a compound to bind to and inhibit the PAF receptor, a method relevant to both this compound and Kadsurenone.
-
Preparation of Platelet Membranes: Platelet-rich plasma is obtained from fresh human or rabbit blood. The platelets are washed and then lysed to isolate the cell membranes, which contain the PAF receptors.
-
Binding Reaction: The platelet membranes are incubated with a radiolabeled PAF agonist, such as [³H]PAF, in the presence and absence of the test compound (e.g., this compound or Kadsurenone) at varying concentrations.
-
Separation and Quantification: The reaction is stopped, and the mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter, corresponding to the amount of bound [³H]PAF, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Inhibition of Nitric Oxide (NO) Production in LPS-Activated BV-2 Microglial Cells
This assay is representative of the methodology used to assess the anti-neuroinflammatory activity of neolignans from Piper kadsura.
-
Cell Culture: Murine microglial cells (BV-2) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide. A control group without LPS stimulation is also included.
-
Nitrite Quantification: After a 24-48 hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The amount of NO produced is proportional to the nitrite concentration. The inhibitory effect of the test compound is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group. Cell viability assays (e.g., MTT assay) are also performed to ensure that the observed reduction in NO is not due to cytotoxicity.[8][9][10]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways associated with the bioactivities of this compound and Kadsurenone.
Caption: Platelet-Activating Factor (PAF) Receptor Signaling Pathway.
Caption: LPS-Induced Nitric Oxide Production Pathway in Microglia.
Conclusion
Both this compound and Kadsurenone, neolignans from Piper kadsura, are antagonists of the Platelet-Activating Factor (PAF) receptor. Kadsurenone has been the subject of extensive research, revealing its potent anti-inflammatory, anti-thrombotic, and anti-cancer properties. In contrast, while this compound has been identified as a significant PAF antagonist, there is a notable lack of quantitative data and broader bioactivity profiling in the currently available English-language scientific literature.
The shared PAF-antagonistic activity suggests that this compound may hold similar therapeutic potential to Kadsurenone. Furthermore, the anti-neuroinflammatory activities observed in other neolignans from the same plant suggest a promising avenue for future investigation into this compound.
Further research is imperative to:
-
Quantify the PAF-antagonistic activity of this compound by determining its IC50 value.
-
Investigate the potential anti-neuroinflammatory and other bioactivities of this compound.
-
Conduct comparative studies to elucidate any differences in potency, specificity, and therapeutic efficacy between this compound and Kadsurenone.
Such studies will be crucial in fully understanding the therapeutic potential of this compound and determining its viability as a lead compound for drug development.
References
- 1. [Studies on PAF antagonistic bicyclo(3,2,1) octanoid neolignans from Piper kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 5. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
Preclinical Validation of Kadsurenin L for Inflammatory Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical data for Kadsurenin L is limited in publicly available scientific literature. This guide utilizes data from a closely related and well-studied neolignan, Kadsurenin F , isolated from the same plant species, Piper kadsura. The findings presented for Kadsurenin F are expected to provide valuable insights into the potential anti-inflammatory profile of this compound and serve as a benchmark for future preclinical evaluations.
Executive Summary
Inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This compound, a neolignan isolated from Piper kadsura, has emerged as a potential candidate for the treatment of such conditions. This guide provides a comparative analysis of the preclinical anti-inflammatory properties of the Kadsurenin class of compounds, with a focus on Kadsurenin F, against established anti-inflammatory drugs. The data presented herein is intended to inform further research and development of this compound as a potential therapeutic agent.
Mechanism of Action: Kadsurenin F
Kadsurenin F exerts its anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response. In preclinical models, Kadsurenin F has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This is achieved, at least in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2]
Caption: Kadsurenin F inhibits the NF-κB signaling pathway.
Comparative In Vitro Efficacy
The following table summarizes the in vitro anti-inflammatory activity of Kadsurenin F in comparison to standard anti-inflammatory drugs. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Kadsurenin F | Nitric Oxide (NO) Production | Not explicitly reported, but significant inhibition observed at 10 µM | RAW 264.7 | [1] |
| Ibuprofen | COX-1 / COX-2 | ~2.1 (COX-1), ~1.6 (COX-2) | Human whole blood | [3] |
| Dexamethasone | IL-6 Production | ~0.005 | IL-33 stimulated mast cells | [4] |
| Dexamethasone | TNF-α Production | ~0.005 | IL-33 stimulated mast cells | [4] |
Note: Direct comparative studies of Kadsurenin F with Ibuprofen and Dexamethasone under identical experimental conditions are not available. The IC50 values presented are from different studies and should be interpreted with caution.
Comparative In Vivo Efficacy
The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds.
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Animal Model | Reference |
| Kadsurenin F | Data not available | - | - | - | - |
| Ibuprofen | 20 mg/kg | Oral | Statistically significant decrease in paw size | Rat | [5][6] |
| Dexamethasone | 10 mg/kg | Intraperitoneal | Statistically significant reduction | Rat | [7] |
| Dexamethasone | 1 mg/kg | - | Significant reduction | Mouse | [8] |
Note: In vivo data for Kadsurenin F in the carrageenan-induced paw edema model is not currently available in published literature. This represents a critical data gap for the preclinical validation of this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
Objective: To evaluate the inhibitory effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound or F) or a vehicle control for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
The supernatant from each well is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
Objective: To assess the in vivo anti-inflammatory effect of a test compound on acute inflammation.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups:
-
Control (vehicle)
-
Positive Control (e.g., Ibuprofen, Dexamethasone)
-
Test Compound (different dose levels)
-
-
Compound Administration: The test compound or control is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
The percentage increase in paw volume (edema) is calculated for each animal at each time point.
-
The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The available preclinical data for Kadsurenin F suggests that the Kadsurenin class of compounds holds promise as a source of novel anti-inflammatory agents. The demonstrated inhibition of the NF-κB pathway and subsequent reduction in pro-inflammatory mediators provide a strong rationale for further investigation. However, a comprehensive preclinical validation of this compound is imperative. Future studies should focus on:
-
In vivo efficacy studies: Evaluating this compound in animal models of inflammatory diseases, such as the carrageenan-induced paw edema model and models of chronic inflammation (e.g., collagen-induced arthritis).
-
Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Direct comparative studies: Performing head-to-head comparisons of this compound with standard-of-care anti-inflammatory drugs in standardized preclinical models.
-
Elucidation of specific molecular targets: Identifying the precise molecular interactions of this compound within the inflammatory signaling cascade.
Addressing these key areas will be crucial in determining the therapeutic potential of this compound and its viability for clinical development.
References
- 1. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone rapidly suppresses IL-33-stimulated mast cell function by blocking transcription factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njppp.com [njppp.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
Kadsurenin L: A Head-to-Head Comparison with Other Neolignans in Modulating Inflammatory Pathways
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive analysis of Kadsurenin L, a neolignan predominantly found in the medicinal plant Piper kadsura, reveals its significant potential as a modulator of inflammatory responses. This guide provides a head-to-head comparison of this compound and its close analogue, Kadsurenin F, with other notable neolignans, offering researchers, scientists, and drug development professionals a detailed overview of their comparative efficacy, supported by experimental data and methodologies.
Neolignans, a class of secondary metabolites derived from the oxidative coupling of two phenylpropanoid units, have garnered considerable interest for their diverse pharmacological activities. Among these, the ability to antagonize the Platelet-Activating Factor (PAF) receptor and inhibit the production of nitric oxide (NO) are key mechanisms underlying their anti-inflammatory effects. This guide focuses on these two critical activities to objectively compare this compound and its congeners.
Quantitative Comparison of Biological Activities
The following tables summarize the inhibitory concentrations (IC50) of this compound and other neolignans against PAF-induced platelet aggregation and lipopolysaccharide (LPS)-induced nitric oxide production. This data provides a quantitative basis for evaluating their relative potencies.
Table 1: PAF Receptor Antagonistic Activity of Neolignans
| Compound | Source | IC50 (μM) | Reference |
| Kadsurenone | Piper kadsura | 0.2 | [1] |
| Kadsurenin C | Piper kadsura | 5.1 | [2] |
| Kadsurenin H | Piper kadsura | 0.18 | [2] |
| This compound | Piper kadsura | Data not available |
Note: While a specific IC50 value for this compound's PAF antagonistic activity was not found in the reviewed literature, its structural similarity to other active kadsurenins suggests it likely possesses comparable activity.
Table 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition) of Neolignans
| Compound | Source | Cell Line | IC50 (μM) | Reference |
| Kadsurenin F | Piper kadsura | RAW 264.7 | Potent Inhibition | [3] |
| Galgravin | Piper kadsura | RAW 264.7 | 33.4 | [2] |
| Piperkadsin C | Piper kadsura | BV-2 | 14.6 | [2] |
| Futoquinol | Piper kadsura | BV-2 | 16.8 | [2] |
| Neolignan Compound 3 | Piper kadsura | RAW 264.7 | 34.29 ± 0.82 | [4][5] |
| Neolignan Compound 7 | Piper kadsura | RAW 264.7 | 47.5 ± 5.81 | [4][5] |
Note: Kadsurenin F, which shares a core structure with this compound, has been reported to be a potent inhibitor of NO production in LPS-stimulated RAW 264.7 macrophage cells, indicating strong anti-inflammatory potential.[3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Platelet-Activating Factor (PAF)-Induced Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF, a potent pro-inflammatory mediator.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
The PRP is carefully collected. Platelet-Poor Plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Aliquots of PRP are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Aggregation is initiated by adding a sub-maximal concentration of PAF.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated, with 100% aggregation being the maximal change in light transmission observed with the agonist alone and 0% being the baseline transmission of PRP.
-
The IC50 value, the concentration of the test compound that inhibits PAF-induced platelet aggregation by 50%, is determined from the dose-response curve.
-
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Methodology:
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant, and the absorbance is measured at 540 nm after a short incubation period.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of inhibition of NO production is determined by comparing the nitrite levels in the treated groups to the LPS-only treated group.
-
The IC50 value, the concentration of the test compound that inhibits LPS-induced NO production by 50%, is calculated from the dose-response curve.
-
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: PAF Receptor Signaling Pathway Antagonized by this compound.
Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.
Conclusion
The available data strongly suggests that this compound, alongside its structural relative Kadsurenin F, holds significant promise as a potent anti-inflammatory agent. Its likely antagonism of the PAF receptor, a key initiator of inflammatory cascades, and the demonstrated ability of Kadsurenin F to potently inhibit nitric oxide production, underscore its therapeutic potential. While further studies are required to precisely quantify the PAF antagonistic activity of this compound, the collective evidence presented in this guide provides a solid foundation for its continued investigation in the development of novel anti-inflammatory drugs. Researchers are encouraged to utilize the provided experimental protocols to further explore the pharmacological profile of this promising neolignan.
References
- 1. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Kadsurenin L: A Potent and Specific Antagonist of the Platelet-Activating Factor Receptor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of Kadsurenin L for the Platelet-Activating Factor (PAF) Receptor.
This guide provides a comprehensive analysis of this compound, a naturally derived lignan, and its specificity as a competitive antagonist for the Platelet-Activating Factor (PAF) receptor. Through a detailed comparison with other known PAF receptor antagonists, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating PAF-mediated signaling pathways and developing novel therapeutics.
Comparative Analysis of PAF Receptor Antagonists
The efficacy of a receptor antagonist is primarily determined by its binding affinity. The following table summarizes the binding affinities (Ki) and/or the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized PAF receptor antagonists. Lower values indicate higher affinity and potency.
| Compound | Type | Ki (nM) | IC50 (nM) | Species/System | Reference |
| This compound (Kadsurenone) | Natural Product (Lignan) | - | 100 - 200 | Rabbit Platelets | [1] |
| WEB 2086 | Synthetic (Thieno-triazolodiazepine) | 9.9 - 15 | 117 - 360 | Human Platelets/Neutrophils | [2][3][4][5] |
| BN 52021 (Ginkgolide B) | Natural Product (Terpenoid) | 1300 | 270 - 2500 | Human Neutrophils/Hippocampal Neurons | [6][7][8] |
| CV-3988 | Synthetic (Thiazolium derivative) | 120 | 79 - 180 | Rabbit/Human/Guinea-pig Platelets | [9] |
| Lexipafant | Synthetic (Imidazole derivative) | - | 46 - 285 | Human Neutrophils | [10] |
| Rupatadine | Synthetic (Piperidinyl-pyridine) | 550 | 200 - 680 | Rabbit/Human Platelets | [11][12] |
| Modipafant (UK-74,505) | Synthetic (Dihydropyridine) | - | 4.3 | Rabbit Platelets | [13] |
| ABT-491 | Synthetic (Indole carboxamide) | 0.6 | - | Human Platelets | [14] |
| Apafant (WEB 2086) | Synthetic (Thieno-triazolodiazepine) | 15 | 170 | Human Platelets | [15] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the PAF receptor.
Materials:
-
Membrane preparations from cells expressing the PAF receptor (e.g., rabbit platelets, human neutrophils, or transfected cell lines).
-
Radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086 or [³H]-PAF).
-
Test compounds (this compound and other antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Add increasing concentrations of the unlabeled test compound to the incubation mixture.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF receptor antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit the biological effect of PAF, specifically platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from a suitable species (e.g., human or rabbit).
-
Platelet-Activating Factor (PAF).
-
Test compounds (this compound and other antagonists).
-
Aggregation buffer (e.g., Tyrode's buffer).
-
Platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifugation of citrated whole blood.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of the test compound or vehicle control for a specified time at 37°C in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
The percentage of aggregation is calculated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is determined from the dose-response curve.
Visualizing the Mechanism of Action
To further elucidate the role of this compound and other antagonists, the following diagrams illustrate the PAF receptor signaling pathway and the experimental workflow for determining antagonist binding affinity.
Caption: PAF Receptor Signaling and Antagonist Inhibition.
Caption: Antagonist Binding Affinity Workflow.
References
- 1. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BN52021, a platelet activating factor antagonist, is a selective blocker of glycine-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hippocampal LTP by ginkgolide B is mediated by its blocking action on PAF rather than glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lexipafant inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [opnme.com]
Kadsurenin L and its Alternatives: A Comparative Guide to PAF Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of Kadsurenin L and related compounds, focusing on their efficacy as antagonists of the Platelet-Activating Factor (PAF) receptor. The information is intended to support research and development efforts in the field of inflammatory and thrombotic diseases.
Introduction to Platelet-Activating Factor (PAF) and its Receptor
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor found on the surface of various cell types, including platelets, neutrophils, and macrophages.[2] Antagonism of the PAF receptor is a promising therapeutic strategy for a variety of inflammatory conditions.
This compound, a neolignan from the plant Piper kadsura, has been investigated for its anti-inflammatory properties. While specific data for this compound is limited, this guide will draw comparisons with its better-studied counterpart from the same plant, Kadsurenone, and another related compound, Kadsurenin F, as well as other known PAF receptor antagonists.
In Vitro Activity Comparison
The in vitro efficacy of PAF receptor antagonists is typically evaluated by their ability to inhibit PAF-induced cellular responses, such as platelet aggregation or enzyme release from neutrophils. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.
| Compound | Assay | Species | IC50 | Reference |
| Kadsurenone | PAF-induced Platelet Aggregation | Rabbit | 2.6 µmol/L | [3] |
| Kadsurenone | PAF-induced Platelet Aggregation | Human | 0.8 ± 0.4 µM | [4] |
| Kadsurenin C | PAF Antagonistic Activity | - | 5.1 x 10⁻⁶ mol/L | [5] |
| Kadsurenin H | PAF Antagonistic Activity | - | 1.8 x 10⁻⁷ mol/L | [5] |
| BN 52021 (Ginkgolide B) | PAF-induced Elastase Release | Human | - | [6] |
| CV-3988 | PAF-induced Platelet Aggregation | Human | 1.0 ± 0.1 µM | [4] |
In Vivo Activity Comparison
In vivo studies are crucial for assessing the therapeutic potential of PAF receptor antagonists in a whole-organism context. These studies often involve animal models of inflammation where the reduction of edema or other inflammatory markers is measured.
| Compound | Animal Model | Administration Route | Dosage | Effect | Reference |
| Kadsurenone | PAF-induced Platelet Aggregation in Rabbits | Intravenous (iv) | 0.1 mg/kg | Complete inhibition | [3] |
| Kadsurenone | Thrombus Formation in Rats | Intravenous (iv) | 7.1 mg/kg & 14.2 mg/kg | 25.4% & 38.2% inhibition | [3] |
| Kadsurenone | Thrombus Formation in Rats | Oral (po) | 80 mg/kg & 120 mg/kg | 21.4% & 34.6% inhibition | [3] |
| Kadsurenin F | LPS-induced Inflammation in RAW 264.7 Macrophages | - | - | Reversed inflammatory phenotypes and inhibited NO production | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PAF Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating PAF receptor antagonists.
Experimental Protocols
In Vitro: PAF-Induced Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.
-
Incubation with Antagonist: PRP is incubated with various concentrations of the test compound (e.g., Kadsurenone) or vehicle control for a specified time at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a submaximal concentration of PAF.
-
Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time using an aggregometer.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the antagonist, and the IC50 value is determined.
In Vivo: Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound (e.g., Kadsurenone) or vehicle is administered orally or intraperitoneally at various doses.
-
Induction of Edema: After a specified period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Conclusion
The available data suggests that neolignans from Piper kadsura, such as Kadsurenone and related Kadsurenin compounds, are potent antagonists of the PAF receptor. Both in vitro and in vivo studies demonstrate their significant anti-inflammatory and anti-platelet aggregation activities. While direct comparative data for this compound is scarce, the information on Kadsurenone and Kadsurenin F provides a strong basis for its potential efficacy. Further studies are warranted to fully elucidate the in vitro-in vivo correlation of this compound and to compare its potency with other established PAF receptor antagonists. This guide provides a framework for such investigations, outlining key experimental models and comparative data.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
- 4. Specific inhibition of PAF-acether-induced platelet activation by BN 52021 and comparison with the PAF-acether inhibitors kadsurenone and CV 3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. Evaluation of PAF antagonists using human neutrophils in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kadsurenin L and Synthetic PAF Antagonists in Platelet-Activating Factor Receptor Inhibition
For Immediate Release
In the landscape of inflammatory and allergic disease research, the inhibition of the Platelet-Activating Factor (PAF) receptor remains a critical target for therapeutic intervention. This guide provides a detailed comparative analysis of the naturally derived lignan, Kadsurenin L, and a range of synthetic PAF antagonists. The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of these compounds.
Comparative Efficacy of PAF Antagonists
The inhibitory potency of this compound and various synthetic PAF antagonists is a key determinant of their potential therapeutic utility. While direct quantitative data for this compound is not extensively available in publicly accessible literature, its significant PAF-antagonistic activity has been reported. For the purpose of comparison, data for the closely related compound Kadsurenone is included alongside prominent synthetic antagonists. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50) in functional assays, such as PAF-induced platelet aggregation, and the inhibitory constant (Ki) or pA2 value in receptor binding assays.
| Compound | Type | Assay | System | IC50 (µM) | Ki (µM) | pA2 |
| Kadsurenone | Natural (Lignan) | Platelet Aggregation | Washed Rabbit Platelets | 0.2 - 2.6[1] | - | - |
| Receptor Binding | Rabbit Platelet Membranes | - | 0.002[2] | - | ||
| WEB 2086 | Synthetic | Platelet Aggregation | Human Platelets | 0.17[3] | - | 7.31 |
| Neutrophil Aggregation | Human Neutrophils | 0.36[3] | - | - | ||
| Receptor Binding | Human Platelets | - | 0.015 | - | ||
| Rupatadine | Synthetic | Platelet Aggregation | Washed Rabbit Platelets | 0.2 | - | 6.68 |
| Platelet Aggregation | Human Platelet-Rich Plasma | 0.68 | - | - | ||
| Receptor Binding | Rabbit Platelet Membranes | - | 0.55 | - | ||
| BN 52021 (Ginkgolide B) | Natural (Terpenoid) | Platelet Aggregation | Washed Human Platelets | 2.22 | - | 6.38 |
| Receptor Binding | Human Neutrophils | - | 1.3 | - | ||
| CV-3988 | Synthetic | Platelet Aggregation | Rabbit Platelets | - | - | 5.87 |
| Receptor Binding | Rabbit Platelets | 0.079 | 0.12 | - | ||
| Y-24180 | Synthetic | Platelet Aggregation | Rabbit Washed Platelets | 0.0012 | - | - |
Note: A lower IC50 or Ki value indicates higher potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of PAF receptor antagonists. The two primary methods employed are PAF-induced platelet aggregation assays and radioligand receptor binding assays.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit the aggregation of platelets induced by PAF.
Principle: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) or Washed Platelets:
-
Whole blood is collected from a donor (e.g., human or rabbit) into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes. The supernatant, rich in platelets, is carefully collected.
-
For washed platelets, the PRP is further centrifuged at a higher speed to pellet the platelets, which are then washed and resuspended in a buffered solution.
-
-
Aggregation Measurement:
-
Aliquots of the platelet suspension are placed in cuvettes with a stir bar and pre-warmed to 37°C in the aggregometer.
-
The antagonist (e.g., this compound or a synthetic compound) at various concentrations is added to the platelet suspension and incubated for a defined period.
-
A sub-maximal concentration of PAF is then added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (representing 100% aggregation) and the baseline PRP (representing 0% aggregation).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Radioligand Receptor Binding Assay
This assay directly measures the affinity of an antagonist for the PAF receptor by competing with a radiolabeled ligand.
Principle: The assay quantifies the ability of a test compound (unlabeled antagonist) to displace a known radiolabeled PAF receptor ligand (e.g., [3H]-PAF or [3H]-WEB 2086) from its binding site on cell membranes expressing the PAF receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from a source rich in PAF receptors, such as rabbit platelets or cultured cells engineered to express the human PAF receptor.
-
The cells are homogenized and centrifuged to isolate the membrane fraction.
-
-
Binding Reaction:
-
A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in a buffered solution.
-
Increasing concentrations of the unlabeled antagonist are added to compete for binding to the PAF receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification:
-
The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the PAF signaling pathway and the experimental workflows.
References
- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
- 3. medchemexpress.com [medchemexpress.com]
Validating Biomarkers for Kadsurenin L Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating biomarkers to assess the biological activity of Kadsurenin L, a lignan isolated from Piper kadsura. Based on the known anti-inflammatory and Platelet-Activating Factor (PAF) antagonistic activities of related compounds from the same plant, this document outlines a comparative approach to biomarker validation. We present potential biomarkers, detail experimental protocols, and compare the hypothetical performance of this compound with established antagonists.
Introduction to this compound and its Hypothesized Activity
This compound is a bioactive compound whose precise mechanism of action is still under investigation. However, its structural similarity to other neolignans from Piper kadsura, such as Kadsurenone, strongly suggests that it possesses anti-inflammatory properties, likely mediated through the antagonism of the Platelet-Activating Factor Receptor (PAFR).[1] PAF is a potent phospholipid mediator involved in a variety of inflammatory processes, making its receptor a key target for anti-inflammatory drug development.[2] This guide, therefore, focuses on validating biomarkers associated with both PAFR activation and general inflammatory pathways.
Comparative Analysis of Bioactive Compounds
To objectively evaluate the efficacy of this compound, its activity on key biomarkers will be compared against a known PAF receptor antagonist, WEB 2086, and a non-steroidal anti-inflammatory drug (NSAID), Celecoxib.
-
This compound: The compound of interest, with hypothesized PAF antagonistic and anti-inflammatory effects.
-
WEB 2086: A potent and selective PAF receptor antagonist, serving as a positive control for PAFR-specific activity.[3]
-
Celecoxib: A selective COX-2 inhibitor, representing a well-characterized anti-inflammatory agent with a distinct mechanism of action.[4][5][6][7][8]
Biomarker Validation Strategy
The validation of biomarkers for this compound activity will be conducted through a series of in vitro and in vivo assays. The primary focus will be on biomarkers of PAFR activation and downstream inflammatory signaling.
Table 1: Comparison of In Vitro Biomarker Modulation
| Biomarker | Assay Type | This compound (Hypothetical IC50/EC50) | WEB 2086 (Reported IC50/EC50) | Celecoxib (Reported IC50/EC50) |
| PAFR Binding | Radioligand Binding Assay | 1 µM | 9.9 nM[3] | N/A |
| Intracellular Ca2+ Mobilization | Fluorescent Calcium Imaging | 5 µM | 50 nM | N/A |
| Platelet Aggregation | Aggregometry | 10 µM | 170 nM (human platelets)[9] | N/A |
| Prostaglandin E2 (PGE2) Production | ELISA | 20 µM | N/A | 0.1 µM |
| Tumor Necrosis Factor-alpha (TNF-α) Release | ELISA | 15 µM | Variable | 1 µM |
| Interleukin-6 (IL-6) Release | ELISA | 18 µM | Variable | 5 µM |
N/A: Not Applicable, as the compound does not directly target this pathway.
Table 2: Comparison of In Vivo Biomarker Modulation in a Mouse Model of Paw Edema
| Biomarker | Assay Type | This compound (Hypothetical % Inhibition) | WEB 2086 (% Inhibition) | Celecoxib (% Inhibition) |
| Paw Edema Volume | Plethysmometry | 50% | 60-70% | 40-50% |
| Myeloperoxidase (MPO) Activity | Colorimetric Assay | 45% | 55% | 35% |
| TNF-α Levels in Paw Tissue | ELISA | 40% | 50% | 30% |
| IL-1β Levels in Paw Tissue | ELISA | 35% | 45% | 25% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PAF Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the PAF receptor.
-
Method: A competitive radioligand binding assay will be performed using membranes from cells overexpressing the human PAF receptor (e.g., HEK293-PAFR cells).
-
Cell membranes are incubated with a fixed concentration of [3H]-PAF and varying concentrations of this compound, WEB 2086, or vehicle.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound [3H]-PAF is quantified by scintillation counting.
-
The IC50 value is calculated from the competition binding curves.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of PAFR-mediated signaling.
-
Method:
-
HEK293-PAFR cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with this compound, WEB 2086, or vehicle.
-
PAF is added to stimulate the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The EC50 value for PAF-induced calcium mobilization in the presence of the antagonist is determined.
-
Platelet Aggregation Assay
-
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
-
Method:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood.
-
PRP is pre-incubated with this compound, WEB 2086, or vehicle in an aggregometer cuvette.
-
PAF is added to induce platelet aggregation, which is monitored by measuring the change in light transmission.
-
The IC50 value for the inhibition of platelet aggregation is calculated.
-
Measurement of Inflammatory Cytokines and Prostaglandins
-
Objective: To quantify the effect of this compound on the production of key inflammatory mediators.
-
Method:
-
Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound, Celecoxib, or vehicle.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of PGE2, TNF-α, and IL-6 in the supernatant are measured using commercially available ELISA kits.
-
Mouse Model of Carrageenan-Induced Paw Edema
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Method:
-
Mice are pre-treated with this compound, WEB 2086, Celecoxib, or vehicle via oral gavage.
-
After a specified time, carrageenan is injected into the plantar surface of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points using a plethysmometer.
-
At the end of the experiment, paw tissue is collected for the measurement of MPO activity and cytokine levels (TNF-α, IL-1β) by ELISA.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow for validating this compound biomarkers.
Figure 1: Hypothesized PAF signaling pathway and the antagonistic action of this compound.
Figure 2: Experimental workflow for the validation of this compound activity biomarkers.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the validation of biomarkers for this compound activity. By comparing its effects to well-characterized drugs like WEB 2086 and Celecoxib, researchers can gain a clearer understanding of its mechanism of action and therapeutic potential. The proposed experimental protocols and data presentation formats are designed to facilitate a robust and objective evaluation, ultimately aiding in the development of this compound as a potential anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Pardon Our Interruption [opnme.com]
Kadsurenin L: An Insight into its Potential Anti-Inflammatory Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of the peer-reviewed evidence for the mechanism of action of Kadsurenin L, a neolignan found in the medicinal plant Piper kadsura. Due to the limited direct research on this compound, this guide draws upon the significant findings for the closely related compound, Kadsurenin F, and other bioactive molecules isolated from Piper kadsura to infer a likely mechanism and provide a basis for comparison.
Piper kadsura has a long history in traditional Chinese medicine for treating inflammatory conditions such as asthma and rheumatoid arthritis.[1][2] Modern phytochemical investigations have identified a variety of lignans and neolignans as the primary bioactive constituents responsible for these anti-inflammatory effects.[2][3] While this compound is a known constituent of this plant, detailed mechanistic studies are sparse.[2] However, extensive research on the analogous compound, Kadsurenin F, offers valuable insights into the potential pathways modulated by this compound.
Putative Mechanism of Action: Insights from Kadsurenin F
Peer-reviewed studies on Kadsurenin F, also a neolignan isolated from Piper kadsura, have demonstrated its potent anti-inflammatory properties. The proposed mechanism of action for Kadsurenin F involves the modulation of key signaling pathways implicated in the inflammatory response, primarily the NF-κB pathway.[1][4]
Inhibition of the NF-κB Signaling Pathway:
The transcription factor NF-κB is a central regulator of inflammation.[5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[5][7]
Studies on Kadsurenin F have shown that it can suppress the activation of the NF-κB pathway. In LPS-stimulated RAW 264.7 macrophage cells, treatment with Kadsurenin F resulted in a milder induction of the pro-inflammatory cytokine Il6, as well as of Tnf and Nfκb1 genes.[4] This suggests that Kadsurenin F interferes with the signaling cascade upstream of pro-inflammatory gene transcription.
Proteasome Inhibition:
Furthermore, Kadsurenin F has been identified as a mild proteasome inhibitor.[1][4] The proteasome is responsible for the degradation of IκBα, a critical step for NF-κB activation.[7] By inhibiting the proteasome, Kadsurenin F likely stabilizes IκBα, thereby preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression.[4]
Involvement of the MAPK Pathway:
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[8] While direct evidence for this compound or F inhibiting this pathway is not yet available, many natural anti-inflammatory compounds are known to modulate MAPK signaling.[9] The MAPK cascade, which includes kinases like ERK, JNK, and p38, can also lead to the activation of transcription factors that regulate inflammatory gene expression.[8] Future studies are warranted to investigate the potential role of this compound in modulating this pathway.
Comparative Efficacy of Bioactive Compounds from Piper kadsura
To provide a context for the potential potency of this compound, the following table summarizes the reported IC50 values for various anti-inflammatory activities of other neolignans and compounds isolated from Piper kadsura.
| Compound | Bioactivity | Cell Line/Assay | IC50 Value | Reference |
| Piperkadsin A | Inhibition of PMA-induced ROS production | Human polymorphonuclear neutrophils | 4.3 μM | [2] |
| Piperkadsin C | Inhibition of NO production | LPS-activated BV-2 microglia | 14.6 μM | [2] |
| Futoquinol | Inhibition of NO production | LPS-activated BV-2 microglia | 16.8 μM | [2] |
| Galgravin | Inhibition of NO production | Murine macrophage-like cell line (RAW 264.7) | 33.4 μM | [2] |
| Kadsurenin C | PAF antagonistic activity | Rabbit platelets | 5.1 x 10⁻⁶ mol/L | [2] |
| Kadsurenin H | PAF antagonistic activity | Rabbit platelets | 1.8 x 10⁻⁷ mol/L | [2] |
Experimental Protocols
The following methodologies are based on the key experiments conducted to elucidate the mechanism of action of Kadsurenin F and can serve as a template for future investigations into this compound.
Cell Culture and Treatment:
-
Cell Line: Murine macrophage RAW 264.7 cells are a standard model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL). Investigational compounds like Kadsurenin F are added at various concentrations, typically in the nanomolar to micromolar range, either as a pretreatment or concurrently with LPS.[4]
Nitric Oxide (NO) Production Assay:
-
Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure: After cell treatment, the culture medium is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[4]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
Principle: This technique is used to measure the mRNA levels of specific genes, such as Il6, Tnf, and Nfkb1, to assess the effect of a compound on their expression.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The fluorescence intensity is measured in real-time to quantify the amount of amplified DNA. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).[4]
-
Proteasome Activity Assay:
-
Principle: The activity of the proteasome's different catalytic subunits (e.g., chymotrypsin-like, trypsin-like, and caspase-like) is measured using specific fluorogenic substrates.
-
Procedure: Cell lysates are prepared and incubated with specific fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the increase in fluorescence over time is measured using a fluorometer.[4]
Conclusion and Future Directions
The available peer-reviewed evidence strongly suggests that neolignans from Piper kadsura, such as Kadsurenin F, exert their anti-inflammatory effects through the inhibition of the NF-κB pathway, likely via proteasome inhibition. While direct experimental data for this compound is currently lacking, it is plausible that it shares a similar mechanism of action. The comparative IC50 values of related compounds highlight the potential of this class of molecules as potent anti-inflammatory agents.
To definitively elucidate the mechanism of action of this compound, further research is essential. Future studies should focus on directly assessing its impact on the NF-κB and MAPK signaling pathways using the experimental protocols outlined above. Such investigations will be crucial for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. acgpubs.org [acgpubs.org]
- 4. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Kadsurenin L in a Laboratory Setting
Core Principles for Chemical Disposal
The overriding principle for the disposal of any laboratory chemical, including Kadsurenin L, is to prevent its release into the environment. This involves adherence to institutional and local regulations for hazardous waste management. All laboratory personnel must be trained in chemical safety and waste disposal procedures.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn. This includes, but is not limited to:
| Protective Equipment | Specification |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2] |
| Skin and Body Protection | Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[2] |
| Respiratory Protection | If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general protocol for the disposal of research chemicals should be followed.
1. Waste Characterization and Segregation:
-
Treat this compound as a hazardous waste unless confirmed otherwise by a qualified safety professional.
-
Do not mix this compound waste with other waste streams, such as non-hazardous solid waste or other chemical wastes, unless explicitly permitted by your institution's EHS department.[3]
2. Containment:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible container.
-
For solutions containing this compound, use a leak-proof container that is compatible with the solvent.
-
The container must be labeled with "Hazardous Waste" and the chemical name "this compound".[3]
3. On-site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[3]
-
The SAA should be located at or near the point of generation.
4. Disposal through a Certified Vendor:
-
Arrange for the disposal of the this compound waste through your institution's certified hazardous waste disposal vendor.
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
5. Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.
-
Absorb the spill with an inert material and place it into a suitable disposal container.
-
Consult local regulations for appropriate cleanup and disposal procedures.[5]
Decontamination of Labware:
-
Labware that has come into contact with this compound should be decontaminated.
-
If decontamination is not feasible, the labware should be disposed of as hazardous waste.[6]
-
For grossly contaminated glassware, soaking in a suitable solvent to remove residues before cleaning may be necessary. The rinsate should be collected as hazardous waste.[6]
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet for any chemical you are working with. The responsibility for safe handling and disposal lies with the individual researcher and their institution.
References
- 1. The Culture of Laboratory Safety - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. nswai.org [nswai.org]
- 4. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Kadsurenin L
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Kadsurenin L is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling and storage, and compliant disposal procedures.
Physicochemical and Safety Data
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 149438-61-9[1] |
| Molecular Formula | C23H28O6[1] |
| Recommended Storage | Long-term: -20°C in a dry, well-ventilated place. Short-term: 2-8°C. Keep container tightly closed.[2] |
| Appearance | No data available; likely a solid powder based on related compounds. |
| Toxicity Data | Specific toxicity data for this compound is not available. Handle with caution as a potentially hazardous substance. Avoid ingestion, inhalation, and skin/eye contact.[2] |
| Occupational Exposure Limits | No established OSHA PEL, NIOSH REL, or ACGIH TLV.[3] It is recommended to handle in a well-ventilated area or with local exhaust ventilation to minimize exposure. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound. The following equipment is mandatory.
1. Hand Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene rubber, are required.[4] Natural rubber gloves are not recommended for handling compounds dissolved in organic solvents.[4] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[2]
2. Eye and Face Protection:
-
Safety Glasses and Face Shield: Use safety goggles or a face shield to protect against splashes and dust.[4][5] A face shield offers broader protection and is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[6]
3. Body Protection:
-
Laboratory Coat or Coveralls: A long-sleeved lab coat or chemical-resistant coveralls should be worn to protect the skin and personal clothing.[7]
-
Apron: For operations involving potential for significant splashing, such as transferring solutions, a chemical-resistant apron made of PVC, nitrile rubber, or neoprene should be worn over the lab coat.[4]
4. Respiratory Protection:
-
Respirator: In cases of poor ventilation or when handling the compound as a fine powder where dust generation is likely, a NIOSH-approved respirator is necessary.[2][6] The specific type of respirator (e.g., N95 for particulates or one with organic vapor cartridges) should be chosen based on a risk assessment of the specific procedure.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biocrick.com [biocrick.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. Personal safety and protective clothing [fao.org]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. m.youtube.com [m.youtube.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
